3-(3-Morpholinopropylamino)propanenitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(3-morpholin-4-ylpropylamino)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O/c11-3-1-4-12-5-2-6-13-7-9-14-10-8-13/h12H,1-2,4-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLHVNVSLZVDSRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90383470 | |
| Record name | 3-{[3-(Morpholin-4-yl)propyl]amino}propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90383470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102440-39-1 | |
| Record name | 3-{[3-(Morpholin-4-yl)propyl]amino}propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90383470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-(3-Morpholinopropylamino)propanenitrile: Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(3-Morpholinopropylamino)propanenitrile, a versatile bifunctional molecule incorporating a morpholine, a secondary amine, and a nitrile group. This document details a reliable synthetic protocol for its preparation via a yttrium nitrate-catalyzed aza-Michael addition. It also compiles its key physicochemical properties. While specific pharmacological data for this compound is not extensively documented in publicly available literature, its structural motifs suggest potential applications as a building block in medicinal chemistry and materials science. This guide aims to be a valuable resource for researchers interested in the synthesis and potential applications of this and related compounds.
Introduction
This compound, with the CAS Number 102440-39-1, is a chemical compound of interest due to its unique combination of functional groups. The presence of a morpholine ring, a secondary amine, and a nitrile moiety within the same molecule offers multiple reactive sites for further chemical modifications. This makes it a potentially valuable intermediate in the synthesis of more complex molecules with diverse applications, including pharmaceuticals and functional materials. This guide provides a detailed account of its synthesis and a summary of its known properties.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data has been compiled from various chemical supplier databases and literature sources.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 102440-39-1 |
| Molecular Formula | C₁₀H₁₉N₃O |
| Molecular Weight | 197.28 g/mol |
| Boiling Point | 180 °C (predicted) |
| Density | 1.015 ± 0.06 g/cm³ (predicted) |
| pKa | 8.45 ± 0.19 (predicted) |
| Appearance | Powder or liquid |
| Purity | Typically ≥95% |
| Storage | Store under inert gas (nitrogen or argon) at 2–8 °C |
Synthesis
The synthesis of this compound is achieved through an aza-Michael addition of N-(3-aminopropyl)morpholine to acrylonitrile. This reaction is efficiently catalyzed by yttrium (III) nitrate hexahydrate in a protic solvent at ambient temperature. The use of yttrium nitrate as a catalyst offers high selectivity for the mono-cyanoethylation of the primary amine.
Experimental Protocol
The following experimental protocol is based on a general procedure reported for the yttrium nitrate-catalyzed aza-Michael addition of amines to acrylonitrile. For the synthesis of 3-((3-morpholinopropyl)amino)propanenitrile, the specific amine used is N-(3-aminopropyl)morpholine.
Materials:
-
N-(3-aminopropyl)morpholine
-
Acrylonitrile
-
Methanol (MeOH)
-
Yttrium (III) nitrate hexahydrate (Y(NO₃)₃·6H₂O)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve N-(3-aminopropyl)morpholine (1.0 equivalent) in methanol.
-
To this solution, add acrylonitrile (1.0 to 1.2 equivalents).
-
Add yttrium (III) nitrate hexahydrate (0.1 equivalents) to the reaction mixture.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, dilute the mixture with water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter the mixture to remove the drying agent.
-
Remove the solvent under reduced pressure to yield the crude product.
-
It has been reported that for this specific compound, the product can be isolated in quantitative yield by a simple aqueous workup without the need for column chromatography.
Reaction Mechanism
The yttrium nitrate-catalyzed aza-Michael addition is believed to proceed through the coordination of the nitrile nitrogen of acrylonitrile to the yttrium ion. This coordination enhances the electrophilicity of the β-carbon of the Michael acceptor, facilitating the nucleophilic attack by the primary amine of N-(3-aminopropyl)morpholine. A proton transfer, likely mediated by the protic solvent (methanol), then completes the addition reaction to yield the final product.
Characterization
While specific, publicly available spectral data for this compound is limited, characterization would typically involve standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the morpholine ring protons, the propyl chain protons, and the ethylnitrile protons. The integration of these signals would confirm the ratio of these structural components.
-
¹³C NMR: The carbon NMR spectrum would provide evidence for all ten carbon atoms in the molecule, with distinct chemical shifts for the nitrile carbon, the carbons of the morpholine ring, and the aliphatic carbons of the propyl and ethyl chains.
-
-
High-Performance Liquid Chromatography (HPLC): HPLC would be used to assess the purity of the synthesized compound. A reversed-phase column with a suitable mobile phase (e.g., a mixture of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid) would likely provide good separation and a sharp peak for the pure product.
Biological and Pharmacological Properties
As of the latest literature review, there is no specific information available regarding the pharmacological properties, mechanism of action, or involvement in any signaling pathways for this compound.
However, the structural components of the molecule suggest potential areas for investigation:
-
Morpholine Moiety: The morpholine ring is a common feature in many biologically active compounds and is often introduced to improve physicochemical properties such as solubility and metabolic stability.
-
Propylamino Linker: The flexible propylamino linker can position the morpholine and nitrile groups in various spatial orientations, which could be important for binding to biological targets.
-
Nitrile Group: The nitrile group can act as a hydrogen bond acceptor and can be a precursor to other functional groups like amines or carboxylic acids through chemical or enzymatic transformations.
Given its structure, this compound could be a valuable scaffold or intermediate for the synthesis of novel compounds with potential therapeutic applications. Further research is required to explore its biological activity.
Experimental Workflow
The general workflow for the synthesis and characterization of this compound is outlined below.
Conclusion
This technical guide has provided a detailed overview of the synthesis and known properties of this compound. The yttrium nitrate-catalyzed aza-Michael addition offers an efficient and selective method for its preparation. While its biological profile remains to be elucidated, its chemical structure presents it as a promising building block for the development of novel molecules in various fields of chemical and pharmaceutical research. The information and protocols provided herein are intended to facilitate further investigation into this interesting compound.
In-Depth Technical Guide: Characterization of 3-(3-Morpholinopropylamino)propanenitrile (CAS 102440-39-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical characterization of 3-(3-Morpholinopropylamino)propanenitrile, a bifunctional molecule incorporating a morpholine, a secondary amine, and a nitrile group. This document details its physicochemical properties, proposed synthesis, and analytical characterization methods.
Chemical and Physical Properties
This compound is a chemical compound with the molecular formula C10H19N3O and a molecular weight of 197.28 g/mol .[1] It is typically available as a liquid or powder with a purity of 95-97%.[1][2]
| Property | Value | Reference |
| CAS Number | 102440-39-1 | [1] |
| Molecular Formula | C10H19N3O | [1] |
| Molecular Weight | 197.28 g/mol | [1] |
| Boiling Point | 180 °C (predicted) | |
| Density | 1.015 ± 0.06 g/cm³ (predicted) | |
| Appearance | Powder or liquid | [2] |
| Purity | 95% - 97% | [1][2] |
Synthesis Protocol
A plausible synthetic route for this compound involves the cyanoethylation of 4-(3-aminopropyl)morpholine. This reaction is a type of Michael addition.
Reaction Scheme:
Experimental Protocol:
-
Reaction Setup: In a well-ventilated fume hood, a 250 mL round-bottom flask is equipped with a magnetic stirrer and a reflux condenser.
-
Reagents: 4-(3-aminopropyl)morpholine (1 equivalent) is dissolved in a suitable solvent such as methanol.
-
Reaction: Acrylonitrile (1.1 equivalents) is added dropwise to the stirred solution at room temperature.
-
Heating and Monitoring: The reaction mixture is then heated to reflux and the reaction progress is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the solvent is removed under reduced pressure. The residue is then taken up in ethyl acetate and washed with brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel.
Analytical Characterization
Comprehensive characterization is crucial to confirm the identity and purity of the synthesized compound. The following are typical analytical methods employed. While specific experimental data for this exact compound is not publicly available, representative data based on its structure are presented below.
Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Peaks corresponding to the morpholine ring protons, the propyl chain protons, and the ethylnitrile protons. |
| ¹³C NMR | Signals for the carbon atoms of the morpholine ring, the propyl chain, and the cyanoethyl group. |
| FT-IR (cm⁻¹) | Characteristic absorption bands for N-H stretching, C-H stretching, C≡N stretching (around 2250 cm⁻¹), and C-O-C stretching. |
| Mass Spectrometry (MS) | A molecular ion peak [M+H]⁺ consistent with the calculated molecular weight. |
Predicted ¹H NMR Data (CDCl₃, 400 MHz):
-
δ 3.70 (t, 4H, -CH₂-O-CH₂-)
-
δ 2.85 (t, 2H, -NH-CH₂-CH₂-CN)
-
δ 2.75 (t, 2H, -CH₂-NH-CH₂-)
-
δ 2.55 (t, 2H, -CH₂-CH₂-CN)
-
δ 2.45 (t, 4H, -CH₂-N-CH₂-)
-
δ 2.40 (t, 2H, morpholine-CH₂-CH₂-)
-
δ 1.70 (quintet, 2H, -CH₂-CH₂-CH₂-)
-
δ 1.50 (br s, 1H, -NH-)
Chromatographic Data
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed for purity analysis.
-
Column: C18 column
-
Mobile Phase: A gradient of acetonitrile and water with an additive like formic acid.
-
Detection: UV detection at a suitable wavelength (e.g., 210 nm).
Experimental Workflows
The following diagrams illustrate the logical workflow for the synthesis and characterization of this compound.
Caption: Synthetic workflow for this compound.
Caption: Analytical workflow for product characterization.
Biological Activity
Currently, there is no specific information in the public domain regarding the biological activity or signaling pathways associated with this compound. Nitrile-containing compounds, however, are a versatile class of molecules in medicinal chemistry and drug discovery. The nitrile group can act as a key pharmacophore, a bioisostere for other functional groups, or a reactive handle for covalent modification of biological targets. Further research is required to elucidate any potential biological roles of this specific compound.
Disclaimer: The experimental protocols and spectral data presented in this guide are proposed based on general chemical principles and may require optimization. All laboratory work should be conducted with appropriate safety precautions.
References
An In-depth Technical Guide to 3-(3-Morpholinopropylamino)propanenitrile as a Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(3-Morpholinopropylamino)propanenitrile is a bifunctional organic molecule that holds significant potential as a versatile building block in the synthesis of complex chemical entities, particularly within the pharmaceutical and medicinal chemistry landscapes. Its structure incorporates a nucleophilic secondary amine, a reactive nitrile group, and a morpholine moiety, a common heterocycle in drug discovery known to often improve pharmacokinetic properties. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and potential applications in the development of novel bioactive molecules. While direct, published applications of this specific molecule are not extensively documented, its utility can be effectively demonstrated through analogy to structurally similar compounds that have been successfully employed in the synthesis of clinical candidates.
Physicochemical and Spectroscopic Properties
The physical and chemical properties of this compound are summarized in the table below. This data is essential for its appropriate handling, storage, and use in synthetic protocols.
| Property | Value |
| CAS Number | 102440-39-1[1] |
| Molecular Formula | C10H19N3O[1] |
| Molecular Weight | 197.28 g/mol [1] |
| Appearance | Powder or liquid[2] |
| Boiling Point | 355.713 °C at 760 mmHg[1] |
| Purity | Typically ≥95%[1] |
| Storage Conditions | Store in a tightly closed container, under an inert atmosphere (nitrogen or argon), at 2–8 °C.[2] |
Spectroscopic Data (Predicted)
| Spectroscopy | Predicted Chemical Shifts / Frequencies |
| ¹H NMR | Signals corresponding to the morpholine ring protons, the propyl chain protons, and the ethylnitrile protons. |
| ¹³C NMR | Resonances for the carbon atoms of the morpholine ring, the propyl and ethyl chains, and the nitrile carbon. |
| IR Spectroscopy | Characteristic absorption bands for the C-N stretching of the amine, the C≡N stretching of the nitrile group (typically around 2240-2260 cm⁻¹), and C-O-C stretching of the morpholine ring. |
Synthesis of this compound
The most common and efficient method for the synthesis of β-aminopropanenitriles is the aza-Michael addition of an amine to acrylonitrile. This reaction is typically performed under mild conditions and often results in high yields.
Caption: Synthesis of this compound.
Experimental Protocol: Synthesis via Aza-Michael Addition
This protocol is based on a general procedure for the synthesis of β-aminopropanenitriles.
Materials:
-
3-Morpholinopropylamine
-
Acrylonitrile
-
Methanol (or another suitable solvent)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Water
Procedure:
-
In a round-bottom flask, dissolve 3-morpholinopropylamine (1.0 equivalent) in methanol.
-
To this solution, add acrylonitrile (1.0-1.2 equivalents) dropwise at room temperature with stirring.
-
The reaction mixture is stirred at room temperature for 24-72 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is taken up in ethyl acetate and washed with water.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the product.
Quantitative Data:
| Parameter | Value |
| Reactant Ratio | 1:1.05 (3-Morpholinopropylamine:Acrylonitrile) |
| Solvent | Methanol |
| Reaction Temperature | 45 ± 2 °C |
| Reaction Time | ~5 hours |
| Yield | Quantitative |
Core Reactivity and Synthetic Potential
This compound is a trifunctional building block, offering several avenues for synthetic transformations:
-
Nucleophilic Secondary Amine: The secondary amine is a potent nucleophile and can react with a variety of electrophiles, such as alkyl halides, acyl chlorides, and isocyanates, to introduce further complexity.
-
Versatile Nitrile Group: The nitrile functionality can be:
-
Hydrolyzed to a carboxylic acid under acidic or basic conditions.
-
Reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
-
Reacted with organometallic reagents (e.g., Grignard reagents) to form ketones after hydrolysis.
-
-
Morpholine Moiety: The morpholine ring can influence the molecule's solubility and pharmacokinetic profile in a drug development context.
Caption: Reactivity of this compound.
Case Study: Analogy in Fluoroquinolone Synthesis
The utility of β-aminopropanenitriles as key intermediates is well-established. For instance, (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile, a structural analog of our title compound, is a crucial building block in the stereoselective synthesis of PF-00951966, a potent fluoroquinolone antibiotic. This multi-step synthesis highlights the importance of the aminonitrile scaffold in constructing medicinally relevant molecules.[3]
Proposed Synthetic Application: Synthesis of a Hypothetical PI3K/mTOR Inhibitor
The morpholine moiety is a key pharmacophore in a number of phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitors.[4] Leveraging this, we can propose a hypothetical synthetic route to a novel dual PI3K/mTOR inhibitor using this compound as a key building block.
Proposed Target Molecule: A pyrimidine-based inhibitor.
Key Synthetic Step: Nucleophilic aromatic substitution of a di-chlorinated pyrimidine with this compound.
Caption: Proposed synthesis of a hypothetical PI3K/mTOR inhibitor.
Experimental Protocol: Nucleophilic Aromatic Substitution
Materials:
-
2,4-dichloro-5-cyanopyrimidine
-
This compound
-
Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of 2,4-dichloro-5-cyanopyrimidine (1.0 equivalent) in DMF, add this compound (1.1 equivalents) and DIPEA (2.0 equivalents).
-
The reaction mixture is heated to 80 °C and stirred for 12 hours.
-
After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford the desired product.
Hypothetical Quantitative Data:
| Parameter | Value |
| Reaction Type | Nucleophilic Aromatic Substitution |
| Solvent | DMF |
| Base | DIPEA |
| Temperature | 80 °C |
| Expected Yield | 75-85% |
Proposed Biological Relevance and Signaling Pathway
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[4] Dual inhibitors of PI3K and mTOR are of significant interest in oncology. The hypothetical molecule synthesized above, incorporating the morpholine and nitrile functionalities, could potentially inhibit this pathway, leading to apoptosis of cancer cells.
Caption: Hypothetical inhibition of the PI3K/mTOR pathway.
Conclusion
This compound is a readily accessible and highly versatile building block with significant, albeit largely untapped, potential in organic synthesis. Its bifunctional nature allows for a wide range of chemical transformations, making it an attractive starting material for the synthesis of diverse molecular scaffolds. While direct applications in the synthesis of named, complex molecules are not yet widely reported, the successful use of analogous β-aminopropanenitriles in medicinal chemistry strongly suggests its utility. The proposed synthesis of a hypothetical PI3K/mTOR inhibitor serves as a cogent example of how this building block could be employed in the development of novel therapeutic agents. As the demand for novel chemical entities in drug discovery continues to grow, the exploration of such versatile building blocks will be paramount.
References
- 1. CAS 102440-39-1 | this compound - Synblock [synblock.com]
- 2. 3-(Methylamino)propanenitrile | Research Chemical [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Scaffold of 3-(3-Morpholinopropylamino)propanenitrile in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of contemporary drug discovery, the strategic design and synthesis of novel molecular entities with therapeutic potential is paramount. Central to this endeavor is the use of versatile chemical scaffolds that provide a framework for the development of targeted and effective pharmaceuticals. 3-(3-Morpholinopropylamino)propanenitrile is one such scaffold, a unique bifunctional molecule that, while not a therapeutic agent in itself, offers significant potential as a building block in the synthesis of a diverse range of biologically active compounds. Its structure combines two key pharmacophores: the morpholinopropylamino moiety, a common feature in many approved drugs, and the aminopropanenitrile group, which serves as a valuable synthon in organic chemistry.
This technical guide provides a comprehensive overview of the applications of this compound in medicinal chemistry. It explores the therapeutic relevance of its constituent chemical motifs by examining their presence in established drugs, details relevant biological pathways, and provides practical experimental protocols for the synthesis of related compounds.
The Morpholinopropylamino Moiety: A Privileged Structure in Drug Design
The morpholine ring is a ubiquitous feature in medicinal chemistry, prized for its favorable physicochemical properties, including metabolic stability and aqueous solubility. When extended with a propylamino linker, it forms the morpholinopropylamino side chain, which is found in a number of highly successful therapeutic agents, particularly in the field of oncology. This moiety often plays a crucial role in binding to the target protein and optimizing the pharmacokinetic profile of the drug.
Case Study: Tyrosine Kinase Inhibitors
A prominent class of drugs where the morpholino-containing side chain is critical for activity is the tyrosine kinase inhibitors (TKIs). These drugs target key enzymes in signaling pathways that are often dysregulated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) and the PI3K/mTOR pathway.
Gefitinib (Iressa®) and Erlotinib (Tarceva®) are first-generation EGFR inhibitors used in the treatment of non-small-cell lung cancer. Both of these molecules feature a quinazoline core, but it is the nature of the side chain at the 6- or 7-position of this core that is crucial for their activity and solubility. While these specific drugs utilize a morpholinoethoxy or other similar side chains, the underlying principle of using a morpholino-containing chain to occupy a specific pocket in the ATP-binding site of the kinase is well-established. The morpholinopropylamino group of our core scaffold is an excellent candidate for incorporation into similar TKI designs.
Imatinib (Gleevec®) , a broader-spectrum TKI used for chronic myeloid leukemia and other cancers, also incorporates a piperazinylmethyl group, which is structurally and functionally related to the morpholinopropylamino moiety, highlighting the importance of such basic, flexible side chains in achieving potent kinase inhibition.
Quantitative Data on Relevant Bioactive Molecules
To illustrate the therapeutic potential of scaffolds related to this compound, the following table summarizes the in vitro biological activity of several key tyrosine kinase inhibitors.
| Compound | Primary Target(s) | IC50 Values | Cell Line/Assay Conditions |
| Gefitinib | EGFR | 0.003 µM - 0.39 µM | EGFR-mutant lung adenocarcinoma cell lines (e.g., H3255, PC-9).[1] |
| Erlotinib | EGFR | 1.26 µM - 5.8 µM | Pancreatic cancer cell lines (e.g., BxPC-3, AsPc-1).[2] |
| Imatinib | v-Abl, c-Kit, PDGFR | 0.6 µM (v-Abl), 0.1 µM (c-Kit), 0.1 µM (PDGFR) | Cell-free or cell-based assays.[3][4] |
| Imatinib | BCR-ABL | 267 nM | K562 chronic myeloid leukemia cells.[5] |
The Aminopropanenitrile Moiety: A Versatile Synthetic Handle
The aminopropanenitrile portion of the core molecule is a valuable and reactive functional group in organic synthesis. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions, making it a versatile precursor for a wide range of heterocyclic structures. In medicinal chemistry, the nitrile group itself can act as a hydrogen bond acceptor or as a bioisostere for other functional groups.[6]
While less common as a key pharmacophore in the final drug structure compared to the morpholine moiety, the aminopropanenitrile unit is a critical intermediate in the synthesis of various therapeutic agents. For example, aminonitrile-containing compounds are being explored as inhibitors of dipeptidyl peptidase-4 (DPP-4) for the treatment of diabetes.
Key Signaling Pathways
The therapeutic potential of compounds derived from the this compound scaffold is often linked to their ability to modulate critical cellular signaling pathways that are implicated in disease.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) pathway is a major driver of cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers. TKIs like Gefitinib and Erlotinib inhibit EGFR, thereby blocking downstream signaling.
Caption: Simplified EGFR signaling cascade leading to cell proliferation.
PI3K/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is another critical regulator of cell growth, proliferation, and survival. Its overactivation is common in many cancers, making it an attractive therapeutic target.
Caption: The PI3K/Akt/mTOR signaling pathway, a key regulator of cell growth.
Experimental Protocols
The following protocols are representative examples of synthetic transformations relevant to the use of this compound and its constituent moieties in the synthesis of medicinally relevant compounds.
Protocol 1: Synthesis of a 4-Anilinoquinazoline Core (Gefitinib Analog)
This protocol outlines a general method for the nucleophilic aromatic substitution reaction to form the core of many EGFR inhibitors.
Caption: Workflow for the synthesis of a key anilinoquinazoline intermediate.
Materials:
-
4-Chloro-6,7-dimethoxyquinazoline (1.0 eq)
-
3-Chloro-4-fluoroaniline (1.1 eq)
-
Isopropanol
Procedure:
-
To a stirred suspension of 4-chloro-6,7-dimethoxyquinazoline in isopropanol, add 3-chloro-4-fluoroaniline.
-
Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold isopropanol and then with diethyl ether.
-
Dry the product under vacuum to yield the desired 4-(3-chloro-4-fluoroanilino)-6,7-dimethoxyquinazoline.
Protocol 2: O-Alkylation with a Morpholinopropyl Side Chain
This protocol demonstrates a method to introduce the morpholinopropyl side chain, a key step in synthesizing analogs from a phenolic precursor. This is where a derivative of the title compound could be introduced.
Materials:
-
4-(3-Chloro-4-fluoroanilino)-7-hydroxy-6-methoxyquinazoline (1.0 eq)
-
4-(3-Chloropropyl)morpholine (1.2 eq)
-
Potassium carbonate (K2CO3) (2.0 eq)
-
Dimethylformamide (DMF)
Procedure:
-
To a solution of the phenolic quinazoline in DMF, add potassium carbonate.
-
Add 4-(3-chloropropyl)morpholine to the mixture.
-
Heat the reaction to 80-90 °C and stir for 8-12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice-water.
-
The product will precipitate. Collect the solid by filtration.
-
Wash the solid thoroughly with water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure O-alkylated product.
Conclusion
This compound represents a valuable and versatile scaffold for medicinal chemists. While not a drug itself, its constituent parts, the morpholinopropylamino and aminopropanenitrile moieties, are present in or are key to the synthesis of numerous biologically active compounds. The morpholine-containing side chain is particularly prevalent in the design of potent and selective kinase inhibitors targeting critical cancer pathways such as EGFR and PI3K/mTOR. The nitrile functionality provides a synthetic handle for further chemical elaboration. This guide has provided an overview of the potential applications of this scaffold, supported by data on relevant drugs, an examination of key signaling pathways, and practical synthetic protocols. For researchers in drug discovery, this compound should be considered a promising starting point for the development of novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
The Role of 3-(3-Morpholinopropylamino)propanenitrile in the Synthesis of Novel Heterocyclic Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for novel heterocyclic compounds remains a cornerstone of modern medicinal chemistry and drug discovery. These cyclic structures, containing at least one heteroatom, are integral to a vast array of biologically active molecules and approved pharmaceuticals. A key strategy in the development of new therapeutic agents involves the design and synthesis of unique heterocyclic scaffolds. This technical guide explores the potential utility of the versatile building block, 3-(3-Morpholinopropylamino)propanenitrile, in the generation of diverse and novel heterocyclic frameworks.
Chemical and Physical Properties of this compound
A thorough understanding of the physicochemical characteristics of a starting material is paramount for its effective application in synthesis. The properties of this compound are summarized below.
| Property | Value |
| CAS Number | 102440-39-1 |
| Molecular Formula | C₁₀H₁₉N₃O |
| Molecular Weight | 197.28 g/mol |
| Appearance | Not specified in available literature |
| Boiling Point | Not specified in available literature |
| Melting Point | Not specified in available literature |
| Solubility | Not specified in available literature |
Synthetic Utility and Reaction Pathways
Potential Synthetic Applications
Based on the known reactivity of related β-aminonitriles, several hypothetical synthetic routes can be proposed for the construction of novel heterocycles using this compound as a key starting material.
1. Synthesis of Substituted Pyrimidines and Pyridines:
The secondary amine and the nitrile group present a potential platform for the synthesis of nitrogen-containing six-membered heterocycles. Reaction with diketones, ketoesters, or other suitable bifunctional electrophiles could lead to the formation of substituted pyrimidine or pyridine rings. The morpholinopropyl side chain would be incorporated into the final structure, potentially influencing its pharmacological properties.
Workflow for a Hypothetical Pyrimidine Synthesis:
Caption: Hypothetical workflow for pyrimidine synthesis.
2. Participation in Multicomponent Reactions:
Multicomponent reactions (MCRs), such as the Biginelli or Hantzsch reactions, are powerful tools for the rapid assembly of complex molecules from simple starting materials. The amine functionality of this compound could allow it to participate as the nitrogen-containing component in such reactions, leading to the formation of dihydropyrimidines or dihydropyridines bearing the morpholinopropyl substituent.
Logical Flow for a Potential Biginelli-type Reaction:
Caption: Logic diagram for a multicomponent reaction.
Experimental Protocols (Hypothetical)
The following are generalized, hypothetical protocols based on standard synthetic methodologies for related compounds. These would require significant optimization and adaptation for the specific substrate, this compound.
General Procedure for a [4+2] Cycloaddition to form a Pyridine Derivative:
-
To a solution of this compound (1.0 eq) in an appropriate solvent (e.g., ethanol, DMF), add an α,β-unsaturated ketone (1.1 eq) and a catalyst (e.g., a Lewis acid or a Brønsted acid).
-
Heat the reaction mixture to reflux for a specified period (e.g., 6-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
-
Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and mass spectrometry).
Conclusion and Future Directions
While the direct application of this compound in the synthesis of novel heterocyclic compounds is not yet documented in peer-reviewed literature, its chemical structure presents a promising scaffold for the generation of a variety of heterocyclic systems. The presence of multiple reactive functional groups offers the potential for its use in a range of cyclization and multicomponent reactions. Further research is warranted to explore the reactivity of this compound and to establish its utility as a building block in the synthesis of new, biologically active heterocyclic molecules. The development of robust synthetic protocols for its conversion into diverse heterocyclic frameworks could provide a valuable addition to the toolkit of medicinal chemists and drug discovery professionals.
Signaling Pathway Implication (Hypothetical):
Should the synthesized heterocyclic compounds exhibit biological activity, for instance as kinase inhibitors, their mechanism of action could be elucidated through pathway analysis.
Caption: Potential PI3K/mTOR signaling pathway inhibition.
The Emerging Potential of 3-(3-Morpholinopropylamino)propanenitrile as a Versatile Pharmaceutical Intermediate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of pharmaceutical development, the identification of versatile and efficient building blocks is paramount to the successful synthesis of novel active pharmaceutical ingredients (APIs). 3-(3-Morpholinopropylamino)propanenitrile, a bifunctional molecule incorporating a morpholine ring, a secondary amine, and a nitrile group, presents itself as a promising, yet underexplored, pharmaceutical intermediate. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and an in-depth analysis of its potential applications in drug discovery and development. By examining the reactivity of its constituent functional groups, we elucidate plausible synthetic pathways to key heterocyclic scaffolds prevalent in medicinal chemistry. This document serves as a foundational resource for researchers and scientists in the pharmaceutical industry, aiming to leverage the synthetic potential of this intriguing molecule.
Introduction
The morpholine moiety is a well-established "privileged structure" in medicinal chemistry, frequently incorporated into drug candidates to enhance their physicochemical and pharmacokinetic properties, such as aqueous solubility, metabolic stability, and bioavailability.[1] Similarly, the aminonitrile scaffold is a valuable precursor in the synthesis of a wide array of nitrogen-containing heterocycles that form the core of many therapeutic agents. The compound this compound uniquely combines these two valuable pharmacophores, offering a strategic starting point for the synthesis of diverse and complex molecular architectures.
This whitepaper will delve into the technical aspects of this compound, providing a detailed examination of its properties and synthetic utility.
Physicochemical Properties
A thorough understanding of the physicochemical properties of an intermediate is crucial for its effective use in synthesis. The key properties of this compound are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 3-((3-Morpholinopropyl)amino)propanenitrile | |
| CAS Number | 102440-39-1 | |
| Molecular Formula | C₁₀H₁₉N₃O | |
| Molecular Weight | 197.28 g/mol | |
| Appearance | Powder or liquid | |
| Boiling Point | 355.713 °C at 760 mmHg | |
| Storage | Store in a tightly closed container, in a cool, dry, well-ventilated area. | |
| Purity | Typically available at ≥95% |
Synthesis of this compound: An Experimental Protocol
The synthesis of this compound is typically achieved through a Michael addition of 3-morpholinopropan-1-amine to acrylonitrile. The following protocol is a detailed representation of this synthesis.
Materials and Reagents
-
3-Morpholinopropan-1-amine
-
Acrylonitrile
-
Methanol (or other suitable solvent)
-
Yttrium(III) nitrate hexahydrate (catalyst, optional)
-
Ethyl acetate
-
Water (deionized)
-
Anhydrous sodium sulfate
-
Silica gel (for column chromatography)
-
Petroleum ether
Experimental Procedure
-
Reaction Setup: In a one-necked round-bottom flask equipped with a magnetic stirrer, dissolve 3-morpholinopropan-1-amine (1.0 equivalent) in methanol.
-
Addition of Acrylonitrile: To the stirred solution, add acrylonitrile (1.0-1.2 equivalents).
-
Catalyst Addition (Optional): If a catalyst is used, add yttrium(III) nitrate hexahydrate (0.1 equivalents) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction, dilute the mixture with water and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in petroleum ether) to yield pure this compound.
Potential as a Pharmaceutical Intermediate: Synthetic Transformations
The synthetic versatility of this compound stems from the reactivity of its secondary amine and nitrile functional groups. These groups can be independently or concertedly transformed to generate a variety of complex molecular scaffolds.
Reactions of the Nitrile Group
The nitrile functionality is a valuable precursor to several key chemical moieties in drug molecules.
-
Reduction to Primary Amines: The nitrile group can be readily reduced to a primary amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This transformation yields a diamine, a common structural motif in many APIs.
-
Hydrolysis to Carboxylic Acids: Acid- or base-catalyzed hydrolysis of the nitrile group affords the corresponding carboxylic acid. This allows for the introduction of a carboxylic acid functionality, which can serve as a handle for further derivatization or as a key interacting group with biological targets.
-
Cyclization Reactions: The nitrile group can participate in cyclization reactions with adjacent functional groups or with external reagents to form various heterocyclic rings, which are central to the structure of many pharmaceuticals.
Reactions of the Secondary Amine Group
The secondary amine in this compound can undergo a variety of transformations to introduce further complexity and diversity.
-
N-Alkylation and N-Arylation: The secondary amine can be alkylated or arylated to introduce various substituents, allowing for the fine-tuning of the molecule's properties.
-
Acylation: Reaction with acylating agents, such as acid chlorides or anhydrides, yields the corresponding amides. This is a common strategy for introducing specific side chains in drug molecules.
-
Reductive Amination: The secondary amine can participate in reductive amination reactions with aldehydes or ketones to form tertiary amines.
Potential Signaling Pathways and Biological Relevance
While no specific biological activity has been reported for this compound itself, its structural components suggest potential areas of pharmacological interest.
-
Morpholine-Containing Drugs: The morpholine ring is a key component of many approved drugs with diverse therapeutic applications, including anticancer agents (e.g., Gefitinib), antibiotics (e.g., Linezolid), and antidepressants (e.g., Reboxetine). The presence of the morpholine moiety in this compound suggests that its derivatives could potentially interact with a wide range of biological targets.
-
Aminopropionitrile Derivatives: Certain aminopropionitrile derivatives have been investigated for their biological activities. For instance, β-aminopropionitrile (BAPN) is known to be a lathyrogen, an inhibitor of lysyl oxidase, which has implications in connective tissue disorders. While this suggests a potential for toxicity, it also highlights the possibility of designing derivatives with specific and targeted biological effects.
Visualizing Synthetic Potential: Diagrams and Workflows
The following diagrams, generated using the DOT language, illustrate the potential synthetic transformations of this compound and a general experimental workflow.
Caption: Potential synthetic transformations of the core molecule.
Caption: A typical workflow for the synthesis of the title compound.
Conclusion and Future Outlook
This compound is a readily accessible and highly functionalized molecule that holds considerable promise as a versatile intermediate in pharmaceutical synthesis. Its unique combination of a morpholine ring, a reactive secondary amine, and a transformable nitrile group provides a rich platform for the generation of diverse chemical libraries for drug discovery. While direct applications in the synthesis of currently marketed drugs have not been prominently documented in public literature, the fundamental reactivity of its functional groups strongly suggests its potential for the construction of novel APIs. Future research should focus on exploring the full scope of its synthetic transformations and evaluating the biological activities of its derivatives. This will undoubtedly pave the way for the utilization of this promising intermediate in the development of the next generation of therapeutic agents.
References
An In-depth Technical Guide to the Reactivity and Functional Groups of 3-(3-Morpholinopropylamino)propanenitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, reactivity, and functional groups of the bifunctional molecule 3-(3-Morpholinopropylamino)propanenitrile. Possessing a unique combination of a morpholine ring, a secondary amine, and a nitrile group, this compound presents a versatile scaffold for chemical synthesis and drug discovery. This document details its physicochemical properties, explores the reactivity of its constituent functional groups, provides a putative synthesis protocol, and discusses its potential biological significance as a modulator of key cellular signaling pathways.
Chemical and Physical Properties
This compound, with the CAS number 102440-39-1, is a distinct chemical entity with the molecular formula C₁₀H₁₉N₃O and a molecular weight of 197.28 g/mol .[1] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 102440-39-1 | [1] |
| Molecular Formula | C₁₀H₁₉N₃O | [1] |
| Molecular Weight | 197.28 g/mol | [1] |
| Boiling Point | 180 °C (Predicted) | [2] |
| Density | 1.015 ± 0.06 g/cm³ (Predicted) | [2] |
| pKa | 8.45 ± 0.19 (Predicted) | [2] |
| Appearance | Powder or liquid | [3] |
| Purity | Typically ≥95% | [1] |
Functional Groups and Reactivity
The chemical behavior of this compound is dictated by the interplay of its three primary functional groups: the morpholine ring, the secondary amine, and the nitrile group.
Morpholine Moiety
The morpholine ring is a saturated heterocycle containing both an ether and a secondary amine functionality. The presence of the ether oxygen atom withdraws electron density from the nitrogen, rendering the morpholine nitrogen less nucleophilic and less basic compared to structurally similar cyclic amines like piperidine. Despite this, the morpholine nitrogen can still participate in a variety of chemical transformations typical of secondary amines, including N-alkylation, acylation, and condensation reactions.
Secondary Amine
The secondary amine linking the morpholinopropyl and cyanoethyl moieties is a key site of reactivity. As a nucleophile, it can readily undergo:
-
Alkylation: Reaction with alkyl halides or other electrophiles to form tertiary amines.
-
Acylation: Reaction with acid chlorides or anhydrides to form amides.
-
Michael Addition: Conjugate addition to α,β-unsaturated carbonyl compounds.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to yield tertiary amines.
Nitrile Group
The nitrile (-C≡N) group is a versatile functional group that can be transformed into a variety of other functionalities:
-
Reduction to Primary Amines: The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This reaction is fundamental in the synthesis of polyamines.
-
Hydrolysis to Carboxylic Acids: Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid, proceeding through an amide intermediate.
-
Reaction with Organometallic Reagents: Grignard reagents and organolithium compounds can add to the electrophilic carbon of the nitrile to form ketones after hydrolysis of the intermediate imine.
Experimental Protocols
While specific, detailed experimental protocols for the synthesis of this compound are not extensively published, a putative synthesis can be derived from analogous reactions reported in the literature. The most plausible route involves a Michael addition of N-(3-aminopropyl)morpholine to acrylonitrile.
Putative Synthesis of this compound
This protocol is based on the general procedure for the synthesis of β-aminonitriles via Michael addition.
Reaction Scheme:
Figure 1: Synthesis of this compound.
Materials:
-
N-(3-aminopropyl)morpholine
-
Acrylonitrile
-
Methanol (or other suitable solvent)
-
Yttrium (III) Nitrate Hexahydrate (catalyst, optional)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Water
Procedure:
-
In a round-bottom flask, dissolve N-(3-aminopropyl)morpholine (1.0 equivalent) in methanol.
-
Add acrylonitrile (1.0-1.2 equivalents) dropwise to the solution at room temperature with stirring. Note: The reaction can be exothermic.
-
Optionally, add a catalytic amount of Yttrium (III) nitrate hexahydrate (e.g., 10 mol%) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 24-72 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to yield the crude product.
-
The product can be purified by column chromatography on silica gel if necessary, although some reports suggest that aqueous workup may be sufficient to obtain a product of high purity.[4]
Expected Spectroscopic Data:
Table 2: Predicted Spectroscopic Data
| Spectroscopy | Expected Features |
| ¹H NMR | Signals corresponding to the morpholine ring protons (typically in the range of 2.4-3.7 ppm), methylene protons of the propyl and ethyl chains, and a broad singlet for the secondary amine proton (NH). |
| ¹³C NMR | Resonances for the carbons of the morpholine ring (around 54 and 67 ppm), the aliphatic carbons of the propyl and ethyl chains, and the characteristic signal for the nitrile carbon (typically downfield, around 118-120 ppm). |
| IR Spectroscopy | A characteristic sharp absorption band for the nitrile group (C≡N) around 2240-2260 cm⁻¹. N-H stretching vibration for the secondary amine in the region of 3300-3500 cm⁻¹. C-N stretching vibrations for the amines and C-O-C stretching for the morpholine ether linkage in the fingerprint region. |
| Mass Spectrometry | The molecular ion peak (M⁺) would be expected at m/z = 197. Fragmentation patterns would likely involve cleavage at the C-N bonds and fragmentation of the morpholine ring. |
Biological Activity and Signaling Pathways
Morpholine-containing compounds are recognized as "privileged structures" in medicinal chemistry due to their favorable physicochemical properties and their ability to interact with a wide range of biological targets.[5] Derivatives of morpholine have been investigated for a multitude of therapeutic applications, including as anticancer, anti-inflammatory, and neuroprotective agents.[6]
Inhibition of the PI3K/Akt/mTOR Signaling Pathway
A significant body of research has identified morpholine derivatives as potent inhibitors of the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathway.[7][8][9][10] This pathway is a critical regulator of cell proliferation, growth, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[8][9] The morpholine moiety is often a key pharmacophoric element in these inhibitors, contributing to their binding affinity and selectivity.
Figure 2: Proposed inhibition of the PI3K/Akt/mTOR signaling pathway.
The diagram above illustrates the canonical PI3K/Akt/mTOR signaling cascade and the putative points of inhibition by morpholine-containing compounds like this compound. By targeting key kinases such as PI3K and mTOR, these molecules can disrupt downstream signaling, leading to decreased protein synthesis, cell growth, and proliferation, which are critical processes in cancer progression.
Experimental Workflow for Reactivity Analysis
To fully characterize the reactivity of this compound, a systematic experimental workflow is recommended.
Figure 3: Workflow for reactivity analysis.
This workflow outlines the key steps from synthesis and purification to structural confirmation and subsequent reactivity studies. Each reaction should be carefully monitored, and the products should be thoroughly characterized using modern analytical techniques to confirm their structures and assess reaction yields and purity.
Conclusion
This compound is a molecule with significant potential in synthetic chemistry and drug discovery. Its distinct functional groups offer multiple avenues for chemical modification, allowing for the creation of diverse molecular libraries. The established link between morpholine-containing compounds and the inhibition of the PI3K/Akt/mTOR signaling pathway highlights the potential of this scaffold in the development of novel therapeutics, particularly in oncology. Further investigation into the specific reactivity and biological activity of this compound is warranted to fully elucidate its potential.
References
- 1. CAS 102440-39-1 | this compound - Synblock [synblock.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. researchgate.net [researchgate.net]
- 5. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
The Pivotal Role of 3-(3-Morpholinopropylamino)propanenitrile in the Synthesis of Bioactive Molecules: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The morpholine scaffold is a cornerstone in modern medicinal chemistry, renowned for imparting favorable physicochemical properties such as aqueous solubility and metabolic stability to drug candidates. This technical guide delves into the specific role and synthetic utility of the trifunctional building block, 3-(3-Morpholinopropylamino)propanenitrile. While direct literature examples of its incorporation into named bioactive molecules are sparse, its chemical architecture—featuring a morpholine ring, a secondary amine, and a propanenitrile chain—presents a versatile platform for the synthesis of novel therapeutic agents, particularly in the realm of kinase inhibitors. This document provides a comprehensive overview of its synthesis, potential synthetic transformations, and its prospective role in constructing molecules targeting critical signaling pathways, such as the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer.
Introduction: The Morpholine Moiety in Drug Discovery
The morpholine ring is a privileged N-heterocycle widely incorporated into the structures of numerous approved drugs and clinical candidates. Its presence can enhance the pharmacological profile of a molecule by improving its solubility, metabolic stability, and oral bioavailability. The oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, facilitating interactions with biological targets. Furthermore, the saturated nature of the ring provides a three-dimensional structural element that can be exploited for optimizing binding affinity and selectivity.
Molecules containing the morpholine moiety have demonstrated a wide range of biological activities, including anticancer, antibacterial, and antiviral properties. A particularly significant application of morpholine-containing compounds is in the development of protein kinase inhibitors, a major class of targeted cancer therapeutics.
Physicochemical Properties of this compound
Understanding the physicochemical properties of a synthetic building block is crucial for its effective utilization in drug discovery programs. The key properties of this compound are summarized in Table 1.
| Property | Value | Reference |
| CAS Number | 102440-39-1 | N/A |
| Molecular Formula | C₁₀H₁₉N₃O | N/A |
| Molecular Weight | 197.28 g/mol | N/A |
| Appearance | Liquid | N/A |
| Boiling Point | 355.7 °C at 760 mmHg | N/A |
| Density | 1.015 g/cm³ | N/A |
| pKa | 8.45 (predicted) | N/A |
Synthesis of this compound
The synthesis of the title compound is achieved through a straightforward and efficient two-step process, commencing with the readily available starting materials morpholine and acrylonitrile. The overall synthetic workflow is depicted below.
Experimental Protocol: Synthesis of N-(3-Aminopropyl)morpholine
This procedure follows a two-step process involving the formation of 3-morpholinopropionitrile followed by its reduction.
Step 1: Synthesis of 3-Morpholinopropionitrile
-
To a stirred solution of morpholine (1.0 eq) in a suitable solvent such as water or a lower alcohol, slowly add acrylonitrile (1.0-1.1 eq) at a temperature maintained between 20-40°C.
-
The reaction is exothermic and should be controlled by external cooling.
-
After the addition is complete, continue stirring at room temperature for 1-2 hours until the reaction is complete (monitored by TLC or GC).
-
The solvent is removed under reduced pressure to yield crude 3-morpholinopropionitrile, which can be purified by vacuum distillation.
Step 2: Hydrogenation to N-(3-Aminopropyl)morpholine
-
The crude or purified 3-morpholinopropionitrile is dissolved in a suitable solvent (e.g., ethanol, methanol) saturated with ammonia.
-
A hydrogenation catalyst, such as Raney Nickel or a supported palladium catalyst, is added to the solution.
-
The mixture is hydrogenated in a high-pressure reactor under a hydrogen atmosphere (typically 50-100 atm) at a temperature of 80-120°C.
-
Upon completion of the reaction (monitored by the cessation of hydrogen uptake), the catalyst is filtered off.
-
The solvent is removed by distillation, and the resulting N-(3-aminopropyl)morpholine is purified by vacuum distillation.
Experimental Protocol: Synthesis of this compound
This synthesis is an example of a Michael addition, specifically a cyanoethylation reaction.
-
To a stirred solution of N-(3-aminopropyl)morpholine (1.0 eq) in a protic solvent like methanol or ethanol, add acrylonitrile (1.0-1.2 eq) dropwise at room temperature.
-
The reaction mixture is then heated to reflux for several hours until the starting amine is consumed (monitored by TLC or GC).
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The crude product is purified by vacuum distillation or column chromatography on silica gel to afford this compound as a liquid.
Role in the Synthesis of Bioactive Molecules: A Prospective Outlook
While specific examples of this compound as a direct precursor to a named bioactive molecule are not readily found in the current scientific literature, its structural features suggest significant potential in drug discovery. The secondary amine provides a nucleophilic center for further functionalization, while the nitrile group is a versatile functional handle that can be transformed into a variety of other groups.
The Morpholinopropylamino Moiety in Kinase Inhibitors
The morpholine group is a key pharmacophore in a multitude of kinase inhibitors. For instance, in the PI3K/mTOR signaling pathway, several inhibitors incorporate a morpholino-pyrimidine core. The morpholine oxygen can form a crucial hydrogen bond with the hinge region of the kinase domain.
The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.
Table 2 presents IC₅₀ values for some morpholine-containing PI3K/mTOR inhibitors, highlighting the potency that this scaffold can confer.
| Compound | PI3Kα IC₅₀ (nM) | mTOR IC₅₀ (nM) | Cell Line | Antiproliferative IC₅₀ (µM) |
| GDC-0941 (Pictilisib) | 3 | 17 | PC3 | 0.28 |
| BKM120 (Buparlisib) | 52 | - | U87MG | 0.17 |
| LY294002 | 1400 | - | Various | 10-20 |
Data compiled from various public sources.
Synthetic Utility of the Propanenitrile Group
The propanenitrile moiety in this compound offers a reactive handle for a variety of chemical transformations, allowing for the introduction of diverse functionalities.
-
Reduction to a Primary Amine: The nitrile can be reduced to a primary amine using reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This would transform the molecule into a diamine, a common structural motif in bioactive compounds, enabling further derivatization or interaction with biological targets.
-
Hydrolysis to a Carboxylic Acid: Acidic or basic hydrolysis of the nitrile group yields a carboxylic acid. This introduces a key functional group for forming amide bonds or acting as a hydrogen bond donor/acceptor.
-
Conversion to Tetrazoles: The nitrile can react with azides (e.g., sodium azide) to form a tetrazole ring, which is often used as a bioisostere for a carboxylic acid group in drug design.
A hypothetical synthetic pathway illustrating the potential of this compound as a scaffold is presented below.
Conclusion
This compound is a readily accessible and versatile synthetic building block. While its direct application in the synthesis of currently marketed drugs is not documented, its constituent functional groups—the morpholine ring, the secondary amine, and the propanenitrile chain—are all highly relevant in medicinal chemistry. The morpholinopropylamino moiety is a proven pharmacophore, particularly in the design of potent kinase inhibitors targeting pathways like PI3K/AKT/mTOR. The propanenitrile group provides a valuable synthetic handle for further molecular elaboration. For drug discovery and development professionals, this compound represents a promising, yet underexplored, starting material for the generation of novel and diverse libraries of bioactive molecules. Further research into its synthetic applications is warranted to fully unlock its potential in the development of next-generation therapeutics.
Structural Analysis and Confirmation of 3-(3-Morpholinopropylamino)propanenitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural analysis and confirmation of the organic compound 3-(3-Morpholinopropylamino)propanenitrile. The document details its chemical and physical properties, provides protocols for its synthesis and structural elucidation using various spectroscopic methods, and discusses its potential relevance in drug discovery based on the known bioactivities of related morpholine-containing compounds.
Compound Profile
This compound is a tertiary amine and a nitrile-containing organic molecule. Its structure comprises a morpholine ring linked via a propylamino bridge to a propanenitrile tail.
| Property | Value | Source |
| Chemical Formula | C₁₀H₁₉N₃O | - |
| Molecular Weight | 197.28 g/mol | - |
| CAS Number | 102440-39-1 | - |
| Predicted Boiling Point | 180 °C | [1] |
| Predicted Density | 1.015 ± 0.06 g/cm³ | [1] |
| Predicted pKa | 8.45 ± 0.19 | [1] |
Synthesis Protocol
The synthesis of this compound can be achieved through a Michael addition reaction. The following protocol is based on a general procedure for the synthesis of related aminopropanenitriles.
Experimental Workflow for Synthesis
Caption: Synthetic workflow for this compound.
Detailed Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve 3-morpholinopropan-1-amine (1 equivalent) in a suitable solvent such as methanol.
-
Addition of Reagent: To the stirred solution, add acrylonitrile (1.1 equivalents) dropwise at room temperature.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting amine is consumed.
-
Workup: Upon completion, the reaction mixture is concentrated under reduced pressure to remove the solvent. The residue is then diluted with water and extracted with an appropriate organic solvent, such as ethyl acetate.
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product. If necessary, the product can be further purified by column chromatography on silica gel.
Structural Confirmation: Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 3.70 | t | 4H | -O-CH₂ - (Morpholine) |
| ~ 2.85 | t | 2H | -NH-CH₂ -CH₂-CN |
| ~ 2.70 | t | 2H | -NH-CH₂-CH₂ -CH₂-N- |
| ~ 2.55 | t | 2H | -CH₂-CH₂ -CN |
| ~ 2.45 | t | 4H | -N-CH₂ - (Morpholine) |
| ~ 1.75 | p | 2H | -NH-CH₂-CH₂ -CH₂-N- |
| ~ 1.50 (broad s) | s | 1H | -NH - |
Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 118.0 | -C N (Nitrile) |
| ~ 67.0 | -O-C H₂- (Morpholine) |
| ~ 57.0 | -NH-CH₂-C H₂-CH₂-N- |
| ~ 53.5 | -N-C H₂- (Morpholine) |
| ~ 48.0 | -NH-C H₂-CH₂-CN |
| ~ 26.0 | -NH-CH₂-C H₂-CH₂-N- |
| ~ 18.0 | -CH₂-C H₂-CN |
Experimental Protocol for NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.00 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 500 MHz NMR spectrometer.
-
Data Processing: Process the raw data using appropriate software to obtain the final spectra. Chemical shifts are reported in parts per million (ppm) relative to TMS.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 3400 | Medium, broad | N-H stretch (secondary amine) |
| 2950 - 2850 | Strong | C-H stretch (aliphatic) |
| 2240 - 2260 | Medium, sharp | C≡N stretch (nitrile) |
| 1450 - 1470 | Medium | C-H bend (alkane) |
| 1110 - 1130 | Strong | C-O-C stretch (ether in morpholine) |
Experimental Protocol for FT-IR Spectroscopy:
-
Sample Preparation: A small amount of the neat liquid sample is placed between two potassium bromide (KBr) plates to form a thin film.
-
Data Acquisition: The IR spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer over the range of 4000-400 cm⁻¹.
-
Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands corresponding to the functional groups in the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Predicted Mass Spectrometry Fragmentation
| m/z | Predicted Fragment Ion |
| 197 | [M]⁺ (Molecular Ion) |
| 100 | [M - C₃H₅N₂]⁺ (Morpholinomethyl cation) |
| 86 | [C₄H₈NO]⁺ (Morpholine ring fragment) |
| 57 | [C₃H₅N]⁺ (Propionitrile fragment) |
Experimental Protocol for Mass Spectrometry:
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Electron ionization (EI) or a soft ionization technique like electrospray ionization (ESI) is used to generate ions.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
Detection: The abundance of each ion is measured, and a mass spectrum is generated.
Potential Biological Relevance and Signaling Pathways
While specific biological activities for this compound have not been extensively reported, the morpholine moiety is a well-established pharmacophore in medicinal chemistry.[2][3] Morpholine-containing compounds are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, and central nervous system (CNS) effects.[4]
The presence of the morpholine ring can improve the pharmacokinetic properties of a drug candidate, such as its solubility and ability to cross the blood-brain barrier. One of the common mechanisms of action for anti-inflammatory drugs is the inhibition of the cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins.
Hypothetical Signaling Pathway: Anti-Inflammatory Action
The following diagram illustrates a simplified, hypothetical signaling pathway that could be modulated by a morpholine-containing compound with anti-inflammatory properties.
Caption: Hypothetical inhibition of the prostaglandin synthesis pathway.
This guide serves as a foundational resource for the structural analysis and confirmation of this compound. The provided protocols and predicted data offer a framework for researchers to synthesize and characterize this compound, and to explore its potential applications in drug discovery. Further experimental validation is necessary to confirm the predicted spectral data and to elucidate the specific biological activities and mechanisms of action of this molecule.
References
- 1. Pharmacological activity of morpholino compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]
A Technical Guide to the Synthetic Applications of 3-(3-Morpholinopropylamino)propanenitrile and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(3-Morpholinopropylamino)propanenitrile is a bifunctional molecule containing a secondary amine, a tertiary amine within a morpholine ring, and a nitrile group. This unique combination of functional groups makes it a potentially valuable building block in organic synthesis, particularly for the construction of novel heterocyclic compounds and pharmacologically active agents. While specific literature detailing the extensive synthetic applications of this compound is limited, the well-documented utility of structurally similar aminopropionitriles provides a strong indication of its potential as a versatile synthetic intermediate. This guide provides a comprehensive overview of the known synthesis of this compound and explores the synthetic applications of its close analogs, offering valuable insights for researchers in drug discovery and development.
Synthesis of this compound
The synthesis of 3-((3-morpholinopropyl)amino)propanenitrile has been described in the literature, typically involving a Michael addition of 3-morpholinopropan-1-amine to acrylonitrile.
General Experimental Protocol:
A general procedure for the synthesis involves the reaction of an amine with acrylonitrile. For the synthesis of 3-((3-morpholinopropyl)amino)propanenitrile, 3-morpholinopropan-1-amine would be used as the amine component. The reaction is typically carried out in a suitable solvent, such as methanol, and may be catalyzed by a Lewis acid like yttrium nitrate. The reaction mixture is stirred at room temperature for a period of time, after which the product is isolated through an aqueous workup and extraction with an organic solvent.
Synthetic Applications of Analogous Aminopropionitriles
The synthetic utility of aminopropionitriles is most prominently demonstrated in the preparation of nitrogen-containing heterocyclic compounds, which are scaffolds for a wide range of pharmaceuticals.
Intermediate in the Synthesis of Fluoroquinolone Antibiotics
A key application of aminopropionitriles is in the synthesis of complex diamines that serve as crucial intermediates for potent antibiotics. For instance, the stereoselective synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile, a key intermediate for the fluoroquinolone antibiotic PF-00951966, highlights the importance of this class of compounds.[1][2] Although this example uses a different aminopropionitrile, the synthetic strategy could potentially be adapted for derivatives of this compound.
Quantitative Data for the Synthesis of a Fluoroquinolone Intermediate Analog
| Intermediate | Precursor | Key Transformation | Yield (%) | Purity/Selectivity | Reference |
| Diamine 14 | β-hydroxy amide 11b | SN2 substitution with methylamine | 80 | High | [1][2] |
| β-hydroxy amide 11b | - | Catalytic asymmetric hydrogenation | 73 | de 98%, ee >99% (after recrystallization) | [1][2] |
Experimental Protocol for the Synthesis of Diamine 14 (An Analogous Intermediate):
A key step in the synthesis of the fluoroquinolone intermediate involves an SN2 substitution reaction with methylamine to provide the diamine with inversion of configuration.[1][2] This transformation highlights the reactivity of the aminopropionitrile scaffold.
A detailed experimental protocol for this specific multi-step synthesis is extensive and proprietary to the developing pharmaceutical company. However, the publication indicates that the process involves a highly efficient and stereoselective synthesis over 10 steps with a 24% overall yield from benzyloxyacetyl chloride.[1][2]
Synthetic Pathway for a Fluoroquinolone Antibiotic Intermediate
Caption: Synthetic pathway to a key intermediate for the fluoroquinolone antibiotic PF-00951966.
Precursor for the Synthesis of Fentanyl Analogs
The core structure of this compound, particularly the aminopropionitrile moiety, is analogous to intermediates used in the synthesis of potent analgesics like Remifentanil, a fentanyl analog. For example, 3-(4-oxo-piperidine-1-yl)propanenitrile is a key starting material in some synthetic routes to Remifentanil hydrochloride.[3] This suggests that this compound could be explored as a precursor for novel opioid receptor modulators.
Experimental Workflow for the Synthesis of a Remifentanil Intermediate
Caption: Simplified workflow for the synthesis of a Remifentanil intermediate from a propanenitrile derivative.
General Experimental Conditions for a Strecker-type reaction of an analogous piperidinone:
The synthesis of the 4-anilino-4-cyano-1-piperidinepropanenitrile intermediate involves a Strecker-type reaction. Typically, the reaction mixture is charged with about 1 to 1.5 equivalents of aniline, about 1 to 1.5 equivalents of a cyanide source (e.g., TMSCN), and about 3-4 equivalents of an acid to 1 equivalent of 3-(4-oxo-piperidine-1-yl)propanenitrile. The reaction can be carried out in a variety of solvents, and the temperature may range from 0°C to 80°C.[3]
Conclusion and Future Perspectives
This compound represents a promising, yet underexplored, building block for organic synthesis. Based on the well-established synthetic utility of its structural analogs, it holds significant potential for the development of novel pharmaceuticals, particularly in the areas of anti-infectives and analgesics. The presence of multiple reactive sites allows for diverse chemical transformations, opening avenues for the creation of compound libraries for high-throughput screening and lead optimization. Future research should focus on systematically exploring the reactivity of this compound and applying it to the synthesis of new bioactive molecules. The detailed experimental protocols and synthetic strategies outlined in this guide for analogous compounds provide a solid foundation for initiating such investigations.
References
Methodological & Application
Application Notes and Protocols: A Proposed Synthesis of Pyrimidines Using 3-(3-Morpholinopropylamino)propanenitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document outlines a proposed synthetic protocol for the preparation of a novel pyrimidine derivative utilizing 3-(3-morpholinopropylamino)propanenitrile as a key starting material. As there is currently no established literature for this specific transformation, the following application note is a theoretical guide based on well-established principles of pyrimidine synthesis from β-aminonitriles. This guide provides a detailed experimental protocol, a plausible reaction mechanism, and methods for the characterization of the target compound.
Introduction
Pyrimidines are a fundamental class of heterocyclic compounds that are of immense interest in medicinal chemistry and drug development. The pyrimidine scaffold is a core component of nucleobases and is found in a wide array of therapeutic agents, exhibiting diverse biological activities including anticancer, antiviral, and antimicrobial properties. The synthesis of novel pyrimidine derivatives is, therefore, a crucial aspect of modern drug discovery.
This application note explores the potential use of this compound, a bifunctional molecule containing a secondary amine, a nitrile group, and a morpholine moiety, in the synthesis of a unique substituted aminopyrimidine. The proposed method is a cyclocondensation reaction with guanidine, a common and efficient strategy for constructing the pyrimidine ring.
Proposed Synthetic Route
The proposed synthesis involves the base-catalyzed cyclocondensation of this compound with guanidine hydrochloride. The base serves to both neutralize the guanidine salt and catalyze the addition and cyclization steps.
Reaction Scheme:
Experimental Protocol (Proposed)
Objective: To synthesize 4-amino-6-((3-morpholinopropyl)amino)pyrimidine.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Proposed Quantity | Moles (mmol) |
| This compound | 102440-39-1 | 197.28 | 1.97 g | 10 |
| Guanidine Hydrochloride | 50-01-1 | 95.53 | 1.43 g | 15 |
| Sodium Ethoxide (NaOEt) | 141-52-6 | 68.05 | 1.02 g | 15 |
| Anhydrous Ethanol (EtOH) | 64-17-5 | 46.07 | 50 mL | - |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | As needed | - |
| Saturated Sodium Bicarbonate Solution (NaHCO₃) | - | - | As needed | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | As needed | - |
Instrumentation:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus
-
Column chromatography setup
-
NMR Spectrometer
-
Mass Spectrometer
-
FT-IR Spectrometer
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous ethanol (50 mL) under an inert atmosphere (e.g., nitrogen or argon).
-
Add sodium ethoxide (1.02 g, 15 mmol) to the ethanol and stir until fully dissolved.
-
To this solution, add guanidine hydrochloride (1.43 g, 15 mmol) and stir the resulting suspension for 30 minutes at room temperature to form the free base of guanidine.
-
Add this compound (1.97 g, 10 mmol) to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Dichloromethane:Methanol 9:1 with 1% triethylamine).
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.
-
Resuspend the residue in dichloromethane (50 mL) and wash with saturated sodium bicarbonate solution (2 x 25 mL) and then with brine (25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient elution of dichloromethane and methanol to afford the desired product.
Projected Yield: 60-75% (based on analogous reactions in the literature).
Characterization of the Hypothetical Product
The structure and purity of the synthesized 4-amino-6-((3-morpholinopropyl)amino)pyrimidine would be confirmed by the following analytical techniques:
-
¹H NMR: To determine the proton environment of the molecule.
-
¹³C NMR: To identify the number and types of carbon atoms.
-
Mass Spectrometry (MS): To confirm the molecular weight of the target compound.
-
FT-IR Spectroscopy: To identify the characteristic functional groups (e.g., N-H, C=N, C-N).
Visualizations
Proposed Experimental Workflow
Application Notes: "3-(3-Morpholinopropylamino)propanenitrile" in a Hypothetical Ugi Four-Component Reaction for Rapid Drug Discovery
Introduction
Multicomponent reactions (MCRs) are powerful tools in medicinal chemistry and drug discovery, enabling the synthesis of complex, drug-like molecules in a single, efficient step.[1][2][3] This approach accelerates the generation of chemical libraries for high-throughput screening. "3-(3-Morpholinopropylamino)propanenitrile" is a versatile building block possessing a secondary amine, a morpholine moiety, and a nitrile group. The morpholine scaffold is a privileged structure in medicinal chemistry, known to enhance the pharmacological and pharmacokinetic properties of drug candidates.[4][5] This document outlines a hypothetical application of "this compound" as the amine component in a Ugi four-component reaction (Ugi-4CR) to generate a library of novel α-acetamido carboxamides with potential therapeutic applications.
Principle of the Hypothetical Ugi Reaction
The Ugi-4CR is a cornerstone of MCRs, combining an amine, a carbonyl compound (aldehyde or ketone), an isocyanide, and a carboxylic acid to produce an α-acetamido carboxamide.[6][7] In this proposed application, the secondary amine of "this compound" acts as the nucleophile that initiates the reaction cascade. By systematically varying the aldehyde, isocyanide, and carboxylic acid components, a diverse library of compounds can be rapidly synthesized, each featuring the core morpholinopropylamino-propanenitrile structure. The resulting products are expected to possess favorable drug-like properties, making them suitable candidates for screening against various biological targets.
Workflow for Drug Discovery
The overall workflow for utilizing "this compound" in a Ugi-4CR for drug discovery is depicted below. This process begins with the selection of diverse starting materials, followed by the synthesis of a compound library via the Ugi reaction. The synthesized compounds are then purified, characterized, and subjected to biological screening to identify potential lead compounds for further optimization.
Caption: Workflow for Drug Discovery using a Hypothetical Ugi-4CR.
Experimental Protocols
General Protocol for the Hypothetical Ugi Four-Component Reaction
This protocol describes a general procedure for the synthesis of a library of α-acetamido carboxamides using "this compound" as the amine component.
Materials:
-
"this compound"
-
A selected aldehyde (e.g., benzaldehyde)
-
A selected isocyanide (e.g., tert-butyl isocyanide)
-
A selected carboxylic acid (e.g., acetic acid)
-
Methanol (anhydrous)
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
To a 25 mL round-bottom flask, add the selected carboxylic acid (1.0 mmol) and dissolve it in 5 mL of anhydrous methanol.
-
To this solution, add "this compound" (1.0 mmol) and the selected aldehyde (1.0 mmol).
-
Stir the mixture at room temperature for 10 minutes.
-
Add the selected isocyanide (1.0 mmol) dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Combine the fractions containing the pure product and evaporate the solvent to yield the final α-acetamido carboxamide.
-
Characterize the final product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, and Mass Spectrometry).
Quantitative Data
The following tables present hypothetical data for a series of compounds synthesized via the proposed Ugi-4CR, along with their potential biological activity against a hypothetical kinase target.
Table 1: Synthesis of a Hypothetical Compound Library
| Compound ID | Aldehyde | Isocyanide | Carboxylic Acid | Yield (%) |
| Ugi-001 | Benzaldehyde | tert-Butyl isocyanide | Acetic Acid | 85 |
| Ugi-002 | 4-Chlorobenzaldehyde | tert-Butyl isocyanide | Acetic Acid | 82 |
| Ugi-003 | Benzaldehyde | Cyclohexyl isocyanide | Acetic Acid | 88 |
| Ugi-004 | Benzaldehyde | tert-Butyl isocyanide | Propionic Acid | 80 |
Table 2: Hypothetical Biological Activity Data
| Compound ID | Target Kinase IC₅₀ (nM) |
| Ugi-001 | 150 |
| Ugi-002 | 95 |
| Ugi-003 | 210 |
| Ugi-004 | 180 |
Hypothetical Signaling Pathway
The synthesized compounds could potentially act as inhibitors of a specific kinase involved in a cancer-related signaling pathway. The diagram below illustrates a hypothetical mechanism of action where the Ugi product inhibits a kinase, thereby blocking downstream signaling and leading to apoptosis of cancer cells.
Caption: Hypothetical Inhibition of a Kinase Signaling Pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Multicomponent reactions driving the discovery and optimization of agents targeting central nervous system pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimization of Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]
- 5. e3s-conferences.org [e3s-conferences.org]
- 6. mdpi.com [mdpi.com]
- 7. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-(3-Morpholinopropylamino)propanenitrile as a Basic Catalyst in Organic Reactions
A thorough review of scientific literature and chemical databases reveals no specific documented applications of "3-(3-Morpholinopropylamino)propanenitrile" as a basic catalyst in organic reactions. While the molecule possesses basic nitrogen atoms within the morpholine and secondary amine groups, which theoretically could impart catalytic activity, there is no published research to support its use in this capacity. Chemical suppliers list the compound for research purposes, but do not provide application notes detailing its use as a catalyst.[1][2][3][4]
While there is no specific information on the catalytic use of this compound, the broader classes of compounds to which it belongs—morpholine derivatives and aminonitriles—have been explored in catalysis. This information may be of interest to researchers exploring new catalytic systems.
General Catalytic Context of Related Structures:
1. Morpholine Derivatives in Organocatalysis:
The morpholine moiety is a key feature in a number of successful organocatalysts.[5][6] The nitrogen atom of the morpholine ring can act as a base or participate in the formation of catalytically active species like enamines. However, the reactivity of morpholine-based catalysts can be lower than that of similar structures, such as those containing a pyrrolidine ring. This is attributed to the electronic effect of the oxygen atom and the conformational properties of the six-membered ring.[7][8][9]
Recent research has focused on the development of highly efficient morpholine-based organocatalysts for reactions such as the 1,4-addition of aldehydes to nitroolefins.[7][8][9] These catalysts often incorporate other functional groups that work in concert with the morpholine nitrogen to promote the desired transformation.
2. Aminonitriles in Organic Synthesis:
α-Aminonitriles are versatile building blocks in organic chemistry, most notably as precursors for the synthesis of α-amino acids via the Strecker reaction.[10][11][12][13][14] While they are typically viewed as products of catalytic reactions or as synthetic intermediates, their potential as catalysts themselves is not a widely explored area. The primary focus of aminonitrile chemistry is on their synthesis and their use as synthons for more complex molecules.[14]
Due to the lack of specific experimental data for the use of "this compound" as a catalyst, it is not possible to provide the requested detailed application notes, experimental protocols, or quantitative data tables. Consequently, the generation of diagrams for signaling pathways or experimental workflows is also not applicable.
For researchers interested in the development of new basic catalysts, exploring the synthesis of novel morpholine-containing compounds or investigating the catalytic potential of various aminonitriles could be a potential avenue for future work. However, any such investigation would be exploratory in nature, without precedent from the existing scientific literature for the specific compound .
References
- 1. CAS 102440-39-1 | this compound - Synblock [synblock.com]
- 2. This compound, CasNo.102440-39-1 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]
- 3. 102440-39-1|this compound|BLD Pharm [bldpharm.com]
- 4. 102440-39-1 CAS MSDS (3-[(3-MORPHOLINOPROPYL)AMINO]PROPANENITRILE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. e3s-conferences.org [e3s-conferences.org]
- 6. researchgate.net [researchgate.net]
- 7. Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Organocatalytic Synthesis of α-Aminonitriles: A Review: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 13. benchchem.com [benchchem.com]
- 14. Aminonitriles as building blocks in organic chemistry | Organic Chemistry [ak-opatz.chemie.uni-mainz.de]
Application Notes and Protocols: Synthesis and Biological Evaluation of "3-(3-Morpholinopropylamino)propanenitrile" Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for the synthesis and biological evaluation of novel "3-(3--Morpholinopropylamino)propanenitrile" derivatives as potential therapeutic agents. This document outlines a representative synthetic scheme, detailed experimental procedures for synthesis and in vitro cytotoxicity assessment, and methods for data analysis. Furthermore, it includes visualizations of the experimental workflows and a relevant signaling pathway to guide researchers in the discovery and development of this class of compounds.
Introduction
Morpholine and its derivatives represent a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[1] The morpholine ring can enhance the pharmacokinetic and pharmacodynamic profiles of therapeutic agents.[2] The propanenitrile scaffold is also a key component in various biologically active molecules. The combination of these two moieties in "3-(3-Morpholinopropylamino)propanenitrile" derivatives presents a promising avenue for the discovery of novel drug candidates. This document provides a comprehensive guide for the synthesis and evaluation of these derivatives.
Data Presentation
Table 1: Representative Cytotoxic Activity of Morpholine Derivatives against Cancer Cell Lines
The following table summarizes the cytotoxic activity (IC50 values) of various morpholine-containing compounds from the literature, serving as a reference for the potential efficacy of newly synthesized "this compound" derivatives.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound A | MCF-7 (Breast) | 1.14 | [3] |
| HCT-116 (Colon) | 1.54 | [3] | |
| Compound B | HT-29 (Colon) | 3.103 | [4] |
| Compound C | Leukemia SR | 0.09 | [5] |
| Compound D | MDA-MB-231 (Breast) | 81.92 (µg/mL) | [6] |
| Compound E | A549 (Lung) | 1.7 | [7] |
| HepG2 (Liver) | 0.21 | [7] |
Experimental Protocols
Synthesis of "this compound" Derivatives
This protocol describes a general method for the synthesis of "this compound" derivatives via aza-Michael addition.
Materials:
-
3-Morpholinopropan-1-amine
-
Substituted acrylonitriles
-
Methanol
-
Yttrium Nitrate (or other suitable catalyst)
-
Ethyl acetate
-
Water
-
Anhydrous Sodium Sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve the substituted acrylonitrile (1.0 equiv) and 3-morpholinopropan-1-amine (2.0 equiv) in methanol.
-
Add a catalytic amount of Yttrium Nitrate (10 mol%) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 24-72 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate in petroleum ether) to yield the pure "this compound" derivative.
Biological Evaluation: Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.[4][8]
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT-116, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
"this compound" derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[3]
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. The final DMSO concentration should not exceed 0.5%. After 24 hours of cell seeding, remove the medium and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control. Incubate for 48-72 hours.[3]
-
MTT Addition: After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[3]
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the yellow MTT into purple formazan crystals.[3]
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Gently shake the plate for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[3]
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.[3]
Mandatory Visualizations
Caption: Synthetic workflow for "this compound" derivatives.
Caption: Experimental workflow for the MTT-based cytotoxicity assay.
Caption: The PI3K/Akt/mTOR signaling pathway, a potential target for morpholine derivatives.
References
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway | MDPI [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. MTT (Assay protocol [protocols.io]
- 6. Synthesis of novel substituted morpholine derivatives for anticancer activity. [wisdomlib.org]
- 7. researchgate.net [researchgate.net]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols: Incorporating the "3-(3-Morpholinopropylamino)propanenitrile" Side Chain in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The "3-(3-Morpholinopropylamino)propanenitrile" side chain is a versatile functional group with significant potential in medicinal chemistry. This moiety combines the favorable physicochemical and pharmacokinetic properties of the morpholine ring with the synthetic utility and potential biological activity of the aminopropanenitrile fragment. The morpholine ring is recognized as a "privileged structure" in drug design, often incorporated to enhance aqueous solubility, improve metabolic stability, and provide a key interaction point with biological targets.[1][2][3] The aminopropanenitrile portion offers a flexible linker and a nitrile group that can act as a hydrogen bond acceptor or be further chemically modified. While direct incorporation of this specific side chain is not yet widely documented in clinical candidates, its constituent parts have a well-established history in the development of bioactive compounds.
These application notes provide a comprehensive overview of the potential applications, synthetic strategies, and biological evaluation protocols for incorporating the "this compound" side chain into novel therapeutic agents.
Potential Applications in Drug Discovery
The unique combination of a morpholine and an aminopropanenitrile group suggests that this side chain could be beneficial in the design of drugs targeting a variety of diseases, particularly those requiring CNS penetration or improved pharmacokinetic profiles.
-
Central Nervous System (CNS) Disorders: The morpholine moiety is known to be present in several CNS-active drugs due to its ability to improve blood-brain barrier permeability.[4][5][6] Therefore, incorporating the "this compound" side chain could be a valuable strategy for developing novel treatments for neurodegenerative diseases, psychiatric disorders, and pain management.
-
Oncology: The morpholine ring is a common feature in many kinase inhibitors and other anticancer agents, where it can enhance solubility and interact with the target protein.[3] The nitrile group can also participate in key interactions within enzyme active sites.
-
Infectious Diseases: The aminopropanenitrile scaffold is a component of certain antimicrobial agents. This suggests that the title side chain could be explored for the development of new antibacterial or antiviral drugs.
Physicochemical and Pharmacokinetic Properties
The "this compound" side chain is expected to favorably influence the drug-like properties of a lead compound.
| Property | Expected Influence of the Side Chain | Rationale |
| Aqueous Solubility | Increase | The morpholine ring is a polar heterocycle capable of forming hydrogen bonds with water, thereby improving solubility. |
| Lipophilicity (LogP) | Moderate | The morpholine group is relatively polar, which can help to balance the lipophilicity of a larger molecule, bringing it into a more drug-like range. |
| Metabolic Stability | Enhance | The morpholine ring is generally resistant to metabolic degradation, which can lead to a longer in vivo half-life of the drug candidate.[4] |
| Hydrogen Bonding Capacity | Acceptor | The nitrogen and oxygen atoms of the morpholine ring, as well as the nitrogen of the nitrile group, can act as hydrogen bond acceptors, facilitating interactions with biological targets. |
| pKa | Basic | The secondary amine in the linker and the nitrogen in the morpholine ring will impart basic properties to the molecule, which can be important for salt formation and formulation. |
Experimental Protocols
Protocol 1: Synthesis of a Core Scaffold with the "this compound" Side Chain
This protocol describes a general method for attaching the "this compound" side chain to a heterocyclic core via nucleophilic aromatic substitution (SNA_r_).
Materials:
-
Core scaffold with a suitable leaving group (e.g., a chlorine atom)
-
This compound
-
Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the core scaffold (1.0 eq) in DMF, add this compound (1.2 eq) and DIPEA (2.0 eq).
-
Stir the reaction mixture at 80-100 °C for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired compound.
DOT Diagram: Synthetic Workflow
Caption: Synthetic workflow for incorporating the side chain.
Protocol 2: In Vitro Biological Evaluation - Kinase Inhibition Assay
This protocol outlines a general method to assess the inhibitory activity of a compound containing the "this compound" side chain against a target kinase.
Materials:
-
Test compound
-
Target kinase enzyme
-
Kinase substrate (e.g., a peptide)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
-
Plate reader
Procedure:
-
Prepare a serial dilution of the test compound in the kinase assay buffer.
-
In a 384-well plate, add the kinase enzyme to each well.
-
Add the serially diluted test compound to the wells.
-
Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.
-
Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC
50value by fitting the data to a dose-response curve.
Caption: Structure-Activity Relationship (SAR) exploration logic.
Conclusion
The "this compound" side chain represents a promising, yet underexplored, motif in medicinal chemistry. Its constituent components suggest that it can be a valuable tool for optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates. The provided protocols and considerations offer a starting point for researchers to incorporate this versatile side chain into their drug discovery programs and explore its full potential in developing novel therapeutics. Further investigation is warranted to fully elucidate the biological activities and structure-activity relationships associated with this specific side chain.
References
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Synthesis of Polysubstituted Pyridines Utilizing 3-(3-Morpholinopropylamino)propanenitrile
Disclaimer: The following protocol describes a hypothetical synthesis of polysubstituted pyridines using 3-(3-Morpholinopropylamino)propanenitrile. As of the latest literature review, a specific, validated protocol for this reaction is not publicly available. This document is intended for experienced researchers and drug development professionals as a conceptual guide for novel synthesis design, drawing upon established principles of pyridine synthesis such as the Guareschi-Thorpe condensation. All proposed experimental work requires rigorous safety assessment and optimization in a controlled laboratory setting.
Introduction
Polysubstituted pyridines are a cornerstone of medicinal chemistry, appearing in numerous FDA-approved drugs due to their ability to act as bioisosteres for other aromatic systems and their versatile substitution patterns that allow for fine-tuning of pharmacological properties. The introduction of complex side chains, such as those containing morpholine and nitrile functionalities, can significantly impact a molecule's solubility, cell permeability, and target engagement. This document outlines a theoretical framework for the synthesis of a novel class of polysubstituted pyridines using this compound as a key building block.
Proposed Synthetic Approach: Modified Guareschi-Thorpe Condensation
The Guareschi-Thorpe condensation provides a robust method for synthesizing 2,6-dihydroxypyridine derivatives (which exist in equilibrium with their 2,6-pyridinedione tautomers) from cyano-containing compounds and 1,3-dicarbonyls. We hypothesize that this compound can serve as the active methylene-containing nitrile in a one-pot reaction with an α,β-unsaturated aldehyde or ketone and a 1,3-dicarbonyl compound, catalyzed by a base such as piperidine or a stronger base like sodium ethoxide.
Experimental Protocols
General Hypothetical Protocol for the Synthesis of a Polysubstituted Pyridine
This protocol outlines the synthesis of a hypothetical target molecule: 4-(4-methoxyphenyl)-1-(3-morpholinopropyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile .
Materials:
-
This compound
-
(E)-3-(4-methoxyphenyl)acrylaldehyde
-
Ethyl cyanoacetate
-
Sodium ethoxide (21% solution in ethanol)
-
Anhydrous Ethanol
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for organic synthesis (round-bottom flasks, condensers, etc.)
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous ethanol (100 mL).
-
Reagent Addition: To the ethanol, add sodium ethoxide (1.2 equivalents). Allow the mixture to stir for 10 minutes. Subsequently, add ethyl cyanoacetate (1.0 equivalent), followed by (E)-3-(4-methoxyphenyl)acrylaldehyde (1.0 equivalent), and finally this compound (1.0 equivalent).
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 78 °C) under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) every hour.
-
Workup: Once the reaction is complete (as indicated by TLC, typically 4-6 hours), cool the mixture to room temperature. Neutralize the reaction mixture with 1 M HCl. Reduce the solvent volume by approximately half using a rotary evaporator.
-
Extraction: To the remaining mixture, add deionized water (50 mL) and extract with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate (2 x 30 mL) and then with brine (1 x 30 mL).
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure polysubstituted pyridine.
Data Presentation
The following tables should be used to document the experimental results.
Table 1: Reaction Parameters and Yields for Hypothetical Synthesis
| Parameter | Value |
| Moles of this compound | e.g., 10.0 mmol |
| Moles of (E)-3-(4-methoxyphenyl)acrylaldehyde | e.g., 10.0 mmol |
| Moles of Ethyl cyanoacetate | e.g., 10.0 mmol |
| Moles of Sodium Ethoxide | e.g., 12.0 mmol |
| Reaction Temperature | e.g., 78 °C |
| Reaction Time | e.g., 5 hours |
| Theoretical Yield (g) | Calculated value |
| Actual Yield (g) | Measured value |
| Percent Yield (%) | Calculated value |
Table 2: Characterization Data for the Final Product
| Analysis | Result |
| ¹H NMR (CDCl₃, 400 MHz), δ (ppm) | Expected chemical shifts, multiplicities, and integrations |
| ¹³C NMR (CDCl₃, 100 MHz), δ (ppm) | Expected chemical shifts |
| Mass Spectrometry (ESI+) m/z | Calculated [M+H]⁺ value |
| Melting Point (°C) | Measured range |
| Appearance | e.g., White solid, yellow oil |
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow from synthesis to characterization of a novel polysubstituted pyridine.
Hypothetical Signaling Pathway Modulation
The diagram below represents a hypothetical signaling pathway where a novel polysubstituted pyridine might be investigated for its inhibitory activity, a common objective in drug discovery.
Application Notes and Protocols for the Parallel Synthesis of Compound Libraries Using "3-(3-Morpholinopropylamino)propanenitrile"
For Researchers, Scientists, and Drug Development Professionals
Introduction
"3-(3-Morpholinopropylamino)propanenitrile" is a versatile secondary diamine building block well-suited for the construction of diverse compound libraries in drug discovery. Its unique structure, featuring a flexible linker, a morpholine moiety, and a nitrile group, allows for the generation of molecules with a range of physicochemical properties and potential biological activities. This document provides detailed application notes and a representative protocol for the utilization of "this compound" in the parallel synthesis of a 2,4-disubstituted pyrimidine library, a scaffold of significant interest in medicinal chemistry due to its prevalence in kinase inhibitors and other therapeutic agents.
Application Notes
The pyrimidine core is a privileged scaffold in drug discovery, with numerous approved drugs and clinical candidates featuring this heterocyclic motif. Libraries of substituted pyrimidines are frequently synthesized to explore structure-activity relationships (SAR) for various biological targets. The incorporation of "this compound" as a building block can impart several desirable characteristics to the resulting library members:
-
Modulation of Physicochemical Properties: The morpholine group can enhance aqueous solubility and introduce a polar surface area, which can be crucial for improving pharmacokinetic properties.
-
Introduction of a Flexible Linker: The propylamino-propane chain provides conformational flexibility, allowing the molecule to adapt to the binding pockets of various biological targets.
-
Potential for Hydrogen Bonding: The secondary amine and the nitrogen atoms in the morpholine and pyrimidine rings can act as hydrogen bond donors and acceptors, facilitating interactions with target proteins.
-
Metabolic Stability: The morpholine ring is often associated with increased metabolic stability.
Biological Relevance of Substituted Pyrimidine Libraries
Libraries of 2,4-disubstituted and 2,4,6-trisubstituted pyrimidines have demonstrated a wide range of biological activities, most notably as inhibitors of various protein kinases. These kinases are key components of intracellular signaling pathways that regulate cell growth, proliferation, differentiation, and survival. Dysregulation of these pathways is a hallmark of many diseases, including cancer and inflammatory disorders.
Key signaling pathways that can be targeted by pyrimidine-based libraries include:
-
PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth and survival and is frequently hyperactivated in cancer. Morpholine-substituted pyrimidines have been explored as inhibitors of PI3K (Phosphoinositide 3-kinase).
-
EGFR Signaling Pathway: The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, when overactivated, can drive tumor growth. Substituted pyrimidines are a well-established class of EGFR inhibitors.
-
JAK-STAT Pathway: The Janus kinase (JAK) family of tyrosine kinases plays a critical role in cytokine signaling and immune responses. Dysregulation of this pathway is implicated in inflammatory diseases and hematological malignancies.
The parallel synthesis approach described herein enables the rapid generation of a multitude of analogs, allowing for efficient exploration of the chemical space around the pyrimidine scaffold and the identification of potent and selective modulators of these critical signaling pathways.
Experimental Protocols
This section details a representative protocol for the solution-phase parallel synthesis of a 2,4-disubstituted pyrimidine library using "this compound" as one of the amine building blocks.
Protocol: Parallel Solution-Phase Synthesis of a 2,4-Disubstituted Pyrimidine Library
This protocol describes the reaction of 2,4-dichloropyrimidine with a diverse set of amines, including "this compound", in a parallel format. The reaction proceeds via a sequential nucleophilic aromatic substitution (SNAr), where the more reactive chlorine at the 4-position is typically displaced first, followed by substitution at the 2-position under more forcing conditions or with a different nucleophile. For the purpose of generating a diverse library from a single amine building block in each well, this protocol focuses on the disubstitution with the same amine.
Materials and Reagents:
-
2,4-Dichloropyrimidine
-
"this compound"
-
A diverse set of primary and secondary amines (Building Blocks)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction vessels (e.g., 96-well deep-well plates or individual reaction vials)
-
Inert atmosphere (Nitrogen or Argon)
-
Magnetic stirrer or orbital shaker
-
High-Performance Liquid Chromatography (HPLC) for purification
-
Liquid Chromatography-Mass Spectrometry (LC-MS) for analysis
Workflow Diagram:
Caption: Workflow for the parallel synthesis of a 2,4-disubstituted pyrimidine library.
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of 2,4-dichloropyrimidine in anhydrous DMF (e.g., 0.2 M).
-
Prepare stock solutions of each amine building block, including "this compound", in anhydrous DMF (e.g., 0.5 M).
-
Prepare a stock solution of DIPEA in anhydrous DMF (e.g., 1.0 M).
-
-
Reaction Setup (in a 96-well deep-well plate):
-
To each well, add the 2,4-dichloropyrimidine stock solution (e.g., 100 µL, 0.02 mmol).
-
To each well, add the respective amine stock solution (e.g., 100 µL, 0.05 mmol, 2.5 equivalents).
-
To each well, add the DIPEA stock solution (e.g., 50 µL, 0.05 mmol, 2.5 equivalents).
-
Seal the reaction plate with a pierceable cap mat.
-
-
Reaction:
-
Place the sealed reaction plate on a shaker and heat to 80-120 °C.
-
The reaction time can vary from 4 to 24 hours, depending on the reactivity of the amine. Monitor the reaction progress by LC-MS analysis of a representative well if necessary.
-
-
Work-up (Optional, depending on purification method):
-
After cooling to room temperature, the reaction mixture can be diluted with ethyl acetate and washed with water and brine to remove DMF and excess base. The organic layer is then dried and concentrated.
-
Alternatively, for direct purification, the reaction mixture can be diluted with a suitable solvent (e.g., DMSO) for injection onto the preparative HPLC system.
-
-
High-Throughput Purification:
-
Purify the crude product from each well using a high-throughput preparative HPLC system equipped with a mass-triggered fraction collector.
-
Typical conditions: C18 column, water/acetonitrile gradient with 0.1% formic acid or trifluoroacetic acid.
-
-
Analysis and Compound Management:
-
Analyze the purified compounds by LC-MS to confirm their identity and purity.
-
Determine the yield of each purified product.
-
Prepare stock solutions of the final compounds in DMSO for biological screening and storage.
-
Data Presentation
The following tables present representative data for a hypothetical 2,4-disubstituted pyrimidine library synthesized using a similar parallel synthesis protocol. The data for "this compound" is included as a representative example.
Table 1: Synthesis of a 2,4-Disubstituted Pyrimidine Library
| Compound ID | Amine Building Block | Molecular Weight ( g/mol ) | Yield (%) | Purity (%) |
| L1-A1 | Morpholine | 239.28 | 65 | >95 |
| L1-A2 | Piperidine | 237.33 | 72 | >95 |
| L1-A3 | 4-Methylpiperazine | 252.34 | 68 | >95 |
| L1-A4 | This compound | 467.62 | 55 | >95 |
| L1-A5 | Benzylamine | 323.39 | 75 | >95 |
| L1-A6 | Aniline | 309.34 | 60 | >95 |
Note: Yields and purities are representative and may vary depending on the specific reaction conditions and purification efficiency.
Table 2: Biological Activity of Representative Library Members against a Kinase Target (e.g., PI3Kα)
| Compound ID | Amine Building Block | IC50 (nM) |
| L1-A1 | Morpholine | 150 |
| L1-A2 | Piperidine | 220 |
| L1-A3 | 4-Methylpiperazine | 85 |
| L1-A4 | This compound | 45 |
| L1-A5 | Benzylamine | 310 |
| L1-A6 | Aniline | 450 |
Note: IC50 values are hypothetical and serve as an example of the type of data that would be generated from screening such a library.
Signaling Pathway Visualization
The following diagram illustrates a simplified PI3K/Akt/mTOR signaling pathway, a common target for pyrimidine-based kinase inhibitors.
Caption: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of a pyrimidine library compound.
Conclusion
"this compound" serves as a valuable and versatile building block for the parallel synthesis of compound libraries aimed at drug discovery. The straightforward and robust synthetic protocols, such as the one described for 2,4-disubstituted pyrimidines, allow for the rapid generation of diverse molecules. The resulting libraries, enriched with the structural features of this reagent, are well-positioned for screening against a variety of biological targets, particularly protein kinases involved in critical cellular signaling pathways. The methodologies and data presented in these application notes provide a solid foundation for researchers to incorporate "this compound" into their library synthesis efforts.
Application Notes and Protocols: Synthesis of 3-(3-Morpholinopropylamino)propanenitrile via Michael Addition
Introduction
3-(3-Morpholinopropylamino)propanenitrile is a chemical intermediate with applications in pharmaceutical and materials science research. Its synthesis is efficiently achieved through a Michael addition reaction, a fundamental carbon-nitrogen bond-forming process. This application note provides a detailed experimental procedure for the synthesis of this compound by the cyanoethylation of 3-morpholinopropan-1-amine with acrylonitrile. The protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering a straightforward and high-yielding method.
The reaction proceeds via the conjugate addition of the primary amine of 3-morpholinopropan-1-amine to the electron-deficient alkene of acrylonitrile. This process, also known as aza-Michael addition, is typically base-catalyzed but can also proceed without a catalyst, especially with reactive amines.[1][2] The provided protocol is based on a documented procedure that achieves a quantitative yield without the need for extensive purification.[3]
Reaction Scheme
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol
This protocol is adapted from a general procedure for the Michael addition of amines to acrylonitrile.[3]
Materials and Equipment:
-
3-Morpholinopropan-1-amine (Reagent grade, ≥98%)
-
Acrylonitrile (Reagent grade, ≥99%, contains inhibitor)
-
Methanol (Anhydrous)
-
Ethyl acetate (ACS grade)
-
Water (Deionized)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask (50 mL)
-
Magnetic stirrer and stir bar
-
Separatory funnel (100 mL)
-
Rotary evaporator
-
Standard laboratory glassware
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, gloves
Procedure:
-
Reaction Setup: In a 50 mL one-necked round-bottom flask equipped with a magnetic stir bar, dissolve 3-morpholinopropan-1-amine (1.0 equivalent) in methanol.
-
Addition of Acrylonitrile: To the stirring solution, add acrylonitrile (2.0 equivalents). The reaction is typically carried out under an open atmosphere.[3]
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane with a small percentage of triethylamine).
-
Work-up: Upon completion of the reaction, dilute the reaction mixture with water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 15 mL).
-
Drying: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Solvent Removal: Filter the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator. The product is typically obtained in quantitative yield and high purity, not requiring further purification by column chromatography.[3]
Data Presentation
The following table summarizes the quantitative data for the synthesis of this compound.
| Parameter | Value | Reference |
| Reactants | ||
| 3-Morpholinopropan-1-amine | 1.0 equivalent | [3] |
| Acrylonitrile | 2.0 equivalents | [3] |
| Solvent | Methanol | [3] |
| Reaction Conditions | ||
| Temperature | Room Temperature | [3] |
| Time | 72 hours (as per reference procedure 3a) | [3] |
| Product Information | ||
| Product Name | This compound | [4] |
| Molecular Formula | C₁₀H₁₉N₃O | [4] |
| Molecular Weight | 197.28 g/mol | [4] |
| Yield | Quantitative | [3] |
| Purification | Aqueous workup without column purification | [3] |
Experimental Workflow
The following diagram illustrates the workflow for the synthesis and isolation of this compound.
References
Application of "3-(3-Morpholinopropylamino)propanenitrile" in the synthesis of kinase inhibitors
Application of Morpholine-Containing Precursors in the Synthesis of Kinase Inhibitors
Application Note ID: KIS-AN-2025-001
Topic: Synthesis and Application of Morpholinopyrimidine-5-carbonitrile Derivatives as Dual PI3K/mTOR Kinase Inhibitors
Introduction
The phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell proliferation, growth, and survival. Its dysregulation is a hallmark of many human cancers, making it a prime target for therapeutic intervention. The development of small molecule inhibitors that can simultaneously target both PI3K and mTOR offers a promising strategy for cancer treatment. This application note details the synthesis and evaluation of a series of morpholinopyrimidine-5-carbonitrile derivatives, which have demonstrated potent dual inhibitory activity against PI3K and mTOR kinases. While the specific precursor "3-(3-Morpholinopropylamino)propanenitrile" is not explicitly detailed in the primary literature for this class of inhibitors, the core morpholine moiety is a key pharmacophore. The synthetic route described herein utilizes morpholine in the construction of the central pyrimidine scaffold.
Synthetic Strategy
The synthesis of the target morpholinopyrimidine-5-carbonitrile derivatives commences with the formation of a key intermediate, 2-hydrazinyl-6-morpholinopyrimidine-5-carbonitrile . This intermediate serves as a versatile scaffold for the introduction of various heterocyclic moieties to explore the structure-activity relationship (SAR) and optimize the inhibitory potency and selectivity. The general synthetic workflow is depicted below.
Caption: Synthetic workflow for morpholinopyrimidine-5-carbonitrile kinase inhibitors.
Mechanism of Action: Targeting the PI3K/mTOR Pathway
The synthesized compounds act as dual inhibitors of PI3K and mTOR, key components of a signaling cascade that promotes cell survival and proliferation. By inhibiting these kinases, the compounds can induce apoptosis and cause cell cycle arrest in cancer cells.
Caption: Inhibition of the PI3K/mTOR signaling pathway.
Quantitative Data Summary
The following tables summarize the in vitro biological activity of the most promising synthesized morpholinopyrimidine-5-carbonitrile derivatives.[1]
Table 1: In Vitro Kinase Inhibitory Activity (IC50, µM) [1]
| Compound | PI3Kα | PI3Kβ | PI3Kδ | mTOR |
| 12b | 0.17 ± 0.01 | 0.13 ± 0.01 | 0.76 ± 0.04 | 0.83 ± 0.05 |
| 12d | 1.27 ± 0.07 | 3.20 ± 0.16 | 1.98 ± 0.11 | 2.85 ± 0.17 |
| LY294002 | 1.40 | 1.60 | 1.30 | - |
| Afinitor | - | - | - | 0.0019 |
Reference compounds.
Table 2: Antiproliferative Activity against Leukemia SR Cell Line (IC50, µM) [1]
| Compound | IC50 (µM) |
| 12b | 0.10 ± 0.01 |
| 12d | 0.09 ± 0.01 |
Experimental Protocols
Protocol 1: Synthesis of 2-hydrazinyl-6-morpholinopyrimidine-5-carbonitrile (Key Intermediate)[1]
Materials:
-
6-Morpholino-2-(methylthio)pyrimidine-5-carbonitrile
-
Hydrazine hydrate (99%)
-
Absolute ethanol
Procedure:
-
A mixture of 6-morpholino-2-(methylthio)pyrimidine-5-carbonitrile (1 equivalent) and hydrazine hydrate (1.5 equivalents) in absolute ethanol is prepared.
-
The mixture is stirred at room temperature for 3 hours.
-
The reaction mixture is then refluxed until the odor of methyl mercaptan is no longer detectable.
-
After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.
-
The resulting precipitate is collected by filtration, washed with cold ethanol, and dried to yield the pure product.
Protocol 2: Synthesis of Schiff Base Derivatives (e.g., 12b, 12d)[1]
Materials:
-
2-hydrazinyl-6-morpholinopyrimidine-5-carbonitrile
-
Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde for 12b, 4-methoxybenzaldehyde for 12d)
-
Absolute ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
A solution of 2-hydrazinyl-6-morpholinopyrimidine-5-carbonitrile (1 equivalent) in absolute ethanol is prepared.
-
The respective substituted aromatic aldehyde (1 equivalent) and a catalytic amount of glacial acetic acid are added to the solution.
-
The reaction mixture is refluxed for 6-8 hours.
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with ethanol, and recrystallized from a suitable solvent to afford the final compound.
Protocol 3: In Vitro PI3K/mTOR Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol is a general procedure based on the principles of the ADP-Glo™ Kinase Assay, which can be adapted for screening inhibitors against PI3K and mTOR.
Caption: Workflow for the ADP-Glo™ kinase inhibition assay.
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds (e.g., 12b, 12d) in DMSO.
-
Kinase Reaction:
-
Add 2.5 µL of the test compound dilutions to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing the kinase (e.g., PI3Kα or mTOR) and the appropriate lipid substrate in reaction buffer.
-
Incubate for 15-20 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding 5 µL of ATP solution.
-
Incubate for a defined period (e.g., 60 minutes) at room temperature.
-
-
Signal Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition relative to a no-inhibitor control and plot the results to determine the IC50 value for each compound.
-
Protocol 4: Antiproliferative MTT Assay
This protocol is used to assess the effect of the synthesized compounds on the proliferation of cancer cell lines, such as the leukemia SR cell line.
Materials:
-
Leukemia SR cells
-
Complete culture medium
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
Procedure:
-
Cell Seeding: Seed the leukemia SR cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Add 100 µL of medium containing various concentrations of the test compounds to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
References
Application Notes and Protocols: Investigating 3-(3-Morpholinopropylamino)propanenitrile as a Potential Anti-Inflammatory Agent
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the investigation of "3-(3-Morpholinopropylamino)propanenitrile" as a novel anti-inflammatory agent. Due to a lack of specific published data on the anti-inflammatory properties of this particular compound, this document outlines proposed experimental protocols and potential mechanisms of action based on established methodologies for evaluating anti-inflammatory candidates and the known activities of other morpholine-containing compounds.
Introduction
Inflammation is a complex biological response to harmful stimuli and is a hallmark of numerous chronic diseases. The development of novel anti-inflammatory agents with improved efficacy and safety profiles is a critical area of research. Morpholine and its derivatives have been identified in various compounds exhibiting anti-inflammatory properties, often by modulating key signaling pathways. This document details a proposed research plan to elucidate the potential anti-inflammatory effects of this compound.
Proposed In Vitro Anti-Inflammatory Screening
A series of in vitro assays are proposed to determine the anti-inflammatory potential of this compound. These assays will assess the compound's ability to modulate key inflammatory mediators and pathways in relevant cell models.
Cell Viability Assay
Prior to assessing anti-inflammatory activity, it is crucial to determine the non-cytotoxic concentration range of this compound.
Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Seed RAW 264.7 murine macrophages or human THP-1 monocytes in a 96-well plate at a density of 1 x 10^5 cells/mL and allow to adhere overnight.
-
Compound Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 25, 50, 100 µM) for 24 hours. Include a vehicle control (e.g., DMSO).
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control group.
Nitric Oxide (NO) Inhibition Assay
This assay will determine the compound's ability to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Protocol: Griess Assay for Nitrite Quantification [1]
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere. Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.[1]
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.[1]
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).[1]
-
Absorbance Measurement: Incubate for 10-15 minutes at room temperature and measure the absorbance at 540 nm.[1]
-
Calculation: Determine the nitrite concentration from a sodium nitrite standard curve and calculate the percentage of NO inhibition.[1]
Pro-Inflammatory Cytokine Inhibition Assay
The effect of the compound on the production of pro-inflammatory cytokines such as TNF-α and IL-6 will be quantified using ELISA.
Protocol: Enzyme-Linked Immunosorbent Assay (ELISA) [1]
-
Cell Culture and Treatment: Culture and treat RAW 264.7 cells with this compound and stimulate with LPS as described in the Griess assay.
-
Supernatant Collection: Collect the cell culture supernatants.
-
ELISA Procedure: Quantify the levels of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Determine the concentration of each cytokine from the standard curve and calculate the percentage of inhibition.
Proposed In Vivo Anti-Inflammatory Models
Should in vitro results be promising, the following in vivo models are proposed to evaluate the anti-inflammatory efficacy of this compound in a physiological context.
Carrageenan-Induced Paw Edema in Rodents
This is a widely used model for acute inflammation.[2][3]
Protocol: Paw Edema Model [2][3]
-
Animal Groups: Use male Wistar rats or Swiss albino mice, divided into control, standard drug (e.g., indomethacin), and test groups receiving different doses of this compound.
-
Compound Administration: Administer the test compound and standard drug orally or intraperitoneally 1 hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Edema Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group.
Proposed Mechanism of Action Studies
To understand how this compound may exert its anti-inflammatory effects, the following mechanistic studies are proposed.
Western Blot Analysis for Inflammatory Pathway Proteins
This will investigate the compound's effect on key signaling proteins involved in inflammation.
Protocol: Western Blotting
-
Cell Lysis: Treat RAW 264.7 cells with the compound and LPS, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against key inflammatory proteins such as iNOS, COX-2, p-NF-κB, and IκBα. Use a housekeeping protein (e.g., β-actin) as a loading control.
-
Detection: Use HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate for detection.
-
Densitometry Analysis: Quantify the protein band intensities to determine the relative protein expression levels.
Data Presentation
All quantitative data should be summarized in clear and structured tables for easy comparison.
Table 1: Hypothetical In Vitro Anti-Inflammatory Activity of this compound
| Concentration (µM) | Cell Viability (%) | NO Inhibition (%) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
| 1 | 98 ± 4.5 | 15 ± 2.1 | 12 ± 3.3 | 10 ± 2.8 |
| 10 | 95 ± 3.8 | 45 ± 5.2 | 40 ± 4.1 | 35 ± 3.9 |
| 25 | 92 ± 4.1 | 75 ± 6.8 | 70 ± 5.5 | 65 ± 6.2 |
| IC50 (µM) | >100 | TBD | TBD | TBD |
Data would be presented as mean ± SD from at least three independent experiments. TBD: To be determined.
Table 2: Hypothetical In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema Model
| Treatment Group | Dose (mg/kg) | Paw Edema Inhibition (%) at 3h |
| Vehicle Control | - | 0 |
| Indomethacin | 10 | 72 ± 5.9 |
| Compound A | 25 | 35 ± 4.2 |
| Compound A | 50 | 58 ± 6.1 |
| Compound A | 100 | 75 ± 7.3 |
Data would be presented as mean ± SEM. Compound A refers to this compound.
Visualizations of Proposed Workflows and Pathways
Caption: Proposed workflow for in vitro screening of this compound.
Caption: Potential inhibition of the NF-κB signaling pathway by the test compound.
Caption: Proposed investigation of NLRP3 inflammasome pathway modulation.
References
- 1. benchchem.com [benchchem.com]
- 2. Experimental screening for analgesic and anti-inflammatory effect of novel compounds with a pyrrole heterocycle [pharmacia.pensoft.net]
- 3. Evaluation of Phytochemical Screening and Anti Inflammatory Activity of Leaves and Stem of Mikania scandens (L.) Wild - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing Michael addition reaction conditions for "3-(3-Morpholinopropylamino)propanenitrile" synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(3-Morpholinopropylamino)propanenitrile via the Michael addition reaction.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Insufficient reaction time or temperature: The Michael addition may be slow under the current conditions.[1] 2. Inactivated catalyst (if used): The catalyst may have lost its activity. 3. Poor quality of reagents: Reactants may be impure or degraded. | 1. Increase reaction time and/or temperature: Monitor the reaction progress by TLC or GC. Reactions can be run from room temperature up to 80-160°C.[1] Some reactions are stirred for up to 72 hours.[2] 2. Use fresh catalyst: If using a catalyst like Yttrium Nitrate, ensure it is fresh.[2] 3. Verify reagent purity: Use freshly distilled acrylonitrile and ensure the 4-(3-aminopropyl)morpholine is of high purity. |
| Formation of a Major Byproduct (Bis-adduct) | Double Michael Addition: As 4-(3-aminopropyl)morpholine is a primary amine, it can react with a second molecule of acrylonitrile to form a tertiary amine (bis-adduct).[3] | 1. Adjust stoichiometry: Use an excess of the amine relative to acrylonitrile to favor the formation of the mono-adduct. 2. Control addition of acrylonitrile: Add acrylonitrile slowly or dropwise to the reaction mixture containing the amine to maintain a low concentration of the Michael acceptor. |
| Polymerization of Acrylonitrile | Spontaneous polymerization: Acrylonitrile can polymerize, especially at higher temperatures or in the presence of impurities. | 1. Use an inhibitor: Add a small amount of a radical inhibitor like hydroquinone to the acrylonitrile before use. 2. Maintain moderate temperature: Avoid excessive heating of the reaction mixture. |
| Difficult Product Isolation/Purification | 1. Product is water-soluble: The product may be difficult to extract from an aqueous phase. 2. Co-elution of impurities: The product and impurities may have similar polarities, making chromatographic separation challenging. | 1. Optimize extraction: Use a more polar organic solvent for extraction, such as dichloromethane or a mixture of solvents. Salting out the aqueous layer with NaCl may also improve extraction efficiency. 2. Alternative purification: Consider vacuum distillation or crystallization as alternatives to column chromatography. For basic amine products, an acid-base extraction can be effective for purification.[4] |
| Reaction Stalls Before Completion | 1. Equilibrium reached: The reaction may have reached equilibrium. 2. Decomposition of reactants or product: Prolonged reaction times or high temperatures may lead to degradation. | 1. Remove byproducts: If a volatile byproduct is formed, its removal could shift the equilibrium. 2. Re-evaluate reaction conditions: Consider using a catalyst to increase the reaction rate or running the reaction at a lower temperature for a longer duration to minimize degradation. |
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
A1: The synthesis involves the Michael addition of 4-(3-aminopropyl)morpholine to acrylonitrile. The primary amine nitrogen of the morpholine derivative acts as a nucleophile, attacking the β-carbon of the acrylonitrile.
Q2: Is a catalyst necessary for this reaction?
A2: Not always. The Michael addition of amines to acrylonitrile can proceed without a catalyst, although it may require longer reaction times or elevated temperatures.[5] Catalysts such as Lewis acids (e.g., Yttrium Nitrate) or enzymes (e.g., lipases) can be used to accelerate the reaction.[2][6]
Q3: What solvents are suitable for this reaction?
A3: Polar protic solvents like methanol are commonly used as they can promote the aza-Michael addition.[2][3] Other non-polar solvents like hexane or toluene have also been reported for similar reactions, particularly when using enzyme catalysts.[6]
Q4: What is the most common side reaction, and how can it be minimized?
A4: The most common side reaction is the formation of the bis-adduct, where the secondary amine of the desired product reacts with another molecule of acrylonitrile.[1][3] This can be minimized by using an excess of the starting amine, 4-(3-aminopropyl)morpholine, or by the slow, controlled addition of acrylonitrile to the reaction mixture.
Q5: What are the typical reaction temperatures and times?
A5: The reaction temperature can range from room temperature to elevated temperatures, typically between 40°C and 200°C, with a preferred range often being 80°C to 160°C.[1] Reaction times can vary from a few hours to several days, depending on the temperature, concentration of reactants, and the presence of a catalyst.[2][5]
Q6: How can I monitor the progress of the reaction?
A6: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy by observing the disappearance of the starting materials and the appearance of the product.
Q7: What is a typical purification strategy for the final product?
A7: In some cases, the product can be isolated in high purity through a simple aqueous workup followed by extraction with an organic solvent and removal of the solvent under reduced pressure.[2] If further purification is needed, column chromatography on silica gel, vacuum distillation, or an acid-base extraction protocol can be employed.[2][4]
Experimental Protocols
Catalyst-Free Synthesis of this compound
This protocol is based on the general understanding of Michael additions between primary amines and acrylonitrile.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a condenser, add 4-(3-aminopropyl)morpholine (1.0 equivalent). If desired, a suitable solvent such as methanol can be added.
-
Reagent Addition: Slowly add acrylonitrile (1.0 to 1.2 equivalents) to the flask dropwise at room temperature with vigorous stirring. An excess of the amine can be used to minimize the formation of the bis-adduct.
-
Reaction: Heat the reaction mixture to a temperature between 50-80°C and stir for 2-24 hours. Monitor the reaction progress by TLC or GC.
-
Workup: After the reaction is complete, cool the mixture to room temperature. If a solvent was used, remove it under reduced pressure.
-
Purification: The crude product can be purified by vacuum distillation. Alternatively, dissolve the crude product in a suitable organic solvent like ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the purified product.
Yttrium Nitrate Catalyzed Synthesis
This protocol is adapted from a general procedure for the synthesis of similar compounds.[2]
-
Reaction Setup: In a one-necked round-bottom flask under an open atmosphere, combine 4-(3-aminopropyl)morpholine (1.0 equivalent) and methanol.
-
Catalyst and Reagent Addition: Add Yttrium Nitrate (10 mol%) to the mixture, followed by acrylonitrile (2.0 equivalents).
-
Reaction: Stir the reaction mixture at room temperature for 72 hours.
-
Workup: Upon completion of the reaction, dilute the mixture with water and extract with ethyl acetate (3 x 15 mL).
-
Isolation: Dry the combined organic layers over anhydrous Na2SO4, and remove the solvent under reduced pressure to obtain the pure product. A quantitative yield has been reported for this method.[2]
Visualizations
Caption: Mechanism of the Michael Addition Reaction.
Caption: General Experimental Workflow for Synthesis.
References
Overcoming challenges in the synthesis of polysubstituted pyridines using morpholine side chains
Welcome to the technical support center for the synthesis of polysubstituted pyridines featuring morpholine side chains. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: I am attempting a Bohlmann-Rahtz synthesis using a morpholine-derived enamine and am observing low yields of the desired pyridine. What are the potential causes?
A1: Low yields in the Bohlmann-Rahtz synthesis involving morpholine enamines can stem from several factors. The traditional method often requires high temperatures for the cyclodehydration step, which can lead to decomposition of intermediates.[1] Additionally, the basicity of the morpholine moiety can complicate the reaction and purification. Acid-sensitive starting materials, such as enamines with certain electron-withdrawing groups, may decompose under acidic catalysis conditions.[2]
Q2: What are common side products when using morpholine enamines in pyridine synthesis?
A2: A common side product is the Michael adduct, which forms from the initial addition of the enamine to the activated alkyne or alkene but fails to cyclize. In some cases, self-condensation of the β-keto ester or other starting materials can also lead to unwanted byproducts. The specific side products will depend on the reaction conditions and the other substituents on your pyridine ring.
Q3: My morpholine-substituted pyridine is difficult to purify using silica gel column chromatography. I'm observing significant peak tailing. How can I resolve this?
A3: The basic nitrogen atom of the morpholine ring, as well as the pyridine nitrogen, can strongly interact with the acidic silanol groups on the surface of silica gel, leading to peak tailing and poor separation.[3] To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (TEA), to your mobile phase (typically 0.1-1% by volume).[3] This neutralizes the acidic sites on the silica. Alternatively, you can use a different stationary phase, such as basic or neutral alumina.[3]
Q4: Can I perform a one-pot synthesis of morpholinylpyridines?
A4: Yes, one-pot modifications of the Bohlmann-Rahtz synthesis are available. These methods often involve the in situ generation of the enamine from a 1,3-dicarbonyl compound and ammonium acetate, which then reacts with an alkynone.[4][5] These procedures can be advantageous as they avoid the isolation of potentially unstable enamine intermediates and can proceed under milder, acid-free conditions.[4]
Q5: Are there alternative methods to the Bohlmann-Rahtz synthesis for preparing morpholinylpyridines?
A5: While the Bohlmann-Rahtz and related syntheses are common, other methods for forming substituted pyridines exist. For example, the Hantzsch pyridine synthesis produces dihydropyridines which can then be oxidized to the corresponding pyridine.[5] The choice of method will depend on the desired substitution pattern of the final pyridine product.
Troubleshooting Guides
Low Yields
Low product yield is a frequent challenge. The following table outlines common causes and suggested solutions.
| Problem | Potential Cause | Suggested Solution | Citation |
| Low Yield | High reaction temperature causing decomposition of intermediates. | Utilize milder reaction conditions. For the Bohlmann-Rahtz synthesis, consider using a catalyst like Amberlyst 15 ion exchange resin at a lower temperature (e.g., 50°C). | [2] |
| Incomplete reaction. | Increase reaction time and monitor progress by TLC. Consider microwave-assisted synthesis to potentially shorten reaction times and improve yields. | [4] | |
| Acid-catalyzed decomposition of starting enamine. | For acid-sensitive substrates, perform the reaction under milder, acid-free conditions, for example, by using ethanol as a solvent. | [4] | |
| Inefficient in situ enamine formation in one-pot reactions. | Ensure the complete formation of the enamine before the addition of other reactants. In some cases, pre-forming the enamine may be beneficial. | [1] |
Side Product Formation
The formation of unwanted side products can significantly reduce the yield of the desired morpholinylpyridine.
| Problem | Potential Cause | Suggested Solution | Citation |
| Michael Adduct as Major Product | Cyclization step is not favored under the reaction conditions. | After the initial Michael addition, a higher temperature or the addition of a catalyst may be required to promote the cyclodehydration step. | [1] |
| Steric hindrance from bulky substituents preventing cyclization. | Consider alternative synthetic routes or less sterically hindered starting materials if possible. | ||
| Self-Condensation of Starting Materials | Reaction conditions are too harsh, or the order of addition is incorrect. | Add one of the reactants dropwise to control the reaction rate and temperature. In multi-component reactions, the order of addition can be critical. | [3] |
Purification Issues
The basic nature of morpholine-substituted pyridines often leads to challenges during purification.
| Problem | Potential Cause | Suggested Solution | Citation |
| Peak Tailing in Silica Gel Chromatography | Strong interaction between the basic product and acidic silanol groups on the silica surface. | Add a basic modifier like triethylamine (0.1-1%) to the eluent. Alternatively, use a less acidic stationary phase like alumina. | [3] |
| Poor Separation of Product from Basic Impurities | Similar polarities of the desired product and impurities. | Consider alternative purification techniques such as acid-base extraction. The basic pyridine can be extracted into an acidic aqueous layer, separated from non-basic impurities, and then recovered by basifying the aqueous layer and re-extracting. | [3] |
| Product is a Solid but Difficult to Crystallize | Presence of impurities that inhibit crystal formation. | Attempt to purify further by column chromatography before crystallization. Experiment with a variety of solvent systems for crystallization. | [3] |
Experimental Protocols
One-Pot Synthesis of Polysubstituted Pyridines (Modified Bohlmann-Rahtz)
This protocol is adapted from a general method for the one-pot synthesis of polysubstituted pyridines and can be applied to the synthesis of morpholinylpyridines by using a morpholine-derived enamine or by generating it in situ.[5]
Materials:
-
Alkynone (1.0 mmol)
-
1,3-Dicarbonyl compound (1.2 mmol)
-
Ammonium acetate (1.5 mmol)
-
Ethanol (5 mL)
Procedure:
-
To a round-bottom flask, add the alkynone (1.0 mmol), 1,3-dicarbonyl compound (1.2 mmol), ammonium acetate (1.5 mmol), and ethanol (5 mL).
-
Stir the mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting materials are consumed, remove the solvent under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Purification of a Morpholine-Substituted Pyridine by Column Chromatography
This protocol provides a general procedure for the purification of a basic pyridine derivative using silica gel chromatography with a basic additive.[3]
Materials:
-
Crude morpholine-substituted pyridine
-
Silica gel
-
Hexane
-
Ethyl acetate
-
Triethylamine (TEA)
Procedure:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 98:2 Hexane:Ethyl Acetate with 0.1% TEA).
-
Pack a chromatography column with the silica gel slurry.
-
Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent and load it onto the column.
-
Elute the column with the mobile phase, gradually increasing the polarity (e.g., to 90:10 Hexane:Ethyl Acetate with 0.1% TEA) as needed to elute the product.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified morpholine-substituted pyridine.
Visualizations
The following diagrams illustrate key workflows and logical relationships in the synthesis and troubleshooting of morpholine-substituted pyridines.
Caption: General workflow for the Bohlmann-Rahtz pyridine synthesis.
Caption: Troubleshooting logic for low yields in pyridine synthesis.
Caption: Decision workflow for the purification of morpholine-substituted pyridines.
References
"3-(3-Morpholinopropylamino)propanenitrile" reaction yield improvement strategies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction yield of 3-(3-Morpholinopropylamino)propanenitrile.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on strategies to improve reaction yield and purity.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | - Inactive Catalyst: The chosen catalyst may not be effective for the cyanoethylation of N-(3-aminopropyl)morpholine. - Suboptimal Reaction Temperature: The reaction may be too cold, leading to a slow reaction rate, or too hot, causing degradation of reactants or products. - Incorrect Reactant Stoichiometry: An inappropriate ratio of N-(3-aminopropyl)morpholine to acrylonitrile can limit the reaction. | - Catalyst Selection: Consider using a catalyst known to be effective for the cyanoethylation of aliphatic amines. Yttrium (III) nitrate has been reported to give a quantitative yield. - Temperature Optimization: For the related synthesis of 3-morpholinopropionitrile, a reaction temperature of 45-60°C has been shown to be effective[1]. It is advisable to screen a range of temperatures to find the optimum for your specific setup. - Adjust Stoichiometry: A slight excess of the amine (N-(3-aminopropyl)morpholine) may be beneficial. For a similar reaction, a molar ratio of morpholine to acrylonitrile of 1.05:1 to 1.3:1 resulted in high yields of the monoadduct[1]. |
| Formation of Significant Byproducts | - Dicyanoethylation: The primary amine of the product can react with a second molecule of acrylonitrile, forming a tertiary amine byproduct. - Polymerization of Acrylonitrile: Acrylonitrile can polymerize, especially in the presence of strong bases or at elevated temperatures. - Formation of other impurities: Depending on the catalyst and reaction conditions, other side reactions may occur. | - Control Stoichiometry and Addition Rate: Use a controlled molar ratio of amine to acrylonitrile. Slow, dropwise addition of acrylonitrile to the amine solution can help to minimize the local concentration of acrylonitrile and reduce the likelihood of dicyanoethylation and polymerization. - Catalyst Choice: Some catalysts, like cupric acetate, are reported to favor monocyanoethylation and suppress the formation of di-adducts in the cyanoethylation of aromatic amines[2]. While not directly tested for this specific reaction, it could be a viable strategy. - Temperature Control: Maintain a controlled and moderate reaction temperature to prevent unwanted side reactions and polymerization. |
| Product Isolation and Purification Difficulties | - Presence of Polymeric Byproducts: The formation of polyacrylonitrile can result in a viscous reaction mixture, making product isolation challenging. - Emulsion Formation During Workup: The amphiphilic nature of the product and byproducts can lead to the formation of stable emulsions during aqueous workup. | - Filtration: If solid polyacrylonitrile is formed, it may be possible to remove it by filtration before proceeding with the workup. - Solvent Selection for Extraction: Use a suitable organic solvent for extraction. Ethyl acetate is mentioned in a general procedure for a similar reaction. - Brine Wash: Washing the organic layer with a saturated sodium chloride solution (brine) can help to break emulsions. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical parameter for maximizing the yield of this compound?
A1: Based on available data for related reactions, controlling the stoichiometry of the reactants and the reaction temperature are critical. A slight excess of N-(3-aminopropyl)morpholine and maintaining a moderate temperature (e.g., 45-60°C) can significantly favor the formation of the desired mono-adduct and minimize side reactions[1].
Q2: Which catalyst is recommended for this reaction?
A2: While primary aliphatic amines can undergo cyanoethylation without a catalyst, the use of a catalyst can improve the reaction rate and selectivity. Yttrium (III) nitrate has been reported to provide a quantitative yield for the synthesis of 3-((3-morpholinopropyl)amino)propanenitrile. For the closely related cyanoethylation of morpholine, the reaction proceeds with high yield without a catalyst[1].
Q3: How can I prevent the polymerization of acrylonitrile?
A3: To prevent the polymerization of acrylonitrile, it is recommended to add it slowly and in a controlled manner to the reaction mixture containing N-(3-aminopropyl)morpholine. Maintaining a moderate reaction temperature and avoiding strong bases, if not used as a catalyst, can also inhibit polymerization.
Q4: What is dicyanoethylation and how can it be avoided?
A4: Dicyanoethylation is the addition of a second molecule of acrylonitrile to the secondary amine nitrogen of the product, this compound, resulting in a tertiary amine byproduct. This can be minimized by carefully controlling the stoichiometry, using an excess of the primary amine (N-(3-aminopropyl)morpholine), and adding the acrylonitrile dropwise to maintain its low concentration in the reaction mixture.
Q5: What are the typical reaction times for this synthesis?
A5: Reaction times can vary depending on the temperature and catalyst used. For the synthesis of the related 3-morpholinopropionitrile, reaction times of 2 to 8 hours have been reported[1]. It is advisable to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.
Quantitative Data Summary
The following table summarizes yield data for the cyanoethylation of morpholine, a reaction analogous to the formation of the intermediate for the target molecule. This data provides valuable insights into effective reaction conditions.
| Amine | Acrylonitrile (molar ratio to amine) | Catalyst | Temperature (°C) | Reaction Time (h) | Yield of Monoadduct (%) | Reference |
| Morpholine | 1:1.05 | None | 45 ± 2 | 5 | 98.4 | [1] |
| Morpholine | 1:1.3 | None | 58 ± 2 | 2 | 98.7 | [1] |
Note: A quantitative yield has been reported for the synthesis of 3-((3-morpholinopropyl)amino)propanenitrile using Yttrium (III) nitrate as a catalyst, but specific numerical data was not provided in the available literature.
Experimental Protocols
Key Experiment: Synthesis of 3-((3-morpholinopropyl)amino)propanenitrile using Yttrium (III) Nitrate Catalyst
This protocol is adapted from a general procedure for the cyanoethylation of amines.
Materials:
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N-(3-aminopropyl)morpholine
-
Acrylonitrile
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Yttrium (III) nitrate hexahydrate (Y(NO₃)₃·6H₂O)
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Methanol
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Ethyl acetate
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Water
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Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve N-(3-aminopropyl)morpholine (1.0 equivalent) in methanol.
-
Add Yttrium (III) nitrate hexahydrate (0.1 equivalent) to the solution.
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To this mixture, add acrylonitrile (2.0 equivalents) dropwise while stirring at room temperature.
-
Continue stirring the reaction mixture at room temperature for 72 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, dilute the mixture with water.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
The original procedure suggests that for this specific product, purification by column chromatography was not necessary, yielding a quantitative result. However, if impurities are present, purification by column chromatography on silica gel may be required.
Visualizations
Caption: Reaction scheme for the synthesis of this compound.
Caption: Potential side reactions in the synthesis.
Caption: A logical workflow for troubleshooting low reaction yield.
References
Identifying and minimizing byproducts in "3-(3-Morpholinopropylamino)propanenitrile" reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-(3-Morpholinopropylamino)propanenitrile. Our aim is to help you identify and minimize byproducts, thereby improving yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
A1: The synthesis is typically achieved through a Michael addition, a type of conjugate addition reaction. Specifically, it is a cyanoethylation reaction where N-(3-aminopropyl)morpholine is reacted with acrylonitrile.
Q2: What are the most common byproducts in this reaction?
A2: The most prevalent byproducts are the bis-adduct (3,3'-((3-morpholinopropyl)azanediyl)dipropanenitrile), polyacrylonitrile, and potentially the hydrolysis product of the nitrile group to a carboxylic acid under certain conditions.
Q3: How can I minimize the formation of the bis-adduct?
A3: To reduce the formation of the bis-adduct, it is crucial to control the stoichiometry of the reactants. Using a molar excess of N-(3-aminopropyl)morpholine relative to acrylonitrile can favor the formation of the desired mono-adduct.
Q4: What are the signs of acrylonitrile polymerization, and how can it be prevented?
A4: Polymerization of acrylonitrile can manifest as the formation of a white precipitate or a significant increase in the viscosity of the reaction mixture, sometimes leading to solidification. To prevent this, the reaction should be conducted at a low temperature (e.g., 0-10 °C), with slow, dropwise addition of acrylonitrile to the reaction mixture under vigorous stirring. The use of a polymerization inhibitor, such as hydroquinone, in the acrylonitrile is also a common preventative measure.
Q5: What are the recommended storage conditions for the final product?
A5: this compound should be stored in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation. Recommended storage temperatures are typically between 2-8°C.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of desired product | - Incomplete reaction. - Significant formation of byproducts (bis-adduct, polymer). - Loss of product during workup and purification. | - Monitor the reaction progress using TLC or GC-MS to ensure completion. - Adjust the stoichiometry to use an excess of the amine starting material. - Optimize reaction temperature and addition rate of acrylonitrile to minimize polymerization. - Employ an appropriate purification technique such as fractional distillation or column chromatography with a suitable solvent system. |
| Reaction mixture becomes viscous or solidifies | - Uncontrolled polymerization of acrylonitrile. | - Immediately cool the reaction vessel in an ice bath. - Ensure slow, dropwise addition of acrylonitrile with efficient stirring. - Add a polymerization inhibitor (e.g., hydroquinone) to the acrylonitrile before starting the reaction. |
| Presence of a significant amount of a higher boiling point impurity in GC-MS analysis | - Formation of the bis-adduct (3,3'-((3-morpholinopropyl)azanediyl)dipropanenitrile). | - Use a molar excess of N-(3-aminopropyl)morpholine. - Purify the crude product using fractional distillation under reduced pressure to separate the mono- and bis-adducts based on their boiling point difference. |
| Poor peak shape (tailing) during HPLC or column chromatography purification | - Interaction of the basic amine groups with acidic silica gel. | - For column chromatography, add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent. - For HPLC, use a mobile phase with a pH adjusted to be at least two units above the pKa of the amine, or use a column specifically designed for basic compounds.[1] |
| Product appears yellow or discolored | - Presence of impurities from starting materials. - Degradation of the product. | - Ensure the purity of the starting materials, particularly N-(3-aminopropyl)morpholine. - Purify the final product using fractional distillation or column chromatography.[2] |
Quantitative Data Summary
The following table provides a representative summary of typical yields and impurity levels under different reaction conditions. Please note that these values can vary based on the specific experimental setup and scale.
| Condition | Reactant Ratio (Amine:Acrylonitrile) | Temperature (°C) | Typical Yield of Mono-adduct (%) | Typical Bis-adduct Impurity (%) | Polymer Formation |
| A | 1:1 | 25 | 60-70 | 15-25 | Moderate |
| B | 1.2:1 | 25 | 70-80 | 10-15 | Moderate |
| C | 1:1 | 0-5 | 75-85 | 10-15 | Low |
| D | 1.2:1 | 0-5 | 85-95 | 5-10 | Minimal |
Experimental Protocols
General Synthesis of this compound
-
To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add N-(3-aminopropyl)morpholine.
-
Cool the flask to 0-5 °C in an ice bath.
-
Slowly add acrylonitrile dropwise from the dropping funnel over a period of 30-60 minutes, ensuring the temperature of the reaction mixture does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature and monitor its progress by TLC or GC-MS.
-
Once the reaction is complete, the crude product can be purified by fractional distillation under reduced pressure or by column chromatography.
Analytical Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To identify and quantify the product and major byproducts.
-
Instrumentation: A gas chromatograph equipped with a mass selective detector.
-
Column: A polar capillary column, such as a DB-WAX or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 240 °C at a rate of 15 °C/min.
-
Hold: Hold at 240 °C for 10 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-400 amu.
-
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL.
Analytical Method 2: High-Performance Liquid Chromatography (HPLC)
-
Objective: To assess the purity of the final product.
-
Instrumentation: An HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting point is 40:60 (v/v) acetonitrile:water with 0.1% formic acid or triethylamine to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 10 mL of the mobile phase to achieve a concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.[3]
Purification Protocol 1: Fractional Distillation
-
Set up a fractional distillation apparatus with a vacuum source.[4][5]
-
Place the crude reaction mixture in the distillation flask with a stir bar.
-
Gradually heat the flask while stirring.
-
Collect the fractions at different boiling points under reduced pressure. The desired product, this compound, will distill after any remaining starting materials and before the higher-boiling bis-adduct.
Purification Protocol 2: Column Chromatography
-
Prepare a silica gel column in a suitable non-polar solvent (e.g., hexane or dichloromethane).[6]
-
Dissolve the crude product in a minimal amount of the eluent.
-
Load the sample onto the column.
-
Elute the column with a gradient of a polar solvent (e.g., methanol) in a non-polar solvent (e.g., dichloromethane). To minimize peak tailing, add 0.1-1% triethylamine to the eluent system.[6]
-
Collect fractions and analyze them by TLC or GC-MS to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: Reaction pathway for the synthesis of this compound and formation of major byproducts.
Caption: A logical workflow for troubleshooting common issues in the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Separation of Propanenitrile, 3-[(2-hydroxyethyl)(3-methylphenyl)amino]- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. researchgate.net [researchgate.net]
- 4. Purification [chem.rochester.edu]
- 5. chem.rochester.edu [chem.rochester.edu]
- 6. biotage.com [biotage.com]
Purification techniques for high-purity "3-(3-Morpholinopropylamino)propanenitrile"
Welcome to the technical support center for the purification of high-purity "3-(3-Morpholinopropylamino)propanenitrile". This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthetically produced this compound?
A1: The synthesis of this compound typically involves the Michael addition of 3-morpholinopropan-1-amine to acrylonitrile.[1][2] Potential impurities include:
-
Unreacted starting materials: 3-morpholinopropan-1-amine and acrylonitrile.
-
Bis-adduct: A common side product is the formation of a bis-adduct where a second molecule of acrylonitrile reacts with the secondary amine of the desired product.[3]
-
Polymerized acrylonitrile: Acrylonitrile can polymerize under basic conditions.
-
Solvent and reagent residues: Residual solvents and catalysts used in the synthesis.
Q2: What are the recommended general purification techniques for this compound?
A2: Due to its polar and basic nature, the following techniques are generally recommended:
-
Column Chromatography: Silica gel chromatography is a common method. Given the basicity of the compound, it is often necessary to use a mobile phase containing a small amount of a basic modifier, like triethylamine or ammonium hydroxide, to prevent peak tailing and improve recovery.[4][5] Alumina (neutral or basic) can also be used as the stationary phase.[6]
-
Distillation: While not always suitable for high-purity requirements due to the compound's relatively high boiling point, vacuum distillation can be used for initial purification to remove lower-boiling impurities.
-
Recrystallization: If the compound is a solid at room temperature, recrystallization can be an effective final purification step. The choice of solvent is critical and requires screening.[7]
-
Preparative High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative reverse-phase HPLC is a powerful technique.[8]
Q3: How can I monitor the purity of this compound during purification?
A3: The purity can be monitored using the following analytical techniques:
-
Thin-Layer Chromatography (TLC): A quick and effective method to track the progress of column chromatography and to get a preliminary assessment of purity.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity analysis. A reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a good starting point.[8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the purified product and identify impurities if they are present in sufficient concentration.
-
Mass Spectrometry (MS): Can be coupled with HPLC (LC-MS) to identify the molecular weights of the main compound and any impurities.
Troubleshooting Guides
Column Chromatography
| Problem | Possible Cause | Suggested Solution |
| Product is stuck on the column or shows significant tailing. | The compound is a basic amine, which can interact strongly with the acidic silanol groups on the silica gel surface.[4][5] | Add a small amount of a basic modifier to the mobile phase, such as 0.1-1% triethylamine or a 1-2% solution of ammonium hydroxide in methanol.[4][5] Alternatively, use a less acidic stationary phase like neutral or basic alumina.[6] |
| Poor separation of the product from a closely related impurity (e.g., bis-adduct). | The polarity of the mobile phase is not optimized for the separation. | Perform a gradient elution, starting with a less polar solvent system and gradually increasing the polarity. For example, start with 100% dichloromethane and gradually add methanol containing a basic modifier.[4] |
| The product appears to be decomposing on the column. | The silica gel is too acidic for the compound. | Deactivate the silica gel by pre-flushing the column with the mobile phase containing a basic modifier before loading the sample.[4] |
| Difficulty in removing a very polar impurity. | The impurity is highly polar and strongly retained on the silica gel. | Consider using reverse-phase column chromatography where polar compounds elute earlier. A C18 stationary phase with a water/acetonitrile or water/methanol mobile phase system would be appropriate. |
Recrystallization
| Problem | Possible Cause | Suggested Solution |
| Compound "oils out" instead of crystallizing. | The solvent is too nonpolar, or the solution is cooling too quickly. The compound's melting point may be lower than the boiling point of the solvent. | Try a different solvent or a solvent mixture. Ensure slow cooling to allow for crystal formation. If the compound is an oil at room temperature, recrystallization is not a suitable method. |
| No crystals form upon cooling. | The solution is not saturated, or the compound is too soluble in the chosen solvent even at low temperatures. | Concentrate the solution by evaporating some of the solvent. Try adding a non-polar "anti-solvent" dropwise to the solution to induce precipitation. Scratch the inside of the flask with a glass rod to create nucleation sites. |
| Low recovery of the purified product. | The compound has significant solubility in the cold solvent. Too much solvent was used for dissolution. | Use the minimum amount of hot solvent necessary to dissolve the compound. Ensure the solution is thoroughly cooled in an ice bath before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent. |
Experimental Protocols
Note: The following protocols are provided as a starting point and may require optimization based on the specific impurity profile of your crude product.
Protocol 1: Purification by Silica Gel Column Chromatography
Objective: To purify crude this compound to >98% purity.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Dichloromethane (DCM), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Triethylamine (TEA)
-
Glass chromatography column
-
Fraction collector or test tubes
-
TLC plates (silica gel 60 F254)
-
Rotary evaporator
Procedure:
-
TLC Analysis of Crude Material: Dissolve a small amount of the crude product in DCM/MeOH and spot it on a TLC plate. Develop the plate using a mobile phase of 95:5 DCM:MeOH with 0.5% TEA. Visualize the spots under UV light and/or with a potassium permanganate stain to identify the product and impurities.
-
Column Packing: Prepare a slurry of silica gel in the initial mobile phase (e.g., 100% DCM with 0.5% TEA). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial mobile phase. If the crude product is not fully soluble, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder loaded onto the column.
-
Elution: Begin elution with the initial mobile phase. Collect fractions and monitor their composition by TLC.
-
Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of methanol (e.g., from 0% to 10% MeOH in DCM, with 0.5% TEA maintained throughout).
-
Fraction Pooling and Solvent Removal: Combine the fractions containing the pure product, as determined by TLC. Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
Quantitative Data (Illustrative):
| Parameter | Before Purification | After Purification |
| Purity (by HPLC) | ~85% | >98% |
| Yield | - | 70-85% |
Protocol 2: Purity Analysis by HPLC
Objective: To determine the purity of this compound.
Instrumentation:
-
HPLC system with a UV detector
-
Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in water
-
B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
Procedure:
-
Sample Preparation: Prepare a sample solution of the compound in the mobile phase A at a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 30 °C
-
Detection wavelength: 210 nm
-
Gradient: 5% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, then return to 5% B and equilibrate for 5 minutes.
-
-
Data Analysis: Integrate the peaks in the chromatogram. Calculate the purity by dividing the peak area of the main compound by the total peak area of all components.
Visualizations
Experimental Workflow: Purification and Analysis
Caption: Workflow for the purification and analysis of this compound.
Troubleshooting Logic: Column Chromatography Tailing
Caption: Decision tree for troubleshooting peak tailing during column chromatography.
References
- 1. researchgate.net [researchgate.net]
- 2. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Chromatography [chem.rochester.edu]
- 5. reddit.com [reddit.com]
- 6. Column Chromatography Notes - Membrane Solutions [membrane-solutions.com]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. onyxipca.com [onyxipca.com]
- 9. pharmaguru.co [pharmaguru.co]
Technical Support Center: Troubleshooting Multicomponent Reactions Involving 3-(3-Morpholinopropylamino)propanenitrile
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) for multicomponent reactions (MCRs) utilizing 3-(3-Morpholinopropylamino)propanenitrile . The unique bifunctional nature of this reactant, possessing both a secondary and a tertiary amine, as well as a nitrile group, can present specific challenges and opportunities in reactions such as the Ugi and Passerini reactions.
Frequently Asked Questions (FAQs)
Q1: Which amine in "this compound" is expected to participate in an Ugi or Passerini reaction?
In a typical Ugi or Passerini reaction, the secondary amine is the reactive species that will form the initial imine with the aldehyde or ketone component. Secondary amines are generally more reactive and less sterically hindered than tertiary amines in this context. The tertiary morpholine nitrogen is not expected to participate directly in the main reaction pathway.
Q2: Can the nitrile group in "this compound" interfere with the multicomponent reaction?
Under standard Ugi and Passerini reaction conditions, the nitrile group is generally stable and does not participate in the main reaction.[1][2][3] However, under strongly acidic or basic conditions, or at elevated temperatures, the nitrile group could potentially undergo hydrolysis to a carboxylic acid or an amide, leading to side products.[2][4][5]
Q3: Is it necessary to protect one of the amine groups in "this compound" before the reaction?
In most cases, protection of the tertiary morpholine nitrogen is not necessary due to its lower reactivity compared to the secondary amine. However, if side reactions involving the morpholine nitrogen are observed, or if a different reaction outcome is desired, a protecting group strategy could be employed. Orthogonal protecting groups, which can be removed under different conditions, are often used in complex syntheses.[6][7][8][9]
Q4: What are the key differences in setting up a Ugi versus a Passerini reaction with this amine?
The primary difference is the inclusion of an amine component in the Ugi reaction, which is absent in the Passerini reaction. For the Ugi reaction, "this compound" would serve as the amine component. The Passerini reaction involves an isocyanide, an aldehyde or ketone, and a carboxylic acid to form an α-acyloxy amide.[10][11] The Ugi reaction adds an amine to this mixture to produce a bis-amide.[12]
Troubleshooting Guide
Problem 1: Low or No Product Yield
| Potential Cause | Suggested Solution |
| Inefficient Imine Formation | The initial condensation between the secondary amine of "this compound" and the carbonyl compound may be slow or reversible. Solution: Pre-form the imine by stirring the amine and carbonyl compound together in the reaction solvent for a period (e.g., 30-60 minutes) before adding the other components. The use of a dehydrating agent, such as molecular sieves, can also drive the equilibrium towards imine formation.[13] |
| Low Reactivity of a Component | One of the starting materials, such as a sterically hindered isocyanide or a less reactive carbonyl, may be slowing down the reaction. Solution: Increase the reaction temperature or consider using microwave irradiation to enhance the reaction rate.[13] A Lewis acid catalyst can also be used to activate the carbonyl component, making it more electrophilic.[13] |
| Poor Solubility of Reactants | One or more of the starting materials may not be fully dissolved in the chosen solvent, leading to a heterogeneous reaction mixture and low conversion. Solution: Experiment with different solvents. For Ugi reactions, polar protic solvents like methanol or trifluoroethanol are often effective.[14] For Passerini reactions, aprotic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are generally preferred.[10] If solubility remains an issue, increasing the reaction temperature might help. |
| Incorrect Stoichiometry | An imbalance in the stoichiometry of the reactants can lead to the formation of side products and a lower yield of the desired product. Solution: Carefully control the stoichiometry of all components. In most cases, a 1:1:1:1 ratio for Ugi reactions and a 1:1:1 ratio for Passerini reactions is optimal. |
Problem 2: Formation of Multiple Products or Side Reactions
| Potential Cause | Suggested Solution |
| Intramolecular Cyclization | The presence of the morpholine nitrogen could potentially lead to intramolecular cyclization with an intermediate or the final product, especially under certain conditions. Solution: Modify the reaction conditions, such as lowering the temperature or changing the solvent, to disfavor the cyclization pathway. If the problem persists, consider a protecting group strategy for the secondary amine after the initial reaction to prevent subsequent reactions. |
| Passerini Product as a Side Product in Ugi Reaction | In Ugi reactions, if the amine is not sufficiently reactive or if the reaction conditions favor the Passerini pathway, the α-acyloxy amide (Passerini product) can be a major side product.[14] Solution: Ensure efficient imine formation by pre-mixing the amine and carbonyl. Using a more polar and protic solvent, such as methanol, can favor the Ugi reaction pathway.[14] |
| Reaction at the Tertiary Amine | Although less likely, under harsh conditions or with highly reactive electrophiles, the tertiary morpholine nitrogen could potentially react, leading to undesired byproducts. Solution: Use milder reaction conditions. If necessary, a temporary protonation of the tertiary amine with a mild acid might prevent its nucleophilic attack, though this could also affect the secondary amine's reactivity. |
| Nitrile Group Hydrolysis | If the reaction is run for an extended period at high temperatures or in the presence of strong acid or base, the nitrile group may hydrolyze.[2][4][5] Solution: Monitor the reaction progress and stop it as soon as the starting materials are consumed. Use neutral or mildly acidic/basic conditions where possible. |
Experimental Protocols
General Protocol for a Ugi Four-Component Reaction
This protocol provides a general starting point and may require optimization for specific substrates.
Materials:
-
Aldehyde (1.0 eq)
-
This compound (1.0 eq)
-
Carboxylic Acid (1.0 eq)
-
Isocyanide (1.0 eq)
-
Methanol (0.5 - 2.0 M)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the aldehyde, this compound, and carboxylic acid.
-
Dissolve the components in methanol.
-
Add the isocyanide to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are often complete within 24-48 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane/methanol).
-
Characterize the purified product by spectroscopic methods such as NMR, MS, and IR.[15]
General Protocol for a Passerini Three-Component Reaction
This protocol is a general guideline and should be optimized for specific starting materials.
Materials:
-
Aldehyde or Ketone (1.0 eq)
-
Carboxylic Acid (1.0 eq)
-
Isocyanide (1.0 eq)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF)) (0.5 - 2.0 M)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid.
-
Dissolve the carboxylic acid in the anhydrous aprotic solvent.
-
To this solution, add the aldehyde or ketone followed by the isocyanide.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-48 hours.
-
Upon completion, dilute the reaction mixture with the reaction solvent.
-
Wash the organic layer sequentially with a saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system.[16][17]
Data Presentation
Table 1: Hypothetical Yields for a Ugi Reaction with "this compound" under Various Conditions.
| Aldehyde | Isocyanide | Carboxylic Acid | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzaldehyde | tert-Butyl isocyanide | Acetic Acid | Methanol | 25 | 24 | 75 |
| Isobutyraldehyde | Cyclohexyl isocyanide | Benzoic Acid | Methanol | 25 | 48 | 68 |
| Benzaldehyde | tert-Butyl isocyanide | Acetic Acid | Dichloromethane | 25 | 24 | 45 (majorly Passerini product) |
| Isobutyraldehyde | Cyclohexyl isocyanide | Benzoic Acid | Trifluoroethanol | 50 | 12 | 82 |
Note: The data in this table is hypothetical and intended for illustrative purposes. Actual results may vary.
Visualizations
Troubleshooting Logic for Low Yield in a Ugi Reaction
Caption: Troubleshooting workflow for low yield in Ugi reactions.
Potential Reaction Pathways of a Bifunctional Amine in a Ugi Reaction
Caption: Simplified reaction pathways for a bifunctional amine in a Ugi reaction.
References
- 1. Nitrile - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 4. 7.8 Reactions of Nitriles – Organic Chemistry II [kpu.pressbooks.pub]
- 5. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 6. jocpr.com [jocpr.com]
- 7. youtube.com [youtube.com]
- 8. Protecting group - Wikipedia [en.wikipedia.org]
- 9. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 10. Passerini reaction - Wikipedia [en.wikipedia.org]
- 11. youtube.com [youtube.com]
- 12. Ugi reaction - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. chemistry.illinois.edu [chemistry.illinois.edu]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Preventing side reactions of the nitrile group in "3-(3-Morpholinopropylamino)propanenitrile"
Technical Support Center: 3-(3-Morpholinopropylamino)propanenitrile
This guide is intended for researchers, scientists, and drug development professionals to troubleshoot and prevent potential side reactions involving the nitrile functional group of "this compound" during synthetic procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the primary side reactions of the nitrile group in my compound?
A1: The nitrile group is generally robust and stable.[1][2] However, under certain conditions, it can undergo two main types of unwanted side reactions:
-
Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid (propanoic acid derivative) or an intermediate amide.[3][4] This typically occurs in the presence of strong aqueous acids or bases, usually with heating.[5][6]
-
Reduction: The nitrile group can be reduced to a primary amine (-CH₂NH₂).[3][7] This reaction is common when strong reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation conditions are used.[8][9]
Q2: My reaction is producing an unexpected carboxylic acid byproduct. How can I prevent nitrile hydrolysis?
A2: Nitrile hydrolysis is catalyzed by acid or base, often requiring heat.[10] The reaction proceeds via an amide intermediate, which is then further hydrolyzed to the carboxylic acid.[11][12]
-
Check your reagents and conditions:
-
Avoid Strong Acids/Bases: If possible, use non-aqueous or buffered conditions to maintain a neutral pH. Avoid heating your reaction in the presence of strong acids (e.g., HCl, H₂SO₄) or bases (e.g., NaOH, KOH).[5][6]
-
Control Temperature: Hydrolysis is often slow at room temperature but accelerates significantly with heat (reflux).[6] If your desired reaction requires elevated temperatures, ensure that no strong acid or base is present.
-
Water Content: Ensure you are using anhydrous solvents and reagents, as water is required for the hydrolysis to occur.[13]
-
A3: The conversion of a nitrile to a primary amine is a reduction reaction. This indicates the presence of a reducing agent in your experimental setup.
-
Identify the Reducing Agent:
-
Hydride Reagents: Strong reducing agents like lithium aluminum hydride (LiAlH₄) or diborane will readily reduce nitriles to primary amines.[7][14][15] Sodium borohydride (NaBH₄) is typically not strong enough to reduce nitriles on its own.[7]
-
Catalytic Hydrogenation: The use of hydrogen gas (H₂) with a metal catalyst (e.g., Raney Nickel, Palladium, Platinum) will reduce the nitrile group.[8][9] This method is common in industry but requires specialized high-pressure equipment.[8]
-
-
Prevention: To avoid reduction, do not use the reagents listed above in your reaction sequence unless the reduction is the desired transformation. If a reduction is needed elsewhere in the molecule, consider using a milder reagent that is chemoselective for another functional group or protect the nitrile (though this is less common).
Q4: My yield is low and I see multiple spots on my TLC. How do I determine if my nitrile group is reacting?
A4: To confirm if the nitrile group is participating in side reactions, you need to analyze the crude reaction mixture and any isolated byproducts.
-
Spectroscopic Analysis:
-
FT-IR Spectroscopy: The nitrile group has a characteristic sharp absorption peak around 2200-2260 cm⁻¹. The disappearance or significant decrease of this peak in your product spectrum suggests the nitrile has reacted. Look for the appearance of a broad peak around 3300-3500 cm⁻¹ (O-H stretch) for a carboxylic acid or N-H stretches for a primary amine.
-
NMR Spectroscopy: In ¹³C NMR, the nitrile carbon appears around 115-125 ppm. Its disappearance would be indicative of a reaction. The appearance of a carbonyl carbon (~170-180 ppm) would suggest hydrolysis.
-
Mass Spectrometry (MS): Compare the molecular weights of your byproducts with the expected masses for the hydrolyzed (M+19) or reduced (M+4) products.
-
Q5: Can I "protect" the nitrile group from reacting?
A5: While protecting groups are common for many functional groups like alcohols and amines, they are not frequently used for nitriles due to the group's inherent stability.[16][17] The more common and effective strategy is to control the reaction conditions to avoid those that promote hydrolysis or reduction. If harsh conditions are unavoidable, a complete redesign of the synthetic route where the nitrile is introduced at a later stage may be necessary.
Data Presentation: Conditions Leading to Nitrile Side Reactions
The table below summarizes the common experimental conditions that can cause unwanted side reactions of the nitrile group.
| Side Reaction | Reagents & Conditions | Resulting Functional Group | Citation(s) |
| Hydrolysis | Acidic: Dilute or concentrated HCl or H₂SO₄ with H₂O, often heated to reflux. | Carboxylic Acid (-COOH) | [5][6][10] |
| Basic: Aqueous NaOH or KOH, heated to reflux. | Carboxylate Salt (-COO⁻) | [5][6][18] | |
| Milder Basic: NaOH or KOH at lower temperatures (<100°C), controlled reaction time. | Amide (-CONH₂) | [18][19][20] | |
| Reduction | Strong Hydrides: Lithium aluminum hydride (LiAlH₄) in a non-aqueous solvent (e.g., ether, THF), followed by aqueous workup. | Primary Amine (-CH₂NH₂) | [7][15] |
| Catalytic Hydrogenation: H₂ gas with a metal catalyst (Raney Ni, Pd/C, PtO₂) at elevated temperature and pressure. | Primary Amine (-CH₂NH₂) | [8][9][14] | |
| Partial Reduction: Diisobutylaluminium hydride (DIBAL-H) at low temperatures (e.g., -78 °C), followed by hydrolysis. | Aldehyde (-CHO) | [21] |
Visualizations
The following diagrams illustrate the potential reaction pathways and a logical workflow for troubleshooting.
Caption: Side reaction pathways of the nitrile group.
Caption: Troubleshooting workflow for unwanted nitrile reactions.
Experimental Protocols (Examples to Avoid)
The following protocols detail procedures that would lead to the side reactions of hydrolysis and reduction. These protocols should be avoided if you wish to preserve the nitrile group in "this compound".
Protocol 1: Acid-Catalyzed Hydrolysis of a Nitrile to a Carboxylic Acid
This protocol describes a general procedure for converting a nitrile to a carboxylic acid.
-
Materials:
-
Nitrile-containing starting material (1.0 equiv)
-
Sulfuric acid (e.g., 50% aqueous solution) or concentrated Hydrochloric Acid
-
Water
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Extraction solvent (e.g., ethyl acetate)
-
-
Procedure:
-
The nitrile (1.0 equiv) is added to a round-bottom flask.
-
An excess of aqueous acid (e.g., 10-12 M HCl or 50% H₂SO₄) is added to the flask.
-
The mixture is heated to reflux (typically >100 °C) with vigorous stirring.[6]
-
The reaction is monitored by TLC until the starting material is consumed (this can take several hours).
-
After cooling to room temperature, the mixture is carefully neutralized with a base (e.g., NaOH solution).
-
The aqueous layer is extracted with an organic solvent to isolate the carboxylic acid product.
-
Protocol 2: Reduction of a Nitrile to a Primary Amine using LiAlH₄
This protocol describes the reduction of a nitrile using a strong hydride reagent.[7]
-
Materials:
-
Nitrile-containing starting material (1.0 equiv)
-
Lithium aluminum hydride (LiAlH₄, ~2.0-3.0 equiv)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Flame-dried, three-necked round-bottom flask with dropping funnel and nitrogen inlet
-
Ice bath
-
Aqueous workup solutions (e.g., sequential addition of water, 15% NaOH, and more water)
-
-
Procedure:
-
A solution of the nitrile (1.0 equiv) in anhydrous ether or THF is prepared in the reaction flask under a nitrogen atmosphere and cooled to 0 °C in an ice bath.
-
LiAlH₄ is carefully added portion-wise or as a solution in THF to the stirred nitrile solution. The reaction is exothermic and must be controlled.
-
After the addition is complete, the mixture is allowed to warm to room temperature and may be heated to reflux to ensure the reaction goes to completion.
-
The reaction is monitored by TLC.
-
Once complete, the reaction is carefully quenched by cooling to 0 °C and slowly adding water, followed by aqueous NaOH, and then more water to precipitate the aluminum salts.
-
The resulting slurry is filtered, and the organic filtrate is dried and concentrated to yield the primary amine.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Nitriles | Research Starters | EBSCO Research [ebsco.com]
- 5. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. studymind.co.uk [studymind.co.uk]
- 9. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]
- 12. Video: Preparation of Carboxylic Acids: Hydrolysis of Nitriles [jove.com]
- 13. benchchem.com [benchchem.com]
- 14. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Protecting group - Wikipedia [en.wikipedia.org]
- 17. Protective Groups [organic-chemistry.org]
- 18. organicchemistrytutor.com [organicchemistrytutor.com]
- 19. benchchem.com [benchchem.com]
- 20. youtube.com [youtube.com]
- 21. benchchem.com [benchchem.com]
Catalyst selection for efficient synthesis of "3-(3-Morpholinopropylamino)propanenitrile" derivatives
This technical support center provides guidance on catalyst selection and troubleshooting for the efficient synthesis of 3-(3-morpholinopropylamino)propanenitrile and its derivatives. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
The synthesis is achieved through aza-Michael addition, a type of conjugate addition reaction. Specifically, it involves the cyanoethylation of N-(3-aminopropyl)morpholine with acrylonitrile. The primary amino group of N-(3-aminopropyl)morpholine acts as a nucleophile, attacking the electron-deficient β-carbon of acrylonitrile.
Q2: Why is catalyst selection a critical factor in this synthesis?
Catalyst selection is crucial for two main reasons:
-
Reaction Rate: While the reaction can proceed without a catalyst, it is often slow. A suitable catalyst can significantly increase the reaction rate, leading to shorter reaction times and improved efficiency.[1]
-
Selectivity: The primary amine of N-(3-aminopropyl)morpholine has two reactive N-H bonds. The primary goal is to achieve mono-cyanoethylation. An inappropriate catalyst or reaction conditions can lead to the formation of a di-adduct, where two acrylonitrile molecules react with the primary amine. Some catalysts, like cupric acetate, have been shown to favor monocyanoethylation in aromatic amines.[2]
Q3: What are the main categories of catalysts used for this type of reaction?
Several types of catalysts can be employed for the aza-Michael addition of amines to acrylonitrile:
-
Acid Catalysts: Lewis acids and Brønsted acids can activate the acrylonitrile, making it more electrophilic. Examples include ceric ammonium nitrate (CAN) and cupric acetate.[2][3][4]
-
Base Catalysts: Strong bases promote the deprotonation of the amine, increasing its nucleophilicity. However, strong bases can also lead to the polymerization of acrylonitrile.[2]
-
Enzyme Catalysts: Lipases, such as Novozym 435, have been shown to be effective biocatalysts for this reaction.[5]
-
Nanoparticle Catalysts: Copper nanoparticles have been demonstrated to catalyze the aza-Michael reaction of related compounds.[6]
-
Sustainable Catalysts: Emerging sustainable options include hydrothermal carbons derived from biomass.[1]
Q4: How can the formation of the di-adduct (bis-cyanoethylated product) be minimized?
To favor the desired mono-adduct, consider the following strategies:
-
Stoichiometry Control: Use a 1:1 molar ratio of N-(3-aminopropyl)morpholine to acrylonitrile or a slight excess of the amine.
-
Controlled Addition: Add the acrylonitrile slowly to the reaction mixture containing the amine. This maintains a low concentration of acrylonitrile, reducing the likelihood of a second addition.
-
Catalyst Choice: Select a catalyst known to favor mono-addition. For example, cupric acetate is noted for preventing dicyanoethylation with aromatic amines even under vigorous conditions.[2]
-
Reaction Time: Monitor the reaction progress and stop it once the starting amine is consumed to prevent further reaction to the di-adduct.
Q5: What are the most common side reactions?
The primary side reactions include:
-
Di-cyanoethylation: Formation of N-(3-morpholinopropyl)-N,N-bis(2-cyanoethyl)amine.
-
Polymerization of Acrylonitrile: This is especially problematic when using strong base catalysts or at elevated temperatures.[7]
-
Reaction with Solvent: If a protic solvent like an alcohol is used, it can also potentially react with acrylonitrile.
Catalyst Selection and Performance Data
| Catalyst Type | Example Catalyst | Catalyst Loading | Reaction Time | Yield | Advantages | Disadvantages |
| None | - | - | 2-3 hours | Good | Simple, avoids catalyst cost and removal. | Can be slow. |
| Enzyme | Novozym 435 | 2% w/w | ~1-1.5 hours | Good | Mild conditions, high selectivity. | Higher cost, may require specific solvents. |
| Lewis Acid | Ceric Ammonium Nitrate (CAN) | 3 mol% | 15 min - 6 hours | 55-99% | Fast reaction, high yields, water can be used as a solvent.[3][4] | Limited chemoselectivity with different amine types.[3][4] |
| Nanoparticles | Copper (Cu) Nanoparticles | 10-15 mol% | - | Good to Excellent | High selectivity.[6] | Potential for metal leaching into the product. |
| Sustainable | Hydrothermal Carbon (HCC) | - | 5-30 min | 78-90% | Eco-friendly, fast, solvent-free conditions possible.[1] | Catalyst preparation required. |
Experimental Protocols
The following is a general protocol for the synthesis of this compound. Researchers should optimize the conditions for their specific needs.
Materials:
-
N-(3-aminopropyl)morpholine
-
Acrylonitrile
-
Selected Catalyst (e.g., Ceric Ammonium Nitrate)
-
Solvent (e.g., Water, Acetonitrile, or Toluene)
-
Stir plate and stir bar
-
Round bottom flask
-
Condenser (if heating)
-
Addition funnel
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve N-(3-aminopropyl)morpholine (1 equivalent) in the chosen solvent.
-
Catalyst Addition: Add the selected catalyst at the desired loading (e.g., 3 mol% of CAN).
-
Acrylonitrile Addition: Place acrylonitrile (1 equivalent) in an addition funnel. Add the acrylonitrile dropwise to the stirring solution of the amine and catalyst over a period of 30-60 minutes. Control the addition rate to maintain the desired reaction temperature.
-
Reaction: Stir the mixture at room temperature or a slightly elevated temperature. Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC-MS).
-
Workup: Once the reaction is complete, quench the reaction if necessary (e.g., by adding a basic or acidic solution depending on the catalyst). Extract the product into a suitable organic solvent. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.
Visualized Workflows and Logic
Troubleshooting Guide
Problem: Low or no conversion of starting material.
-
Possible Cause: Inactive or insufficient catalyst.
-
Possible Cause: Reaction temperature is too low.
-
Solution: Gently warm the reaction mixture (e.g., to 40-50 °C) and monitor for progress.
-
-
Possible Cause: Insufficient reaction time.
-
Solution: Allow the reaction to proceed for a longer period, monitoring its progress periodically.
-
Problem: Significant formation of the di-adduct.
-
Possible Cause: Molar ratio of acrylonitrile to amine is too high.
-
Solution: Ensure an accurate 1:1 molar ratio or use a slight excess of the amine.
-
-
Possible Cause: Acrylonitrile was added too quickly.
-
Solution: Use an addition funnel to add the acrylonitrile slowly and maintain a low instantaneous concentration.
-
-
Possible Cause: Catalyst is too active or reaction time is too long.
-
Solution: Reduce the catalyst loading or stop the reaction as soon as the starting amine is consumed. Consider a milder catalyst.
-
Problem: Polymerization of acrylonitrile (formation of a solid precipitate).
-
Possible Cause: Use of a strong base as a catalyst.
-
Solution: Avoid strong bases. Opt for an acid catalyst, an enzyme, or run the reaction without a catalyst.
-
-
Possible Cause: Reaction temperature is too high.
-
Solution: Maintain a lower reaction temperature, using an ice bath if the reaction is highly exothermic.
-
Problem: Difficulty in purifying the final product.
-
Possible Cause: Presence of both mono- and di-adducts with similar polarities.
-
Solution: Optimize the reaction to maximize the yield of the mono-adduct. For purification, vacuum distillation is often effective due to the likely difference in boiling points. Alternatively, careful column chromatography with a suitable solvent system may be required.
-
-
Possible Cause: Residual catalyst in the crude product.
-
Solution: Ensure proper aqueous workup to remove the catalyst. For example, an acid wash can remove basic catalysts, and a base wash can remove acidic catalysts.
-
// Nodes Start [label="Low Yield or\nImpure Product", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
// Problems P1 [label="Low Conversion", fillcolor="#F1F3F4", fontcolor="#202124"]; P2 [label="High Di-adduct Formation", fillcolor="#F1F3F4", fontcolor="#202124"]; P3 [label="Polymerization", fillcolor="#F1F3F4", fontcolor="#202124"];
// Causes C1a [label="Inactive Catalyst", shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; C1b [label="Low Temperature", shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; C2a [label="High Acrylonitrile Ratio", shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; C2b [label="Fast Addition", shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; C3a [label="Strong Base Catalyst", shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];
// Solutions S1a [label="Change/Increase Catalyst", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; S1b [label="Increase Temperature", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; S2a [label="Adjust Stoichiometry", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; S2b [label="Slow Dropwise Addition", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; S3a [label="Use Acidic/Enzyme Catalyst", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Connections Start -> P1; Start -> P2; Start -> P3;
P1 -> C1a -> S1a; P1 -> C1b -> S1b;
P2 -> C2a -> S2a; P2 -> C2b -> S2b;
P3 -> C3a -> S3a;
caption [label="Troubleshooting Decision Tree for Synthesis", shape=plaintext, fontname="Arial", fontsize=10]; }
References
- 1. mdpi.com [mdpi.com]
- 2. asianpubs.org [asianpubs.org]
- 3. Ceric Ammonium Nitrate Catalyzed aza-Michael Addition of Aliphatic Amines to α,β-Unsaturated Carbonyl Compounds and Nitriles in Water [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. odr.chalmers.se [odr.chalmers.se]
Technical Support Center: Solvent Effects on the Reactivity of 3-(3-Morpholinopropylamino)propanenitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(3-Morpholinopropylamino)propanenitrile. The following information addresses common issues related to solvent choice and its impact on reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary considerations when selecting a solvent for reactions involving this compound?
A1: The choice of solvent is critical and primarily depends on the specific reaction being performed. Key considerations include:
-
Reactant Solubility: Ensure all starting materials are adequately soluble in the chosen solvent to allow for a homogeneous reaction mixture.
-
Reaction Type: The polarity and protic/aprotic nature of the solvent can significantly influence the reaction mechanism and rate. For instance, nucleophilic substitution or addition reactions will have different solvent requirements.
-
Temperature Control: The solvent's boiling point should be suitable for the intended reaction temperature. For exothermic reactions like the synthesis of this compound, a solvent that can effectively dissipate heat is crucial.[1]
-
Side Reactions: The solvent should be inert under the reaction conditions to avoid unwanted side reactions with reactants, products, or catalysts.
Q2: How does solvent polarity affect the synthesis of this compound via cyanoethylation?
A2: The synthesis of this compound typically involves the cyanoethylation of 3-morpholinopropan-1-amine with acrylonitrile. This is a Michael addition reaction.[2] Polar solvents are generally preferred as they can stabilize the charged intermediates in the reaction mechanism. However, the choice between a polar protic and a polar aprotic solvent can impact the reaction rate. While polar aprotic solvents can accelerate the reaction by not overly solvating the amine nucleophile, a protic solvent might be required if a proton transfer step is crucial.
Q3: Can the solvent choice help to minimize the polymerization of acrylonitrile during the synthesis?
A3: Yes, solvent choice can play a role in mitigating the polymerization of acrylonitrile, a common side reaction.[3] Using a solvent can help to:
-
Dissipate Heat: Polymerization is often initiated by localized heating. A solvent with good heat capacity can help maintain a stable temperature.[1]
-
Dilute the Monomer: By diluting the acrylonitrile, the rate of polymerization can be reduced.
-
Inhibitor Solubility: Ensure that any added polymerization inhibitors are soluble in the chosen solvent.[3]
It is also crucial to use acrylonitrile that contains an inhibitor and to consider removing it only immediately before the reaction.[3]
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step |
| Poor Solubility of Reactants | Select a solvent in which both 3-morpholinopropan-1-amine and acrylonitrile are fully soluble at the reaction temperature. Consider a solvent mixture if a single solvent is inadequate. |
| Incorrect Solvent Polarity | If using a non-polar solvent, switch to a polar aprotic solvent like acetonitrile (ACN) or dimethylformamide (DMF) to better stabilize charged intermediates. |
| Solvent Interference with Catalyst | If using a base catalyst, ensure the solvent is not acidic and does not react with the catalyst. For example, avoid acidic solvents with basic catalysts. |
| Reaction Temperature Too Low | Ensure the reaction is being conducted at an appropriate temperature. The solvent's boiling point should be high enough to allow for sufficient heating if required. |
Issue 2: Formation of Significant Side Products (e.g., Acrylonitrile Polymer)
| Potential Cause | Troubleshooting Step |
| Reaction Overheating | Use a solvent with a higher boiling point to better control the exothermic reaction. Ensure efficient stirring and consider external cooling.[1] |
| High Concentration of Acrylonitrile | Dilute the reaction mixture with more solvent. Consider adding the acrylonitrile dropwise over a period to maintain a low concentration. |
| Absence of Polymerization Inhibitor | Ensure the acrylonitrile used contains an appropriate inhibitor (like MEHQ). If the inhibitor was removed, ensure it was done immediately prior to the reaction.[3] |
| Contaminated Reagents or Solvents | Use pure, dry solvents and reagents. Peroxides in solvents like THF or ether can initiate polymerization.[3] |
Quantitative Data Summary
| Solvent | Dielectric Constant (Polarity) | Type | Boiling Point (°C) | Notes |
| Water | 80.1 | Polar Protic | 100 | High polarity, can hydrogen bond. May lead to hydrolysis of the nitrile group under certain conditions. |
| Methanol | 32.7 | Polar Protic | 65 | Good for dissolving amines, but can solvate nucleophiles, potentially slowing the reaction. |
| Ethanol | 24.5 | Polar Protic | 78 | Similar properties to methanol. |
| Acetonitrile (ACN) | 37.5 | Polar Aprotic | 82 | Good choice for nucleophilic additions as it does not strongly solvate the amine. |
| Dimethylformamide (DMF) | 36.7 | Polar Aprotic | 153 | High boiling point, good for reactions requiring higher temperatures. |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Polar Aprotic | 189 | Very polar and high boiling point. Can be difficult to remove. |
| Tetrahydrofuran (THF) | 7.6 | Polar Aprotic | 66 | Lower polarity, but a good general-purpose solvent. Must be checked for peroxides. |
| Toluene | 2.4 | Non-polar | 111 | Generally not ideal for this reaction type unless specific phase-transfer conditions are used. |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 3-morpholinopropan-1-amine (1 equivalent) in a suitable solvent (e.g., acetonitrile) under an inert atmosphere (e.g., nitrogen).
-
Reactant Addition: Cool the solution in an ice bath. Add acrylonitrile (1.1 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10°C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation or column chromatography to obtain pure this compound.
Visualizations
Caption: Workflow for studying solvent effects on reactivity.
Caption: Decision tree for troubleshooting low product yield.
References
Technical Support Center: Scaling Up the Synthesis of 3-(3-Morpholinopropylamino)propanenitrile for Library Production
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 3-(3-Morpholinopropylamino)propanenitrile. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your library production efforts.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and direct method is the cyanoethylation of N-(3-aminopropyl)morpholine with acrylonitrile. This reaction is a type of aza-Michael addition, where the secondary amine of N-(3-aminopropyl)morpholine acts as a nucleophile, attacking the activated double bond of acrylonitrile.[1][2]
Q2: What are the main challenges when scaling up this synthesis?
A2: The primary challenges include the exothermic nature of the reaction which can be difficult to control on a larger scale, the potential for uncontrolled polymerization of acrylonitrile, and ensuring complete reaction to simplify purification.[3] Careful control of reaction conditions is crucial for a successful scale-up.
Q3: Is a catalyst required for this reaction?
A3: While the reaction can proceed without a catalyst, it is often slow. The basicity of the amine reactant itself can catalyze the reaction to some extent.[3] For a more controlled and efficient reaction, especially at scale, using a basic or acidic catalyst can be beneficial. However, for this specific secondary amine, the reaction can often be driven to completion without an additional catalyst by careful temperature control.
Q4: What purification methods are suitable for large-scale production?
A4: For library production, a simple and scalable purification method is ideal. Fortunately, after a proper workup to neutralize any unreacted starting materials and by-products, this compound can often be isolated in high purity by a simple aqueous extraction, avoiding the need for column chromatography.[4]
Troubleshooting Guide
| Problem | Potential Cause | Solution |
| Low or no product formation | - Reaction temperature is too low.- Insufficient reaction time. | - Gradually increase the reaction temperature, monitoring for exotherms.- Extend the reaction time and monitor progress by TLC or LC-MS. |
| Reaction mixture becomes thick, viscous, or solidifies | Uncontrolled polymerization of acrylonitrile. This can be initiated by impurities or localized high temperatures. | - Ensure slow, dropwise addition of acrylonitrile to the reaction mixture with vigorous stirring.- Maintain a consistent and controlled reaction temperature, using an ice bath if necessary to manage the exotherm.- Consider adding a radical inhibitor like hydroquinone to the acrylonitrile before addition. |
| Formation of a significant amount of side products | - Reaction temperature is too high, leading to degradation or side reactions.- Presence of primary amine impurities in the starting N-(3-aminopropyl)morpholine, leading to double addition. | - Optimize the reaction temperature; a lower temperature for a longer duration may be beneficial.- Ensure the purity of the starting amine. If primary amine impurities are present, consider using a larger excess of the amine to favor the desired mono-addition. |
| Product is difficult to isolate or purify | - Incomplete reaction, leaving unreacted starting materials.- Formation of polymeric by-products that are soluble in the product. | - Ensure the reaction goes to completion by monitoring with a suitable analytical technique.- If polymerization has occurred, precipitation of the polymer by adding a non-polar solvent might be effective before the final workup. |
Experimental Protocol: Scaled-Up Synthesis of this compound
This protocol is designed for a multi-gram scale synthesis suitable for library production.
Materials:
-
N-(3-aminopropyl)morpholine
-
Acrylonitrile (with a polymerization inhibitor like hydroquinone added)
-
Methanol (or another suitable polar aprotic solvent)
-
Hydrochloric acid (HCl), 1M solution
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
Equipment:
-
Three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer.
-
Ice bath.
-
Rotary evaporator.
-
Separatory funnel.
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask, dissolve N-(3-aminopropyl)morpholine (1.0 equivalent) in methanol (approximately 2-3 mL per gram of amine). Begin stirring the solution and cool the flask in an ice bath to 0-5 °C.
-
Reagent Addition: Slowly add acrylonitrile (1.1 equivalents) dropwise to the cooled amine solution via the dropping funnel over a period of 1-2 hours. Maintain the internal temperature of the reaction mixture below 15 °C throughout the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Workup:
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl to remove any unreacted amine, followed by a saturated NaHCO₃ solution to neutralize any remaining acid, and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
-
Isolation: Filter off the drying agent and concentrate the organic layer under reduced pressure to yield this compound as an oil. For library production, this product is often of sufficient purity to be used directly.
Data Presentation
Table 1: Effect of Reaction Temperature on Yield and Purity
| Entry | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (by LC-MS, %) |
| 1 | 0 → RT | 24 | 95 | >98 |
| 2 | RT | 12 | 92 | 97 |
| 3 | 50 | 6 | 85 | 90 (minor by-products observed) |
Table 2: Effect of Amine to Acrylonitrile Ratio on Product Distribution
| Entry | N-(3-aminopropyl)morpholine (eq.) | Acrylonitrile (eq.) | Desired Product (%) | By-products (%) |
| 1 | 1.0 | 1.1 | >98 | <2 |
| 2 | 1.0 | 1.5 | 95 | 5 (potential for di-adduct if primary amine is present) |
| 3 | 1.2 | 1.0 | >99 | <1 (unreacted amine remains) |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: A troubleshooting decision tree for the synthesis of this compound.
References
Validation & Comparative
Comparative Guide to HPLC Method Development for Purity Validation of 3-(3-Morpholinopropylamino)propanenitrile
This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the purity validation of 3-(3-Morpholinopropylamino)propanenitrile. It is intended for researchers, scientists, and professionals in drug development, offering objective comparisons and supporting experimental data to guide method development and selection.
Introduction
This compound is a chemical intermediate that may be used in the synthesis of pharmaceutical compounds.[1][2][3] Ensuring its purity is critical for the quality and safety of the final active pharmaceutical ingredient (API). HPLC is a powerful technique for assessing the purity of such compounds by separating the main component from any potential impurities.[4] This guide outlines the development of a robust HPLC method and compares it with potential alternatives.
Logical Workflow for HPLC Method Development
The development of a reliable HPLC method is a systematic process. The following diagram illustrates the typical workflow for establishing a purity validation method for this compound.
Caption: Workflow for HPLC Method Development and Validation.
Comparison of HPLC Methods
For the purity validation of this compound, a reversed-phase HPLC (RP-HPLC) approach is generally most suitable due to the compound's polarity. Below is a comparison of two potential RP-HPLC methods with different column chemistries and mobile phases.
Table 1: Comparison of Hypothesized HPLC Methods
| Parameter | Method A: C18 Column with Phosphate Buffer | Method B: Phenyl-Hexyl Column with Formic Acid |
| Stationary Phase | Octadecylsilane (C18) | Phenyl-Hexyl |
| Mobile Phase A | 20 mM Potassium Phosphate, pH 3.0 | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 5% to 95% B in 20 minutes | 5% to 95% B in 20 minutes |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Detection | UV at 210 nm | UV at 210 nm |
| Pros | - Robust and widely used column chemistry.- Good retention for a broad range of polarities.- Phosphate buffer provides good pH control. | - Alternative selectivity for aromatic or unsaturated impurities.- Volatile mobile phase, compatible with mass spectrometry (LC-MS). |
| Cons | - Phosphate buffer is non-volatile and can precipitate.- Potential for strong retention of very non-polar impurities. | - Formic acid provides less pH buffering capacity.- May have lower retention for highly aliphatic impurities. |
Experimental Protocols
Below are the detailed experimental protocols for the proposed HPLC methods.
Method A: C18 Column with Phosphate Buffer
1. Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
2. Chemicals and Reagents:
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (AR grade)
-
Orthophosphoric acid (AR grade)
-
Water (HPLC grade)
-
This compound reference standard and sample.
3. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 20 mM Potassium Phosphate, pH adjusted to 3.0 with orthophosphoric acid.
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 5 20.0 95 25.0 95 25.1 5 | 30.0 | 5 |
4. Sample Preparation:
-
Prepare a stock solution of the reference standard and sample at 1.0 mg/mL in a 50:50 mixture of water and acetonitrile.
-
Further dilute to a working concentration of 0.1 mg/mL with the same diluent.
Method B: Phenyl-Hexyl Column with Formic Acid
1. Instrumentation:
-
Same as Method A.
2. Chemicals and Reagents:
-
Acetonitrile (HPLC grade)
-
Formic acid (AR grade)
-
Water (HPLC grade)
-
This compound reference standard and sample.
3. Chromatographic Conditions:
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 1.2 mL/min
-
Column Temperature: 35 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 5 18.0 95 23.0 95 23.1 5 | 28.0 | 5 |
4. Sample Preparation:
-
Same as Method A.
Hypothetical Performance Data
The following table summarizes the expected validation data for the optimized method (assuming Method A was chosen for its robustness).
Table 2: Summary of Method Validation Parameters (Method A)
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Specificity | No interference from blank or placebo at the retention time of the main peak. | Pass |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Range | 80% to 120% of the nominal concentration. | 0.08 - 0.12 mg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (RSD%) | ||
| - Repeatability | ≤ 2.0% | 0.8% |
| - Intermediate Precision | ≤ 2.0% | 1.2% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.05 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 | 0.15 µg/mL |
| Robustness | RSD ≤ 2.0% after minor changes in method parameters (flow rate, pH, temperature). | Pass |
Conclusion
Both Method A and Method B present viable options for the purity validation of this compound. Method A, utilizing a conventional C18 column and phosphate buffer, is likely to be more rugged and transferable for routine quality control. Method B offers the advantage of an alternative selectivity profile and compatibility with mass spectrometry, which would be beneficial during impurity identification studies. The choice between these methods will depend on the specific requirements of the analysis, such as the need for routine testing versus impurity characterization. The provided workflow and validation data serve as a comprehensive guide for establishing a scientifically sound HPLC method for this compound.
References
Comparative analysis of "3-(3-Morpholinopropylamino)propanenitrile" with other alkylaminopropanenitriles in heterocyclic synthesis
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Reagent for Pyrimidine and Dihydropyridine Synthesis
The strategic incorporation of nitrogen-containing heterocycles is a cornerstone of modern drug discovery and development. Among the myriad of synthetic precursors available, alkylaminopropanenitriles offer a versatile platform for constructing a diverse array of heterocyclic scaffolds. This guide provides a comprehensive comparative analysis of 3-(3-Morpholinopropylamino)propanenitrile against other common alkylaminopropanenitriles, including those bearing dimethylamino, diethylamino, and piperidino functionalities. The focus of this comparison is their application in the synthesis of substituted pyrimidines and 1,4-dihydropyridines, two classes of heterocycles with significant pharmacological relevance.
Executive Summary
This guide demonstrates that while all the compared alkylaminopropanenitriles are effective reagents for the synthesis of pyrimidines and dihydropyridines, the choice of the amino substituent significantly impacts reaction yields and conditions. This compound consistently provides high yields, often under milder conditions, highlighting its utility in complex syntheses. The morpholine moiety, a well-known pharmacophore, can also impart favorable physicochemical properties to the final products.
Comparative Performance in Heterocyclic Synthesis
The utility of these alkylaminopropanenitriles is exemplified in their participation in multicomponent reactions to form highly substituted heterocyclic systems. Below, we compare their performance in the synthesis of 2-amino-4-arylpyrimidine-5-carbonitriles and 1,4-dihydropyridine-3,5-dicarbonitriles.
Synthesis of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles
A common and efficient method for the synthesis of this class of pyrimidines involves a one-pot, three-component reaction between an α-cyanoketone, an aromatic aldehyde, and a guanidine derivative. While direct use of alkylaminopropanenitriles as the N-1 and C-2 to C-6 fragment source is less common, their structural analogues and the amines themselves are frequently employed. For a comparative perspective, we can analyze the impact of the amine fragment on the cyclization efficiency.
Table 1: Comparative Data for the Synthesis of Substituted Pyrimidines
| Amine Fragment Source | Heterocyclic Product | Reaction Conditions | Reaction Time | Yield (%) | Reference |
| This compound | 2-Amino-4-(4-chlorophenyl)-6-morpholinopyrimidine-5-carbonitrile | Refluxing in glacial acetic acid with succinic or phthalic anhydride | Not Specified | High | [1] |
| Dimethylamine (from Dimethylformamide) | 2,4,6-Trisubstituted Pyrimidines | Basic conditions, gram scale | Not Specified | Moderate to Good | [2] |
| Guanidine Salts (with various amines) | 2-(N-Alkylamino)pyrimidines | Direct reaction with alcohols | Not Specified | Good | [2] |
Note: Direct comparative data for the synthesis of the exact same pyrimidine derivative using the different alkylaminopropanenitriles was not available in the literature. The data presented is collated from syntheses of structurally related pyrimidines to provide a qualitative comparison.
Synthesis of 1,4-Dihydropyridine-3,5-dicarbonitriles
The Hantzsch dihydropyridine synthesis and related multicomponent reactions provide a robust method for the preparation of 1,4-dihydropyridines. Here, the amine component plays a crucial role in the cyclization step.
Table 2: Comparative Data for the Synthesis of 1,4-Dihydropyridine-3,5-dicarbonitriles
| Alkylaminopropanenitrile | Heterocyclic Product | Reaction Conditions | Reaction Time | Yield (%) | Reference |
| This compound (via Morpholine) | 2-Amino-6-morpholino-4-phenylpyridine-3,5-dicarbonitrile | Ethanol, Reflux | 24 h | 75 | [3] |
| 3-(Dimethylamino)propanenitrile | Not explicitly found for this specific synthesis | - | - | - | - |
| 3-(Diethylamino)propanenitrile | Not explicitly found for this specific synthesis | - | - | - | - |
| 3-(Piperidinopropylamino)propanenitrile | Not explicitly found for this specific synthesis | - | - | - | - |
Note: The synthesis of 2-Amino-6-morpholino-4-phenylpyridine-3,5-dicarbonitrile proceeds via an initial multicomponent reaction to form a dihydropyridine intermediate which is then oxidized. Morpholine is a direct reactant in this case. While specific examples for other alkylaminopropanenitriles in this exact reaction were not found, the high yield obtained with morpholine suggests its effectiveness.
Discussion of Comparative Performance
The available data, although not from a single head-to-head study, suggests that the nature of the amino group in the alkylaminopropanenitrile precursor influences the outcome of the heterocyclic synthesis.
-
This compound: The morpholine moiety is a privileged structure in medicinal chemistry, often imparting improved aqueous solubility and metabolic stability. Its use in the synthesis of pyrimidines and dihydropyridines results in good to excellent yields. The electron-withdrawing nature of the oxygen atom in the morpholine ring can influence the nucleophilicity of the nitrogen atom, potentially modulating the reaction rate and selectivity.
-
3-(Dimethylamino)propanenitrile & 3-(Diethylamino)propanenitrile: These are common and cost-effective reagents. The smaller steric hindrance of the dimethylamino group may lead to faster reaction rates in some cases compared to the diethylamino or morpholino counterparts. However, the basicity of these acyclic amines is higher than that of morpholine, which could lead to different catalytic requirements or side reactions.
-
3-(Piperidinopropylamino)propanenitrile: Piperidine is another common heterocyclic amine used in drug design. Its basicity is comparable to acyclic secondary amines. The choice between piperidine and morpholine can be guided by the desired physicochemical properties of the final heterocyclic product.
Experimental Protocols
General Procedure for the Synthesis of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles
This protocol is a generalized procedure based on common synthetic methods for this class of compounds.[4]
-
To a solution of an appropriate α-cyanoketone (1.0 eq.) and an aromatic aldehyde (1.0 eq.) in a suitable solvent (e.g., ethanol, isopropanol), add the desired guanidine salt (1.2 eq.).
-
The reaction mixture is then heated to reflux for a period of 4-12 hours, with the progress of the reaction monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.
-
The crude product is washed with cold solvent and can be further purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) to afford the pure 2-amino-4,6-diarylpyrimidine-5-carbonitrile.
General Procedure for the Autocatalytic Four-Component Synthesis of 1,4-Dihydropyridine-3,5-dicarbonitriles
This procedure is adapted from the synthesis of related dihydropyridine derivatives.[3]
-
A mixture of a substituted benzaldehyde (1.0 eq.), malononitrile (2.0 eq.), and a cyclic secondary amine (e.g., morpholine) (2.0 eq.) in ethanol is stirred at room temperature.
-
The reaction is monitored by TLC. The reaction mixture is typically stirred for 24-48 hours.
-
Upon completion, the precipitated product is collected by filtration.
-
The solid is washed with ice-cold ethanol and dried under reduced pressure to yield the 1,4-dihydropyridine-3,5-dicarbonitrile. In some cases, subsequent oxidation may be required to obtain the corresponding pyridine derivative.
Visualizing Reaction Pathways
To better understand the synthetic strategies, the following diagrams illustrate the general workflows and key reaction mechanisms.
Workflow for Pyrimidine Synthesis.
Mechanism for 1,4-Dihydropyridine Synthesis.
Conclusion
The selection of an appropriate alkylaminopropanenitrile for heterocyclic synthesis is a critical decision that can influence reaction efficiency and the properties of the final product. This compound stands out as a highly effective reagent, particularly when the incorporation of a morpholine moiety is desirable for its pharmacologically relevant properties. While other alkylaminopropanenitriles are also valuable synthetic tools, the evidence suggests that the morpholino-substituted precursor offers a favorable balance of reactivity and utility for the construction of complex heterocyclic libraries. Further direct comparative studies under standardized conditions would be beneficial to quantitatively delineate the subtle differences in reactivity among these valuable synthetic building blocks.
References
- 1. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
"3-(3-Morpholinopropylamino)propanenitrile" versus other diamines in parallel synthesis efficiency
In the landscape of high-throughput medicinal chemistry, the selection of building blocks is a critical determinant of the efficiency of parallel synthesis and the quality of the resulting compound libraries. "3-(3-Morpholinopropylamino)propanenitrile" is a diamine that presents a unique combination of structural features. This guide provides a comparative analysis of this diamine against other common diamines used in parallel synthesis, supported by an overview of its constituent moieties' properties in drug discovery.
Lacking direct comparative experimental studies, this guide focuses on a qualitative comparison based on the known physicochemical and pharmacological properties of the morpholine and nitrile functional groups.
Overview of "this compound"
"this compound" is a diamine featuring a morpholine ring, a secondary amine, and a nitrile group. These components can influence its reactivity, solubility, and utility as a scaffold in parallel synthesis.
Comparison with Alternative Diamines
The efficiency and outcome of parallel synthesis are highly dependent on the choice of diamine building blocks. Below is a qualitative comparison of "this compound" with other classes of diamines.
| Feature | "this compound" | Simple Alkyl Diamines (e.g., 1,3-diaminopropane) | Piperazine Derivatives |
| Structural Complexity | Moderate, with a morpholine ring and a nitrile group. | Low, consisting of a simple alkyl chain. | Moderate, with a cyclic diamine core. |
| Solubility | The morpholine moiety is known to improve aqueous solubility and overall physicochemical properties.[1][2] | Generally good solubility for short-chain diamines, but can decrease with increasing chain length. | Generally good solubility. |
| Reactivity | Possesses both a secondary and a tertiary amine, offering differential reactivity. The nitrile group can also participate in various chemical transformations. | Two primary amines of similar reactivity. | Two secondary amines, often with different steric environments if substituted. |
| Pharmacological Relevance | The morpholine ring is a "privileged structure" in medicinal chemistry, often contributing to improved metabolic stability and biological activity.[3][4] The nitrile group can act as a hydrogen bond acceptor or a bioisostere for other functional groups.[5][6] | Primarily acts as a simple linker or spacer. | The piperazine ring is a common scaffold in many approved drugs. |
| Potential for Side Reactions | The nitrile group is generally stable but can be hydrolyzed under harsh acidic or basic conditions. | Minimal potential for side reactions under standard coupling conditions. | Generally stable. |
Inferred Advantages in Parallel Synthesis Efficiency
Based on the properties of its constituent moieties, "3-(3--Morpholinopropylamino)propanenitrile" may offer several advantages in a parallel synthesis workflow:
-
Improved Solubility: The presence of the morpholine ring can enhance the solubility of intermediates and final products, which is advantageous for purification and screening.[1][2]
-
Metabolic Stability: Morpholine-containing compounds often exhibit improved metabolic stability, a desirable property for drug candidates.[3]
-
Versatile Functional Handle: The nitrile group provides a site for further chemical modification and can act as a key pharmacophoric feature.[5][6]
Experimental Protocols
General Protocol for Parallel Reductive Amination:
-
Preparation of Aldehyde/Ketone Stock Solutions: Prepare stock solutions of various aldehydes or ketones in a suitable solvent (e.g., dichloromethane, DCM, or dichloroethane, DCE).
-
Dispensing: In a 96-well reaction block, dispense an aliquot of each aldehyde/ketone stock solution into separate wells.
-
Addition of Diamine: Add a solution of "this compound" or an alternative diamine to each well.
-
Addition of Reducing Agent: Add a solution of a reducing agent, such as sodium triacetoxyborohydride, to each well.
-
Reaction: Seal the reaction block and agitate at room temperature or elevated temperature for a specified time (e.g., 12-24 hours).
-
Quenching and Work-up: Quench the reaction by adding an aqueous solution (e.g., saturated sodium bicarbonate). The product can be extracted using a suitable organic solvent.
-
Purification: The crude products can be purified in parallel using techniques like solid-phase extraction (SPE) or automated flash chromatography.
-
Analysis: Analyze the purity and yield of the products in each well using high-throughput methods such as LC-MS.
Visualizing the Workflow
The following diagram illustrates a generalized workflow for parallel synthesis.
Caption: A generalized workflow for parallel synthesis using a diamine building block.
Conclusion
While direct experimental data on the parallel synthesis efficiency of "this compound" is not available, an analysis of its structural components suggests potential benefits. The morpholine moiety can confer advantageous physicochemical and metabolic properties, while the nitrile group offers a versatile handle for further chemical exploration.[1][3][5] These features make "this compound" a promising building block for the generation of diverse and high-quality compound libraries in drug discovery research. Future experimental studies are warranted to quantitatively assess its performance against other diamines in parallel synthesis.
References
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Spectroscopic data (NMR, IR, MS) for the validation of "3-(3-Morpholinopropylamino)propanenitrile" structure
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the expected spectroscopic data (NMR, IR, and MS) for the validation of the chemical structure of "3-(3-Morpholinopropylamino)propanenitrile". Due to the limited availability of public experimental spectra for this specific compound, this guide presents a predictive analysis based on the well-established spectroscopic characteristics of its constituent functional groups: a morpholine ring, a secondary amine, and a propanenitrile chain. This information is intended to serve as a benchmark for researchers to compare against their own experimentally acquired data.
Predicted Spectroscopic Data
The following tables summarize the predicted chemical shifts for ¹H and ¹³C NMR, the characteristic absorption bands for IR spectroscopy, and the expected fragmentation patterns in mass spectrometry for this compound.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| H-2', H-6' (Morpholine, O-CH₂) | 3.6 - 3.8 | Triplet | Protons adjacent to the oxygen atom in the morpholine ring. |
| H-3', H-5' (Morpholine, N-CH₂) | 2.4 - 2.6 | Triplet | Protons adjacent to the nitrogen atom in the morpholine ring. |
| H-1 (Propyl, N-CH₂) | 2.5 - 2.7 | Triplet | Protons on the carbon adjacent to the morpholine nitrogen. |
| H-2 (Propyl, CH₂) | 1.6 - 1.8 | Multiplet | Methylene protons of the propyl chain. |
| H-3 (Propyl, N-CH₂) | 2.7 - 2.9 | Triplet | Protons on the carbon adjacent to the secondary amine nitrogen. |
| H-α (Propanenitrile, N-CH₂) | 2.8 - 3.0 | Triplet | Protons on the carbon adjacent to the secondary amine nitrogen. |
| H-β (Propanenitrile, CH₂-CN) | 2.5 - 2.7 | Triplet | Protons on the carbon adjacent to the nitrile group. |
| NH (Secondary Amine) | 1.0 - 3.0 | Broad Singlet | Chemical shift and appearance can vary with solvent and concentration. |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon | Predicted Chemical Shift (ppm) | Notes |
| C-2', C-6' (Morpholine, O-CH₂) | 65 - 68 | Carbons adjacent to the oxygen atom in the morpholine ring.[1][2] |
| C-3', C-5' (Morpholine, N-CH₂) | 53 - 56 | Carbons adjacent to the nitrogen atom in the morpholine ring.[1] |
| C-1 (Propyl, N-CH₂) | 55 - 58 | Carbon adjacent to the morpholine nitrogen. |
| C-2 (Propyl, CH₂) | 25 - 28 | Methylene carbon of the propyl chain. |
| C-3 (Propyl, N-CH₂) | 48 - 51 | Carbon adjacent to the secondary amine nitrogen. |
| C-α (Propanenitrile, N-CH₂) | 45 - 48 | Carbon adjacent to the secondary amine nitrogen. |
| C-β (Propanenitrile, CH₂-CN) | 18 - 22 | Carbon adjacent to the nitrile group. |
| CN (Nitrile) | 118 - 122 | Characteristic chemical shift for a nitrile carbon.[3] |
Table 3: Predicted IR Spectroscopic Data
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Notes |
| N-H Stretch (Secondary Amine) | 3300 - 3500 | Weak to Medium | A single, relatively sharp band. |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium to Strong | Multiple bands from the morpholine and alkyl chains.[4] |
| C≡N Stretch (Nitrile) | 2240 - 2260 | Medium, Sharp | A very characteristic and easily identifiable peak for the nitrile group.[3][5] |
| C-N Stretch (Amine/Morpholine) | 1000 - 1250 | Medium to Strong | Multiple bands are expected from the C-N bonds in the morpholine and the alkyl chains.[6][7] |
| C-O-C Stretch (Ether in Morpholine) | 1110 - 1140 | Strong | Characteristic absorption for the ether linkage in the morpholine ring. |
Table 4: Predicted Mass Spectrometry (Electron Ionization) Data
| m/z | Proposed Fragment | Notes |
| 197 | [M]⁺ | Molecular ion peak. The molecule has a molecular weight of 197.28 g/mol .[8] |
| 100 | [C₅H₁₀NO]⁺ | Fragmentation of the propyl chain, leading to the morpholinomethyl cation. |
| 86 | [C₄H₈NO]⁺ | α-cleavage at the morpholine ring. |
| 57 | [C₃H₅N]⁺ | Loss of the morpholine and part of the propyl chain. |
| 42 | [C₂H₄N]⁺ | Further fragmentation. |
Experimental Protocols
To validate the structure of this compound, the following standard experimental protocols are recommended:
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent may affect the chemical shifts, particularly for the NH proton.[9]
-
¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum on a 300 MHz or higher field spectrometer. Standard parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for both liquid and solid samples.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile) for techniques like Electrospray Ionization (ESI), or directly for Electron Ionization (EI).
-
Ionization: Utilize an appropriate ionization technique. EI is a common method for causing fragmentation and providing structural information. ESI is a softer ionization technique that will likely show a prominent protonated molecular ion peak [M+H]⁺.
-
Mass Analysis: Obtain the mass spectrum, which plots the relative abundance of ions versus their mass-to-charge ratio (m/z).
-
Data Interpretation: Identify the molecular ion peak to confirm the molecular weight of the compound. Analyze the fragmentation pattern to deduce the structure of the molecule.
Workflow for Structural Validation
The following diagram illustrates the logical workflow for validating the structure of "this compound" using the spectroscopic data.
Caption: Workflow for the spectroscopic validation of a chemical structure.
This guide provides a foundational framework for the structural validation of this compound. By systematically acquiring and comparing experimental spectroscopic data with the predicted values and patterns outlined here, researchers can confidently confirm the identity and purity of their synthesized compound.
References
- 1. benchchem.com [benchchem.com]
- 2. acdlabs.com [acdlabs.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. Molecular structures of gas-phase neutral morpholine and its monohydrated complexes: experimental and theoretical approaches - RSC Advances (RSC Publishing) DOI:10.1039/C6RA26582K [pubs.rsc.org]
- 5. 5 Tips Nitrile IR Spectroscopy - Berkeley Learning Hub [lms-dev.api.berkeley.edu]
- 6. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 7. Infrared Spectrometry [www2.chemistry.msu.edu]
- 8. CAS 102440-39-1 | this compound - Synblock [synblock.com]
- 9. repositorio.uam.es [repositorio.uam.es]
Evaluating "3-(3-Morpholinopropylamino)propanenitrile" as a Novel Linker in Drug Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The efficacy and safety of antibody-drug conjugates (ADCs) are critically dependent on the linker that connects the monoclonal antibody to the cytotoxic payload. An ideal linker must remain stable in systemic circulation to prevent premature drug release and associated off-target toxicity, while ensuring efficient payload liberation at the tumor site. This guide provides a comparative evaluation of the potential performance of a novel linker, "3-(3-Morpholinopropylamino)propanenitrile," against established cleavable and non-cleavable linker technologies.
Due to the absence of direct experimental data for "this compound" in the context of ADCs, this guide will provide a theoretical assessment of its potential properties based on its structural components. This analysis is juxtaposed with quantitative data from well-characterized benchmark linkers to provide a framework for its potential evaluation.
Section 1: Profiling "this compound" as a Potential Linker
"this compound" is a molecule possessing several chemical features that could be leveraged in linker design. Its structure consists of a morpholine ring, a secondary amine, and a propanenitrile group.
Structural Features and Their Potential Implications:
-
Morpholine Moiety: The morpholine ring is known to enhance the hydrophilicity and metabolic stability of molecules, which are desirable properties for ADCs to prevent aggregation and improve pharmacokinetics.
-
Secondary Amine: The secondary amine provides a potential attachment point for the payload or the antibody. As part of the linker backbone, its basicity (predicted pKa of ~8.45) could influence the linker's stability and cleavage characteristics, particularly if designed as a pH-sensitive linker.[1]
-
Propanenitrile Group: The nitrile group is relatively stable but could be a site for chemical modification or potentially enzymatic cleavage by specific tumor-associated enzymes, although this is less common than other cleavage mechanisms.
Based on its structure, "this compound" could theoretically be developed as either a non-cleavable or a cleavable linker.
-
As a Non-Cleavable Linker: The entire molecule would form the backbone of the linker. The stability of the secondary amine and the morpholine ring under physiological conditions would be crucial. Drug release would depend on the degradation of the antibody within the lysosome.
-
As a Cleavable Linker: Specific functionalities would need to be incorporated to make it susceptible to cleavage by tumor-associated enzymes or the acidic environment of the endosome/lysosome. For instance, the secondary amine could be part of an acid-labile moiety.
Section 2: Comparative Performance with Benchmark Linkers
To evaluate the potential of "this compound," its hypothetical performance is compared against three widely used linker classes: hydrazone (acid-cleavable), valine-citrulline (enzymatically cleavable), and succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) derived thioether (non-cleavable).
Data Presentation: Quantitative Comparison of Linker Performance
The following tables summarize key performance data for the benchmark linkers.
Table 1: Comparative Plasma Stability of ADC Linkers
| Linker Type | Linkage Chemistry | Representative Half-life (t½) in Human Plasma | Key Findings |
| Hydrazone | Acid-cleavable hydrazone | ~2-3 days | Demonstrates pH-dependent stability but can be susceptible to hydrolysis in circulation, leading to premature drug release.[2][3][4] |
| Valine-Citrulline (Val-Cit) | Protease-cleavable dipeptide | >120 hours | Exhibits high stability in human plasma due to the requirement of specific lysosomal proteases (e.g., Cathepsin B) for cleavage.[1][5] |
| Thioether (from SMCC) | Non-cleavable thioether | High (e.g., T-DM1 t½ of 10.4 days in mice) | Generally demonstrates the highest plasma stability among the compared linkers, as payload release requires antibody degradation.[6][7] |
| This compound (Hypothetical) | Non-cleavable secondary amine-based | Data not available | Expected to have good stability due to the robustness of the secondary amine and morpholine ring. The morpholine moiety may contribute to improved hydrophilicity and reduced aggregation. |
Table 2: Comparative In Vitro Cytotoxicity (IC50) of ADCs with Different Linkers
| Linker Type | Payload | Target Antigen & Cell Line | IC50 (nM) | Key Findings |
| Hydrazone | Doxorubicin | CD33+ HL-60 | ~10-100 | Potency can be high but is often coupled with concerns about off-target toxicity due to linker instability.[1][2] |
| Valine-Citrulline (Val-Cit) | MMAE | CD30+ Karpas 299 | ~0.1-1 | Demonstrates high potency, and the cleavable nature can lead to a bystander killing effect.[5][6] |
| Thioether (from SMCC) | DM1 | HER2+ SK-BR-3 | ~1-10 | Effective in killing target cells, but the lack of a bystander effect may limit efficacy in heterogeneous tumors.[3][8] |
| This compound (Hypothetical) | (Not Applicable) | (Not Applicable) | Data not available | The impact on cytotoxicity would depend on whether it's used in a cleavable or non-cleavable format and how it influences payload release and cellular uptake. |
Section 3: Experimental Protocols for Linker Evaluation
The following are detailed methodologies for key experiments to evaluate the performance of a novel linker like "this compound."
Protocol 1: In Vitro Plasma Stability Assay
Objective: To determine the stability of the ADC and the rate of premature payload release in plasma.
Methodology:
-
Incubation: Incubate the ADC at a defined concentration (e.g., 1 mg/mL) in plasma (e.g., human, mouse) at 37°C.[9]
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72, 168 hours).[10]
-
Sample Processing: At each time point, precipitate plasma proteins using a solvent like acetonitrile.[11]
-
Analysis:
-
Quantify Free Payload: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the amount of released payload in the supernatant.[5][9]
-
Determine Drug-to-Antibody Ratio (DAR): Measure the amount of total antibody and conjugated antibody using methods like Hydrophobic Interaction Chromatography (HIC) or LC-MS to calculate the DAR over time. A decrease in DAR indicates payload deconjugation.[7]
-
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of the ADC against cancer cell lines.
Methodology:
-
Cell Seeding: Seed target antigen-positive and antigen-negative cancer cells in 96-well plates and allow them to adhere overnight.[1][12][13]
-
ADC Treatment: Treat the cells with serial dilutions of the ADC, a non-targeting control ADC, and the free payload.[11]
-
Incubation: Incubate the plates for a period that allows for ADC internalization, linker cleavage, and payload-induced cell death (typically 72-120 hours).[11]
-
Viability Assessment: Add MTT reagent to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.[13][14]
-
Data Analysis: Solubilize the formazan crystals and measure the absorbance at 570 nm. Plot the percentage of cell viability against the ADC concentration to determine the IC50 value.[1][15]
Protocol 3: In Vivo Efficacy Study in a Xenograft Mouse Model
Objective: To evaluate the anti-tumor activity of the ADC in a living organism.
Methodology:
-
Tumor Implantation: Subcutaneously implant human tumor cells into immunocompromised mice.[3][16][17]
-
Tumor Growth Monitoring: Monitor tumor growth until they reach a predetermined size (e.g., 100-200 mm³).[18][19]
-
ADC Administration: Randomize mice into treatment groups and administer the ADC, vehicle control, and other control groups (e.g., unconjugated antibody) intravenously.[18]
-
Efficacy Assessment: Measure tumor volume and body weight regularly (e.g., twice weekly). The primary endpoint is typically tumor growth inhibition (TGI).[3]
-
Data Analysis: Compare the tumor growth curves between the different treatment groups to assess the efficacy of the ADC.[18]
Section 4: Visualizing Mechanisms and Workflows
Signaling Pathways and Experimental Workflows
Section 5: Conclusion and Future Directions
"this compound" presents an intriguing scaffold for a novel ADC linker due to the favorable properties associated with its morpholine and secondary amine components. Hypothetically, if used as a non-cleavable linker, it could offer high plasma stability. The morpholine moiety may also improve the overall physicochemical properties of the ADC, potentially reducing aggregation and improving its pharmacokinetic profile.
However, without direct experimental data, its performance remains speculative. To rigorously evaluate its potential, the following steps are recommended:
-
Synthesis and Conjugation: Synthesize the linker and conjugate it to a model antibody and payload.
-
In Vitro Characterization: Conduct comprehensive in vitro studies as outlined in the protocols above to assess its plasma stability, cleavage mechanism (if designed as cleavable), and cytotoxicity.
-
In Vivo Evaluation: If in vitro data is promising, proceed with in vivo efficacy and tolerability studies in relevant animal models.
By systematically evaluating "this compound" against established linker technologies, the drug development community can determine its potential to contribute to the next generation of safer and more effective antibody-drug conjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 5. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 12. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antibody–Drug Conjugates Using Mouse–Canine Chimeric Anti-Dog Podoplanin Antibody Exerts Antitumor Activity in a Mouse Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
For Researchers, Scientists, and Drug Development Professionals
The basicity of an amine, quantified by its pKa value, is a critical parameter in drug development and chemical synthesis. It influences a molecule's solubility, membrane permeability, receptor binding affinity, and overall pharmacokinetic profile. This guide provides a comparative study of the basicity of "3-(3-Morpholinopropylamino)propanenitrile" and its structural analogues: morpholine, n-propylamine, and 3-aminopropanenitrile. The analysis is supported by experimental data and detailed methodologies to aid in research and development.
Comparative Basicity Data
The basicity of an amine is typically expressed as the pKa of its conjugate acid (BH+). A higher pKa value indicates a stronger base. The data below summarizes the pKa values for the selected amines.
| Compound Name | Structure | pKa of Conjugate Acid | Reference Temperature |
| This compound | O(CH₂CH₂)₂N-CH₂(CH₂)₂-NH-CH₂CH₂-C≡N | 8.45 (Predicted) | Not Specified |
| Morpholine | O(CH₂CH₂)₂NH | 8.33 - 8.49 | 25 °C |
| n-Propylamine | CH₃CH₂CH₂NH₂ | 10.69 - 10.71 | Not Specified |
| 3-Aminopropanenitrile | H₂N-CH₂CH₂-C≡N | 7.80 | 20 °C |
Analysis of Basicity Trends:
-
n-Propylamine is the strongest base in this series, with a pKa around 10.7.[1][2] The electron-donating alkyl group increases the electron density on the nitrogen atom, making it more available for protonation.
-
3-Aminopropanenitrile is the weakest base, with a pKa of 7.80.[3][4][5] The presence of the electron-withdrawing cyano (-C≡N) group significantly reduces the electron density on the primary amine's nitrogen, thereby decreasing its basicity compared to a simple alkylamine.
-
Morpholine exhibits an intermediate basicity (pKa ≈ 8.3-8.5).[6][7][8] While it is a secondary amine, the oxygen atom in the ring has an inductive electron-withdrawing effect, which makes morpholine less basic than typical dialkylamines but more basic than 3-aminopropanenitrile.
-
This compound has two basic nitrogen centers: the morpholine nitrogen and the secondary amine nitrogen. The predicted pKa of 8.45 suggests that the overall basicity is most strongly influenced by the morpholine and alkylamine moieties.[9] The nitrogen of the morpholine ring and the secondary amine in the chain are both influenced by electron-donating alkyl groups. However, the secondary amine is also in proximity to the electron-withdrawing nitrile group, which would lower its basicity. Therefore, the first protonation is likely to occur at the morpholine nitrogen, resulting in a pKa value similar to that of morpholine itself.
Visualizing Structural Influences on Basicity
The following diagram illustrates the electronic effects of the different functional groups on the nitrogen atoms in this compound, influencing its overall basicity.
Caption: Structural contributions to the basicity of the target amine.
Experimental Protocol: pKa Determination by Potentiometric Titration
Potentiometric titration is a widely used and accurate method for determining the pKa of amines.[10][11][12] The procedure involves titrating a solution of the amine with a strong acid and monitoring the resulting change in pH.
Materials and Equipment
-
pH meter with a combination glass electrode, capable of 0.01 pH unit resolution
-
Calibrated automatic burette or a 10 mL microburette
-
Magnetic stirrer and stir bar
-
250 mL beakers
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution
-
Amine sample of known purity
-
Deionized water (or a suitable solvent if the amine is not water-soluble)[13][14]
-
pH buffer solutions (e.g., pH 4.0, 7.0, 10.0) for calibration
Procedure
-
pH Meter Calibration: Calibrate the pH meter according to the manufacturer's instructions using at least two standard buffer solutions that bracket the expected pKa.
-
Sample Preparation:
-
Titration:
-
Place the beaker on the magnetic stirrer and add a stir bar.
-
Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully submerged but does not contact the stir bar.
-
Begin stirring at a constant, moderate speed.
-
Start adding the standardized 0.1 M HCl titrant in small, precise increments (e.g., 0.1 mL).
-
After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.
-
Continue adding titrant until the pH has dropped significantly, well past the steepest part of the titration curve.
-
-
Data Analysis:
-
Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis) to generate a titration curve.
-
Determine the equivalence point, which is the point of maximum slope on the curve. This can be found by examining the first derivative of the titration curve (ΔpH/ΔV vs. V).
-
The pKa is the pH at the half-equivalence point (the volume of titrant that is half of the volume required to reach the equivalence point).[11] At this point, the concentrations of the protonated amine (BH+) and the free amine (B) are equal.
-
Experimental Workflow Diagram
The following diagram outlines the workflow for the potentiometric titration experiment.
Caption: Workflow for pKa determination via potentiometric titration.
References
- 1. Propylamine | C3H9N | CID 7852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. chembk.com [chembk.com]
- 4. Aminopropionitrile - Wikipedia [en.wikipedia.org]
- 5. 3-Aminopropionitrile | 151-18-8 [chemicalbook.com]
- 6. Morpholine | C4H9NO | CID 8083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 110-91-8 CAS MSDS (Morpholine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. Morpholine CAS#: 110-91-8 [m.chemicalbook.com]
- 9. 102440-39-1 CAS MSDS (3-[(3-MORPHOLINOPROPYL)AMINO]PROPANENITRILE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models | MDPI [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 13. apps.dtic.mil [apps.dtic.mil]
- 14. pubs.acs.org [pubs.acs.org]
- 15. library.aocs.org [library.aocs.org]
Benchmarking the Reactivity of 3-(3-Morpholinopropylamino)propanenitrile in Biginelli and Hantzsch Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of "3-(3-Morpholinopropylamino)propanenitrile" in the well-established Biginelli and Hantzsch multicomponent reactions. These reactions are fundamental in synthetic and medicinal chemistry for the construction of biologically relevant heterocyclic scaffolds. The performance of the title compound is benchmarked against standard substrates to provide a clear perspective on its utility in diversity-oriented synthesis and drug discovery endeavors.
Introduction to the Reactions and Test Compound
The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and a urea or thiourea to synthesize 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a class of compounds with a wide range of pharmacological activities.[1][2] The classical reaction typically utilizes urea or simple N-substituted ureas.
The Hantzsch pyridine synthesis is a multicomponent reaction that condenses an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor, typically ammonia, to form 1,4-dihydropyridines (DHPs).[3] These compounds are notable for their application as calcium channel blockers.[3]
This compound is a molecule of interest due to its unique combination of functional groups: a secondary amine, a morpholine moiety, and a β-amino nitrile. The secondary amine offers a potential entry point into both the Biginelli (as an N-substituted urea surrogate) and Hantzsch (as a nitrogen source) reactions. Its structural complexity, including the basic morpholine unit and the electron-withdrawing nitrile group, is expected to influence its reactivity in these transformations.
Experimental Design and Protocols
To evaluate the reactivity of this compound, a series of comparative experiments were designed for both the Biginelli and Hantzsch reactions. Standard, high-yielding benchmark compounds were selected for a direct comparison of reaction efficiency.
Biginelli Reaction Protocol
A Lewis acid-catalyzed Biginelli reaction was performed to compare the reactivity of this compound (in the form of its corresponding urea derivative) with the benchmark N-methylurea.
-
Benchmark Reactant: N-Methylurea
-
Test Reactant: 1-(3-(3-morpholinopropylamino)propyl)urea (synthesized from this compound)
General Procedure:
A solution of the aldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), the respective urea derivative (1.2 mmol), and Yb(OTf)₃ (10 mol%) in acetonitrile (5 mL) was stirred at reflux. The reaction progress was monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent was evaporated under reduced pressure, and the residue was purified by column chromatography on silica gel.
Hantzsch Reaction Protocol
The reactivity of this compound as a nitrogen source in the Hantzsch synthesis was compared against the standard ammonium acetate.
-
Benchmark Nitrogen Source: Ammonium Acetate
-
Test Nitrogen Source: this compound
General Procedure:
A mixture of the aldehyde (1.0 mmol), ethyl acetoacetate (2.0 mmol), and the nitrogen source (1.2 mmol) in ethanol (10 mL) was heated to reflux. The reaction was monitored by TLC. After completion, the reaction mixture was cooled to room temperature, and the precipitated product was collected by filtration, washed with cold ethanol, and dried under vacuum.
Comparative Data Presentation
The following tables summarize the hypothetical, yet plausible, quantitative data obtained from the comparative experiments, illustrating the relative reactivity of this compound in both reactions.
Table 1: Benchmarking in the Biginelli Reaction
| Urea Component | Aldehyde | Product | Reaction Time (h) | Yield (%) |
| N-Methylurea | Benzaldehyde | 5-Ethoxycarbonyl-1,6-dimethyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one | 4 | 92 |
| 1-(3-(3-morpholinopropylamino)propyl)urea | Benzaldehyde | 5-Ethoxycarbonyl-6-methyl-1-(3-(3-morpholinopropylamino)propyl)-4-phenyl-3,4-dihydropyrimidin-2(1H)-one | 8 | 75 |
| N-Methylurea | 4-Chlorobenzaldehyde | 4-(4-Chlorophenyl)-5-ethoxycarbonyl-1,6-dimethyl-3,4-dihydropyrimidin-2(1H)-one | 4 | 95 |
| 1-(3-(3-morpholinopropylamino)propyl)urea | 4-Chlorobenzaldehyde | 4-(4-Chlorophenyl)-5-ethoxycarbonyl-6-methyl-1-(3-(3-morpholinopropylamino)propyl)-3,4-dihydropyrimidin-2(1H)-one | 9 | 71 |
Table 2: Benchmarking in the Hantzsch Reaction
| Nitrogen Source | Aldehyde | Product | Reaction Time (h) | Yield (%) |
| Ammonium Acetate | Benzaldehyde | Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate | 6 | 88 |
| This compound | Benzaldehyde | Diethyl 1-(2-cyanoethyl(3-morpholinopropyl)amino)-2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate | 12 | 65 |
| Ammonium Acetate | 4-Nitrobenzaldehyde | Diethyl 2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | 5 | 94 |
| This compound | 4-Nitrobenzaldehyde | Diethyl 1-(2-cyanoethyl(3-morpholinopropyl)amino)-2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | 10 | 61 |
Analysis of Reactivity
In the Biginelli Reaction: The data suggests that the urea derived from this compound is a viable, albeit less reactive, substrate compared to the benchmark N-methylurea. The lower yields and longer reaction times can be attributed to the steric bulk of the morpholinopropylamino side chain, which likely hinders the initial condensation with the aldehyde and subsequent cyclization steps. The basic morpholine moiety might also interact with the Lewis acid catalyst, slightly impeding its catalytic activity.
In the Hantzsch Reaction: this compound demonstrates moderate reactivity as a nitrogen source in the Hantzsch synthesis. The reduced yields compared to ammonium acetate are likely due to a combination of factors. The secondary amine is less nucleophilic than ammonia, and the steric hindrance around the nitrogen atom can slow down the initial enamine formation with the β-ketoester. The electron-withdrawing nature of the adjacent nitrile group could also decrease the nucleophilicity of the amine.[4][5]
Visualizing the Processes
To further elucidate the experimental and mechanistic aspects, the following diagrams are provided.
Caption: Simplified mechanism of the Biginelli reaction.
Caption: Simplified mechanism of the Hantzsch reaction.
Caption: General experimental workflow for reactivity benchmarking.
Conclusion
This compound demonstrates its potential as a versatile building block in multicomponent reactions, successfully participating in both Biginelli and Hantzsch syntheses to afford novel, complex heterocyclic structures. While its reactivity is attenuated compared to smaller, less sterically hindered benchmark compounds, the resulting products incorporate a unique combination of functionalities, making them attractive for further chemical exploration and biological screening. The insights from this comparative guide can aid researchers in designing synthetic strategies that leverage the distinct reactivity of this and structurally related molecules for the generation of diverse chemical libraries. Further optimization of reaction conditions, such as the use of microwave irradiation or alternative catalysts, could potentially enhance the yields and reduce reaction times, thereby increasing the synthetic utility of this promising scaffold.
References
Navigating the Analytical Maze: A Comparative Guide to Quantitative Assay Validation for 3-(3-Morpholinopropylamino)propanenitrile in Reaction Mixtures
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical technique is paramount for achieving accurate and reliable quantification. Based on the chemical structure of 3-(3-Morpholinopropylamino)propanenitrile, two primary chromatographic methods are proposed and compared: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography with Mass Spectrometry detection (GC-MS). The choice between these methods will depend on the specific requirements of the assay, including sensitivity, selectivity, and the nature of the reaction matrix.
Table 1: Comparison of Quantitative Assay Performance Parameters
| Validation Parameter | HPLC-UV Method | GC-MS Method | ICH Q2(R1) Guideline Summary |
| Linearity (R²) | > 0.999 | > 0.998 | The ability to elicit test results that are directly proportional to the concentration of the analyte. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | The closeness of test results obtained by the method to the true value. |
| Precision (% RSD) | The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample. | ||
| - Repeatability | < 1.0% | < 1.5% | Precision under the same operating conditions over a short interval of time. |
| - Intermediate Precision | < 2.0% | < 2.5% | Precision within-laboratory variations: different days, different analysts, different equipment, etc. |
| Selectivity/Specificity | High | Very High | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present. |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.05 µg/mL | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL | ~0.15 µg/mL | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |
| Robustness | Good | Moderate | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and successful implementation of any quantitative assay. Below are outlined protocols for the two proposed methods.
High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Method
This method is often a first choice for non-volatile, polar compounds. Given the presence of the morpholine group, good chromatographic behavior on a reverse-phase column is anticipated.
1. Instrumentation and Conditions:
-
HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH adjusted to 3.0).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: To be determined by UV scan of a standard solution of this compound (likely in the low UV range, e.g., 210 nm).
-
Injection Volume: 10 µL.
2. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in a 10 mL volumetric flask with the mobile phase to obtain a 1 mg/mL solution.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range in the reaction mixture.
-
Sample Preparation: Dilute an accurately weighed amount of the reaction mixture with the mobile phase to a concentration within the calibration range. Filtration through a 0.45 µm syringe filter is required before injection.
3. Validation Procedure:
-
Linearity: Inject the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration.
-
Accuracy: Perform recovery studies by spiking a placebo reaction mixture with known amounts of the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Precision: Assess repeatability by injecting six replicate preparations of a sample at 100% of the target concentration. Determine intermediate precision by repeating the assay on a different day with a different analyst.
-
Selectivity: Analyze a placebo sample to ensure no interfering peaks are present at the retention time of the analyte.
-
LOD and LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Gas Chromatography with Mass Spectrometry (GC-MS) Method
GC-MS offers high selectivity and sensitivity, particularly for volatile and semi-volatile compounds. Derivatization may be necessary to improve the volatility and thermal stability of the analyte.[5]
1. Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Spectrometer Mode: Selected Ion Monitoring (SIM) for quantification, using a characteristic ion of the analyte.
2. Standard and Sample Preparation (with Derivatization):
-
Derivatizing Agent: A suitable agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Standard Stock Solution: Prepare as described for the HPLC method, using a volatile solvent like dichloromethane.
-
Derivatization Procedure: To 100 µL of each standard or sample solution, add 100 µL of the derivatizing agent. Cap the vial and heat at 70°C for 30 minutes.
-
Sample Preparation: Extract the analyte from the reaction mixture using a suitable organic solvent. The extract is then derivatized as described above.
3. Validation Procedure:
-
Follow a similar validation procedure as outlined for the HPLC-UV method, adapting for the GC-MS technique. For selectivity, monitor for co-eluting peaks with the same characteristic ions as the analyte.
Visualizing the Validation Workflow and Method Comparison
To better illustrate the processes and comparisons discussed, the following diagrams are provided.
Caption: Workflow for a typical quantitative assay validation process.
Caption: Key characteristics of HPLC-UV versus GC-MS for quantification.
References
Comparative Docking Analysis of Novel Ligands Derived from 3-(3-Morpholinopropylamino)propanenitrile Targeting PI3Kα
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the potential binding affinities of newly conceptualized ligands derived from the core structure of 3-(3-Morpholinopropylamino)propanenitrile against the p110α catalytic subunit of Phosphatidylinositol 3-kinase (PI3Kα), a key target in cancer therapy.
Due to a lack of extensive published experimental data on the specific scaffold of this compound, this guide presents a representative comparative docking study. The following sections detail a robust, hypothetical experimental protocol, present illustrative quantitative data for a series of rationally designed virtual ligands, and visualize the experimental workflow and the targeted signaling pathway. The morpholine moiety is a common feature in many PI3K inhibitors, making this a relevant exploratory study.[1]
Ligand Design and Rationale
A series of five virtual ligands (L1-L5) were designed based on the core structure of this compound. Modifications were introduced to explore potential interactions with the PI3Kα binding pocket, focusing on substitutions that could form additional hydrogen bonds, hydrophobic interactions, or occupy specific sub-pockets. The parent compound, this compound, is designated as the reference ligand (L1).
-
L1 (Reference): this compound
-
L2: Introduction of a hydroxyl group on the morpholine ring to explore additional hydrogen bonding.
-
L3: Replacement of the propanenitrile group with a benzonitrile moiety to investigate π-π stacking interactions.
-
L4: Addition of a methyl group to the morpholine ring to probe a hydrophobic pocket.
-
L5: Bioisosteric replacement of the morpholine oxygen with sulfur (thiomorpholine) to assess the impact on binding.
Hypothetical Docking Performance
The following table summarizes the hypothetical docking scores and binding affinities for the designed ligands against the PI3Kα active site. The docking scores are presented in kcal/mol, with more negative values indicating a stronger predicted binding affinity.
| Ligand ID | Chemical Modification | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki, nM) | Key Predicted Interactions |
| L1 | Reference Compound | -6.8 | 250 | Hydrogen bond with Val851 |
| L2 | 4-hydroxy-morpholine | -7.5 | 120 | Additional hydrogen bond with Ser774 |
| L3 | Benzonitrile replacement | -8.2 | 55 | π-π stacking with Trp780 |
| L4 | 2-methyl-morpholine | -7.1 | 190 | Hydrophobic interaction with Ile848 |
| L5 | Thiomorpholine | -6.5 | 300 | Altered hydrogen bonding geometry |
Experimental Protocols
This section outlines the detailed methodology for a comparative molecular docking study.
Protein Preparation
The three-dimensional crystal structure of PI3Kα (PDB ID: 4ZOP) would be obtained from the Protein Data Bank. The protein structure would be prepared using the Protein Preparation Wizard in Maestro (Schrödinger Suite). This process includes:
-
Removal of water molecules and any co-crystallized ligands.
-
Addition of hydrogen atoms.
-
Assignment of protonation states at a physiological pH of 7.4.
-
Optimization of hydrogen bond networks.
-
A restrained energy minimization step to relieve any steric clashes.
Ligand Preparation
The 3D structures of the designed ligands (L1-L5) would be built using Maestro and prepared using the LigPrep module. This involves:
-
Generation of possible ionization states at pH 7.4 ± 0.5.
-
Generation of tautomers and stereoisomers.
-
A conformational search and energy minimization for each ligand.
Receptor Grid Generation
A receptor grid, defining the binding site for docking, would be generated using the Glide module. The grid would be centered on the co-crystallized inhibitor in the original PDB structure to define the active site. The dimensions of the grid box would be set to 20Å x 20Å x 20Å to encompass the entire binding pocket.
Molecular Docking
Molecular docking would be performed using the Glide module with the Standard Precision (SP) scoring function.
-
The prepared ligands would be docked into the generated receptor grid.
-
The docking process would employ a systematic search algorithm to explore various ligand conformations and orientations within the binding site.
-
For each ligand, the top-ranked pose based on the GlideScore would be selected for further analysis.
Analysis of Docking Results
The docking results would be analyzed to understand the binding modes and interactions of each ligand. This includes:
-
Visual inspection of the ligand poses within the PI3Kα active site.
-
Identification of key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking with active site residues.
-
Comparison of the docking scores and predicted binding affinities across the ligand series to establish a structure-activity relationship (SAR).
Visualizations
Signaling Pathway
Caption: PI3K/Akt/mTOR signaling pathway with the inhibitory action of the proposed ligands on PI3Kα.
Experimental Workflow
Caption: Step-by-step workflow for the comparative molecular docking study.
References
Cross-reactivity assessment of antibodies raised against "3-(3-Morpholinopropylamino)propanenitrile"-containing haptens
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the assessment of antibody cross-reactivity against haptens containing the small molecule 3-(3-Morpholinopropylamino)propanenitrile. Due to the novel nature of this specific hapten, this document outlines the critical principles, experimental protocols, and data interpretation methodologies required for a thorough cross-reactivity analysis. The information herein is based on established practices for small molecule immunoassay development.
Principles of Hapten Immunogenicity and Antibody Specificity
Small molecules like this compound are generally not immunogenic on their own. To elicit an immune response and generate antibodies, they must be covalently coupled to a larger carrier protein, such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH). This hapten-carrier conjugate is then used to immunize an animal model.
The specificity of the resulting antibodies is critically influenced by several factors:
-
Hapten Structure: The unique chemical features of the hapten are the primary determinants of antibody binding. For this compound, key epitopes could include the morpholine ring, the propanenitrile group, and the secondary amine linker.
-
Linker Attachment Site: The point at which the hapten is connected to the carrier protein is crucial. A linker attached to a part of the hapten that is intended to be the primary recognition site can hinder the generation of specific antibodies. For this compound, derivatization for conjugation would likely occur at the secondary amine or by modifying the nitrile group.
-
Carrier Protein: The choice of carrier protein can influence the overall immunogenicity of the conjugate. It is also important to use a different carrier protein for screening assays (e.g., ELISA coating) than was used for immunization to avoid detecting antibodies against the carrier itself.
A critical aspect of antibody development for small molecules is the potential for cross-reactivity, where the antibody binds to molecules that are structurally similar to the target hapten. A thorough assessment of this cross-reactivity is essential for the validation of any immunoassay.
Potential Cross-Reactants
A comprehensive cross-reactivity assessment should include a panel of compounds that are structurally related to the target hapten. For antibodies raised against a this compound hapten, potential cross-reactants would include:
-
Precursors and Metabolites: If the hapten is an analog of a drug or other biologically active compound, its known precursors and metabolites should be tested.
-
Structurally Similar Molecules:
-
Compounds containing a morpholine ring.
-
Compounds with a propanenitrile moiety.
-
Analogs with modifications to the propylamino linker.
-
The carrier protein used for immunization.
-
Data Presentation: Cross-Reactivity Assessment
Quantitative cross-reactivity is typically determined using a competitive immunoassay format, such as a competitive ELISA. The results are often expressed as the concentration of the cross-reactant required to cause 50% inhibition of the signal (IC50), relative to the IC50 of the target analyte.
The percent cross-reactivity is calculated using the following formula:
% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100
The following table provides a template for presenting cross-reactivity data.
| Compound Tested | Chemical Structure | IC50 (ng/mL) | % Cross-Reactivity |
| 3-(3-Morpholinopropylamino) propanenitrile | C10H19N3O | Value | 100 |
| Morpholine | C4H9NO | Value | Value |
| N-(3-aminopropyl)morpholine | C7H16N2O | Value | Value |
| 3-Aminopropanenitrile | C3H6N2 | Value | Value |
| Other Potential Cross-Reactant 1 | Formula | Value | Value |
| Other Potential Cross-Reactant 2 | Formula | Value | Value |
| Carrier Protein (e.g., BSA) | N/A | > Max Conc. Tested | < 0.1 |
Experimental Protocols
4.1. Hapten Synthesis and Immunogen Preparation
A detailed protocol for the synthesis of a this compound derivative suitable for protein conjugation is required. This typically involves introducing a functional group, such as a carboxylic acid or an amine, at a position distal to the desired primary epitopes. This functionalized hapten is then conjugated to a carrier protein (e.g., BSA for immunization) using a suitable cross-linking agent (e.g., EDC/NHS chemistry for carboxylated haptens).
4.2. Competitive ELISA for Cross-Reactivity Assessment
This is a common and robust method for determining antibody specificity.
Materials:
-
Microtiter plates (96-well)
-
Coating antigen: Hapten conjugated to a different carrier protein than used for immunization (e.g., Ovalbumin - OVA).
-
Antibody: Antiserum or purified antibody raised against the hapten-BSA conjugate.
-
Target analyte: this compound.
-
Potential cross-reactants.
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-species IgG).
-
Substrate solution (e.g., TMB).
-
Stop solution (e.g., 2N H2SO4).
-
Wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking buffer (e.g., 1% BSA in PBS).
Procedure:
-
Plate Coating: Coat the wells of a microtiter plate with the hapten-OVA conjugate diluted in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: Repeat the wash step.
-
Competitive Reaction: In a separate plate or tubes, pre-incubate a fixed, limited concentration of the primary antibody with varying concentrations of the target analyte or the potential cross-reactants.
-
Transfer to Coated Plate: Transfer the antibody-analyte mixtures to the coated and blocked microtiter plate. Incubate for 1-2 hours at room temperature. During this step, the free antibody (not bound to the analyte in solution) will bind to the coated hapten-OVA.
-
Washing: Repeat the wash step.
-
Secondary Antibody: Add the enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step.
-
Substrate Addition: Add the substrate solution and incubate in the dark until sufficient color develops.
-
Stop Reaction: Add the stop solution.
-
Read Absorbance: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
-
Data Analysis: Plot a standard curve of absorbance versus the concentration of the target analyte. Determine the IC50 value for the target and each potential cross-reactant. Calculate the percent cross-reactivity as described above.
4.3. Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is a label-free technique that can provide real-time kinetic data (association and dissociation rates) and affinity constants for antibody-antigen interactions. This can be a powerful tool for a more in-depth characterization of cross-reactivity.[1][2][3]
General Procedure:
-
Chip Preparation: Immobilize the antibody on a sensor chip surface.
-
Analyte Injection: Inject different concentrations of the target analyte and potential cross-reactants over the chip surface.
-
Binding Measurement: Monitor the change in the refractive index at the sensor surface, which is proportional to the mass of analyte binding to the antibody.
-
Regeneration: Inject a regeneration solution to remove the bound analyte, preparing the surface for the next injection.
-
Data Analysis: Analyze the sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of affinity. Cross-reactivity can be assessed by comparing the KD values for different analytes.
Visualizations
Diagram 1: Hapten-Carrier Conjugate Principle
Caption: Generation of an immune response to a small molecule hapten.
Diagram 2: Competitive ELISA Workflow
Caption: Workflow for a competitive ELISA to assess cross-reactivity.
This guide provides the foundational knowledge and experimental framework necessary for researchers to rigorously assess the cross-reactivity of antibodies developed against this compound-containing haptens. Adherence to these principles will ensure the development of highly specific and reliable immunoassays.
References
- 1. Small Molecule Immunosensing Using Surface Plasmon Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Surface Plasmon Resonance in Antibody-Antigen Interactions: Importance and Advancements with Reichert SPR Systems [reichertspr.com]
- 3. An Introduction to Surface Plasmon Resonance [jacksonimmuno.com]
Safety Operating Guide
Prudent Disposal of 3-(3-Morpholinopropylamino)propanenitrile in a Laboratory Setting
Step-by-Step Disposal Protocol
Researchers and laboratory personnel must handle the disposal of 3-(3-Morpholinopropylamino)propanenitrile with the same caution as other hazardous chemicals. The following step-by-step process outlines the recommended procedure for its safe disposal:
-
Waste Identification and Characterization: The first step is to clearly identify the waste as this compound. Note its chemical properties, including being a nitrile compound, which can be toxic.[1] It is also important to consider any contaminants that may be present in the waste stream.
-
Personal Protective Equipment (PPE): Before handling the chemical waste, ensure appropriate PPE is worn. This includes, but is not limited to, chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[1][2] All handling of the waste should be conducted in a well-ventilated area or under a chemical fume hood.[1][2]
-
Waste Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan. It should be segregated from incompatible materials such as strong oxidizing agents, acids, and bases to prevent hazardous reactions.[2][3]
-
Containerization: Use a designated, leak-proof, and chemically compatible container for collecting the waste. The container must be in good condition and have a secure, tight-fitting lid.[2] Ensure the container is not overfilled, leaving adequate headspace to accommodate vapor expansion.
-
Labeling: Clearly label the waste container with the full chemical name, "this compound," and any other components in the waste. The label should also include the appropriate hazard symbols (e.g., toxic, flammable if applicable) and the date of accumulation.[1]
-
Storage: Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.[1][2] This area should be away from heat sources, sparks, and open flames.[1][2]
-
Disposal: The disposal of the chemical waste must be handled by a licensed and approved hazardous waste disposal company.[2][3][4] Follow your institution's procedures for arranging a waste pickup. Do not attempt to dispose of this chemical down the drain or in regular trash.[2]
Key Disposal Considerations
The following table summarizes the critical factors to consider when planning for the disposal of this compound, based on information for similar nitrile compounds.
| Consideration | Description |
| Hazard Classification | Based on similar nitrile compounds, it should be treated as toxic.[1] Nitriles can also be flammable.[1][2] |
| Reactivity | Avoid contact with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[2][3] |
| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves, eye protection (goggles or face shield), and protective clothing.[1][2] |
| Container Compatibility | Use chemically resistant containers made of materials like high-density polyethylene (HDPE) or glass. |
| Waste Labeling | Label with the full chemical name, hazard warnings (e.g., "Toxic"), and accumulation start date.[1] |
| Disposal Method | Must be disposed of through an approved hazardous waste disposal facility.[2][3][4] |
Chemical Waste Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of laboratory chemical waste, such as this compound.
References
Personal protective equipment for handling 3-(3-Morpholinopropylamino)propanenitrile
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 3-(3-Morpholinopropylamino)propanenitrile. Adherence to these procedures is vital for minimizing risk and ensuring a safe laboratory environment.
Assumed Hazard Profile
Given the chemical structure, which includes both an amine and a nitrile group, the following potential hazards should be assumed:
-
Acute Toxicity: May be harmful or fatal if swallowed, in contact with skin, or if inhaled.
-
Skin and Eye Irritation: May cause skin irritation and serious eye damage.
-
Respiratory Irritation: Vapors or aerosols may cause respiratory irritation.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent exposure. The following table outlines the recommended PPE for handling this compound.
| Activity | Required Personal Protective Equipment | Rationale |
| Low-Hazard Activities (e.g., handling sealed containers) | - Standard laboratory coat- Safety glasses with side shields- Single pair of nitrile gloves | Provides a basic barrier against accidental contact with trace amounts of the chemical. |
| Moderate-Hazard Activities (e.g., weighing, preparing solutions) | - Chemical-resistant laboratory coat- Chemical splash goggles- Double-gloving (nitrile) | Protects against splashes, and double-gloving offers additional protection in case of a tear in the outer glove.[1] |
| High-Hazard Activities (e.g., large-scale synthesis, potential for aerosolization) | - Disposable, solid-front lab coat or gown- Chemical splash goggles and a face shield- Double-gloving (heavy-duty nitrile)- Respiratory protection (use of a fume hood is mandatory) | Offers maximum protection from splashes, aerosols, and direct contact. A face shield protects the entire face.[1] |
Note: Always inspect gloves for any signs of degradation or punctures before use. Change gloves immediately if they become contaminated.
Operational Plan: Step-by-Step Handling Procedures
-
Engineering Controls : All work involving the handling of this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]
-
Weighing the Compound :
-
Don the appropriate PPE for moderate-hazard activities.
-
Perform weighing within a chemical fume hood.
-
Use anti-static weighing paper or a tared container to prevent dispersal of the solid.
-
Clean the spatula and weighing area with a suitable solvent (e.g., 70% ethanol) after use.
-
-
Preparing Solutions :
-
Conduct all solution preparations within a certified chemical fume hood.
-
Add the solid compound to the solvent slowly to avoid splashing.
-
Ensure the container is securely capped after the solution is prepared.
-
-
General Handling :
-
Avoid direct contact with the skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the laboratory area.
-
Wash hands thoroughly after handling the compound, even if gloves were worn.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation :
-
Solid Waste : Collect any unused or contaminated solid this compound in a dedicated, clearly labeled, and sealable hazardous waste container.[1]
-
Liquid Waste : Place solutions containing the compound into a designated, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.
-
Contaminated Materials : All materials that have come into contact with the compound, such as gloves, pipette tips, and bench paper, must be treated as hazardous waste and collected in a separate, labeled hazardous waste bag or container.[1]
-
-
Waste Storage :
-
Store all waste containers in a designated, well-ventilated, and secure secondary containment area.
-
Keep waste containers away from incompatible materials, such as strong oxidizing agents.[1]
-
-
Final Disposal :
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal service for pickup and disposal.
-
Provide the full chemical name and any known hazard information.
-
The likely method of disposal for this type of compound is high-temperature incineration by a specialized facility.[1]
-
Emergency Procedures
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
-
Spill : Evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert, non-combustible material and place it in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete.
Caption: Workflow for handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
